4H-Cyclopenta(def)chrysene
Description
Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12/c1-2-7-16-13(4-1)10-15-11-14-6-3-5-12-8-9-17(16)19(15)18(12)14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDQLJVKXFXBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174043 | |
| Record name | 4H-Cyclopenta(def)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202-98-2 | |
| Record name | 4H-Cyclopenta[def]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Cyclopenta(def)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Cyclopenta(def)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-CYCLOPENTA(DEF)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8L2F6RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 4H-Cyclopenta(def)chrysene from pyrene
An In-depth Technical Guide to the Synthesis of 4H-Cyclopenta[def]chrysene from Pyrene
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 4H-cyclopenta[def]chrysene, a significant polycyclic aromatic hydrocarbon (PAH), starting from the readily available precursor, pyrene. While direct, multi-step syntheses of this specific molecule from pyrene are not extensively documented in peer-reviewed literature, this guide outlines a robust and chemically sound approach based on the principles of the Haworth synthesis. This methodology is designed for an audience of researchers, medicinal chemists, and materials scientists, offering a detailed exploration of reaction mechanisms, step-by-step experimental protocols, and the critical scientific reasoning behind procedural choices. The proposed four-step synthesis involves an initial Friedel-Crafts acylation, a subsequent ketone reduction, an intramolecular cyclization to construct the chrysene core, and a final reduction to yield the target molecule.
Introduction and Strategic Overview
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules featuring multiple fused aromatic rings.[1] Their unique electronic and photophysical properties make them foundational components in materials science, particularly in the development of organic electronics. 4H-cyclopenta[def]chrysene is a noteworthy PAH that incorporates a methylene-bridged five-membered ring into the rigid, angular chrysene framework. This structural motif is of interest for creating novel organic semiconductors and fluorescent probes.[2]
The synthesis of complex PAHs often requires a strategic, multi-step approach. The Haworth synthesis provides a classical and logical blueprint for constructing fused-ring systems.[3][4] Our proposed pathway adapts this strategy, utilizing pyrene as the starting scaffold to build the chrysene core and subsequently form the cyclopenta ring.
The overall synthetic strategy is depicted below:
Caption: Proposed four-step synthesis of 4H-Cyclopenta[def]chrysene from pyrene.
Step 1: Friedel-Crafts Acylation of Pyrene
Scientific Rationale
The initial step involves appending a four-carbon chain to the pyrene core, which will ultimately form part of the chrysene skeleton and the five-membered ring. The Friedel-Crafts acylation is the ideal reaction for this purpose.[5] By using succinic anhydride as the acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), we can introduce a 4-oxo-4-arylbutanoic acid moiety.[6] This reaction is a cornerstone of electrophilic aromatic substitution.[7] The reaction is regioselective for the 1-position of pyrene due to the electronic activation at this site. The resulting ketone product is deactivated towards further acylation, which advantageously prevents poly-acylation side products.[5]
Reaction Mechanism
The mechanism begins with the activation of succinic anhydride by the Lewis acid (AlCl₃), forming a highly electrophilic acylium ion. The π-system of the pyrene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, deprotonation of the ring restores aromaticity, yielding the keto-acid product, which remains complexed to the AlCl₃. An aqueous workup is required to break this complex and isolate the product.
Caption: Mechanism of Friedel-Crafts acylation of pyrene with succinic anhydride.
Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous carbon disulfide (or nitrobenzene) as the solvent.
-
Reagent Addition: Add pyrene (1.0 eq) and succinic anhydride (1.1 eq) to the flask and stir until dissolved.
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol) to yield 4-oxo-4-(pyren-1-yl)butanoic acid.
| Parameter | Value | Reference |
| Typical Yield | 40-60% | [8] |
| Pyrene:Anhydride:AlCl₃ | 1 : 1.1 : 2.2 | [4] |
| Solvent | Carbon Disulfide | General Protocol |
| Temperature | Reflux | General Protocol |
Step 2: Reduction of the Keto-Acid
Scientific Rationale
To prepare for the subsequent intramolecular cyclization, the ketone carbonyl group introduced in Step 1 must be reduced to a methylene (-CH₂-) group. This transformation converts the keto-acid into an arylbutanoic acid. Two classical and highly effective methods for this are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[5][9] The choice between them is dictated by the substrate's stability; for a robust PAH derivative, either method is generally suitable.
-
Clemmensen Reduction: Utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is ideal for acid-stable compounds.[10]
-
Wolff-Kishner Reduction: Employs hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol.[11] This is the preferred method for substrates with acid-sensitive functional groups.
Reaction Mechanisms
-
Clemmensen Reduction: The mechanism is complex and not fully elucidated, but it is believed to involve radical and organozinc intermediates on the surface of the zinc metal.[12]
-
Wolff-Kishner Reduction: This reaction proceeds via the formation of a hydrazone intermediate. Strong base deprotonates the nitrogen, initiating a sequence that leads to the elimination of nitrogen gas (N₂) and the formation of a carbanion, which is then protonated by the solvent to give the alkane product.[13]
Caption: Simplified mechanism of the Wolff-Kishner reduction.
Experimental Protocols
Protocol A: Clemmensen Reduction [14]
-
Amalgamated Zinc Prep: Stir zinc powder (excess) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the resulting amalgam with water.
-
Reaction: To a flask containing the amalgamated zinc, add water, concentrated HCl, and toluene. Add the 4-oxo-4-(pyren-1-yl)butanoic acid (1.0 eq).
-
Heating: Heat the mixture under vigorous reflux for 12-24 hours. Additional portions of HCl may be required during the reaction.
-
Workup: After cooling, decant the liquid from the remaining zinc. Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the resulting 4-(pyren-1-yl)butanoic acid by column chromatography or recrystallization.
Protocol B: Wolff-Kishner Reduction (Huang-Minlon Modification) [13][15]
-
Setup: In a flask fitted with a reflux condenser, combine the 4-oxo-4-(pyren-1-yl)butanoic acid (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.
-
Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the mixture.
-
Heating: Heat the mixture to reflux (approx. 180-200 °C) for 3-4 hours. The initial formation of the hydrazone occurs.
-
Distillation: Reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature rises.
-
Final Reflux: Return to a reflux setup and maintain the high temperature for another 4-6 hours to drive the reduction to completion.
-
Workup: Cool the mixture, dilute with water, and acidify with HCl to precipitate the product.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization will yield pure 4-(pyren-1-yl)butanoic acid.
| Parameter | Clemmensen | Wolff-Kishner |
| Reagents | Zn(Hg), conc. HCl | N₂H₄, KOH |
| Conditions | Strongly Acidic | Strongly Basic |
| Pros | Good for base-sensitive substrates | Good for acid-sensitive substrates |
| Cons | Not suitable for acid-sensitive substrates | High temperatures required |
Step 3: Intramolecular Cyclization
Scientific Rationale
This crucial step forms the chrysene core by creating a new six-membered ring. The 4-(pyren-1-yl)butanoic acid is subjected to an intramolecular Friedel-Crafts acylation, also known as a Haworth cyclization.[3] Strong protic acids (like polyphosphoric acid, PPA) or Lewis acids are used to activate the carboxylic acid, which then acts as an electrophile, attacking the pyrene ring to close the ring and form the cyclic ketone. The cyclization is directed to the peri-position of the pyrene nucleus to form the thermodynamically stable six-membered ring.
Experimental Protocol
-
Setup: Place polyphosphoric acid (PPA) (10-20 times the weight of the substrate) in a flask equipped with a mechanical stirrer and a thermometer.
-
Heating: Heat the PPA to 80-90 °C with stirring.
-
Substrate Addition: Add the 4-(pyren-1-yl)butanoic acid (1.0 eq) in one portion.
-
Reaction: Increase the temperature to 100-120 °C and stir vigorously for 2-4 hours. The mixture will become viscous and deeply colored.
-
Workup: Cool the reaction mixture slightly and then pour it carefully onto a large volume of crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.
-
Extraction: Extract the product with a suitable organic solvent like chloroform or ethyl acetate.
-
Purification: Wash the combined organic extracts with sodium bicarbonate solution (to remove any unreacted acid), followed by water and brine. Dry over anhydrous sodium sulfate and remove the solvent. The crude product, 8,9-dihydro-7H-cyclopenta[def]chrysen-7-one, can be purified by column chromatography on silica gel.
Step 4: Final Reduction to 4H-Cyclopenta[def]chrysene
Scientific Rationale
The final step is the deoxygenation of the newly formed cyclic ketone to the target methylene-bridged PAH. As in Step 2, this carbonyl-to-methylene reduction can be effectively achieved using either the Clemmensen or Wolff-Kishner reduction. The choice depends on the overall stability of the chrysene derivative, though both are expected to be effective.
Experimental Protocol
The experimental protocols are identical to those described in Section 3.3, using 8,9-dihydro-7H-cyclopenta[def]chrysen-7-one as the starting material.
-
Using Protocol 3.3.A (Clemmensen): The reaction will yield 4H-cyclopenta[def]chrysene.
-
Using Protocol 3.3.B (Wolff-Kishner): The reaction will yield 4H-cyclopenta[def]chrysene.
Final purification of 4H-cyclopenta[def]chrysene is typically achieved by column chromatography followed by recrystallization or sublimation to obtain a highly pure, crystalline solid.
Conclusion
This guide presents a viable and logical synthetic route to 4H-cyclopenta[def]chrysene from pyrene, leveraging the well-established principles of the Haworth synthesis. Each step—Friedel-Crafts acylation, ketone reduction, intramolecular cyclization, and final deoxygenation—is supported by fundamental organic chemistry reactions. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to synthesize this and other complex polycyclic aromatic hydrocarbons for applications in materials science and drug development.
References
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Agranat, I., & Shih, Y. S. (n.d.). The scope of the Haworth synthesis. Journal of Chemical Education, 53(8), 488. [Link]
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PubMed. (n.d.). Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
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Taylor & Francis Online. (n.d.). SYNTHESIS OF 4H-CYCLOPENTA[def]CHRYSENE AND OTHER METHYLENE-BRIDGED POLYCYCLIC HYDROCARBONS. Organic Preparations and Procedures International, 29(3). [Link]
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Đilović, I., & Stilinović, V. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1437–1443. [Link]
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BYJU'S. (n.d.). Wolff Kishner reduction mechanism. [Link]
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Chem-Station. (2014, May 2). Wolff-Kishner Reduction. [Link]
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Konieczny, M., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 229. [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Gore, P. H. (1959). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 59(4), 593-618. [Link]
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ResearchGate. (2014). Polycyclic Aromatic Compounds as Anticancer Agents: Synthesis and Biological Evaluation of Some Chrysene Derivatives. [Link]
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The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
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The Research Repository @ WVU. (n.d.). Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic arom. [Link]
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An In-depth Technical Guide to 4H-Cyclopenta(def)chrysene: Synthesis, Characterization, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Environmental Carcinogen
4H-Cyclopenta(def)chrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene core fused with a cyclopentene ring. Its rigid, planar structure is a hallmark of compounds that can intercalate with DNA, a feature central to its biological activity. Identified by the CAS Registry Number 202-98-2 , this compound is not a subject of drug development but rather a significant environmental contaminant and a potent carcinogen.[1][2] Its presence in cigarette smoke, automobile exhaust, and urban particulate matter necessitates a thorough understanding of its chemical properties and biological effects for toxicological assessment and human health risk management.[3] This guide provides a comprehensive overview of its synthesis, analytical characterization, and, most critically, the mechanisms underpinning its carcinogenicity.
Core Identification and Physicochemical Properties
| Property | Value | Source |
| CAS Registry Number | 202-98-2 | NIST[1] |
| Molecular Formula | C₁₉H₁₂ | NIST[1] |
| Molecular Weight | 240.30 g/mol | NIST[1], precisionFDA[2] |
| Physical Form | Solid | CymitQuimica |
| IUPAC Standard InChI | InChI=1S/C19H12/c1-2-7-16-13(4-1)10-15-11-14-6-3-5-12-8-9-17(16)19(15)18(12)14/h1-10H,11H2 | NIST[1] |
| IUPAC Standard InChIKey | GTDQLJVKXFXBMM-UHFFFAOYSA-N | NIST[1] |
The Toxicological Core: Metabolic Activation and Carcinogenesis
The primary concern for researchers and drug development professionals regarding this compound is its potent carcinogenicity. This activity is not inherent to the parent molecule but arises from its metabolic activation within the body into reactive intermediates that can covalently bind to DNA, forming DNA adducts and initiating mutagenesis.
Metabolic Activation Pathway
The metabolic activation of this compound proceeds through enzymatic oxidation, primarily by cytochrome P450 enzymes, to form dihydrodiol epoxides. Two key pathways have been identified, leading to the formation of a methylene-bridged dihydrodiol epoxide and a bay-region dihydrodiol epoxide.[3][4] Studies in human mammary carcinoma (MCF-7) cells have elucidated that both pathways are operative, though their relative contributions may depend on the dose.[3][4]
The resulting dihydrodiol epoxides are highly reactive electrophiles that can attack nucleophilic sites on DNA bases, with a preference for deoxyguanosine residues.[3] This process of DNA adduct formation is a critical initiating event in chemical carcinogenesis.
Caption: Metabolic activation of this compound to carcinogenic DNA adducts.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs is of interest for toxicological studies and as building blocks for materials science applications. While several synthetic routes have been developed for the analogous compound 4H-cyclopenta[def]phenanthrene, the principles can be adapted. A notable approach involves a multi-step synthesis starting from readily available precursors.
Illustrative Synthetic Protocol: A Multi-Step Approach
The following protocol is a representative synthesis for a compound of this class, adapted from methodologies reported in the literature for analogous structures. This method is suitable for laboratory-scale preparation.
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of chrysene in a suitable solvent (e.g., nitrobenzene) at 0 °C, add anhydrous aluminum chloride.
-
Slowly add succinic anhydride and allow the mixture to warm to room temperature.
-
Stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the keto-acid.
Step 2: Clemmensen Reduction
-
Reflux the keto-acid with amalgamated zinc and concentrated hydrochloric acid in a suitable solvent (e.g., toluene).
-
After completion, separate the organic layer, wash, dry, and concentrate to yield the corresponding carboxylic acid.
Step 3: Intramolecular Cyclization
-
Treat the carboxylic acid with a strong acid catalyst (e.g., polyphosphoric acid or liquid HF) at an elevated temperature.
-
The reaction mixture is then cooled and quenched with water.
-
The resulting cyclic ketone is filtered, washed, and dried.
Step 4: Wolff-Kishner Reduction
-
Heat the cyclic ketone with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., diethylene glycol).
-
The reaction is refluxed to remove water and then heated at a higher temperature to drive the reduction.
-
After cooling, the mixture is diluted with water and the product is extracted.
-
The crude this compound is then purified by column chromatography or recrystallization.
Caption: A representative multi-step synthesis of this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound rely on standard analytical techniques. Due to the scarcity of publicly available spectra for this specific compound, data for the closely related and well-studied 4H-Cyclopenta[def]phenanthrene (CAS 203-64-5) are often used as a reference.
| Technique | Expected Observations (based on analogs) |
| ¹H NMR | Aromatic protons in the range of 7.5-8.8 ppm. A characteristic singlet for the methylene protons (CH₂) around 4.0 ppm. |
| ¹³C NMR | Multiple signals in the aromatic region (120-140 ppm). A signal for the methylene carbon. |
| Mass Spectrometry (EI) | A prominent molecular ion peak (M⁺) at m/z = 240, corresponding to the molecular weight. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations of the aromatic rings (around 3050 cm⁻¹). C=C stretching vibrations of the aromatic rings (1600-1450 cm⁻¹). C-H bending vibrations. |
| UV/Visible Spectroscopy | Complex absorption spectrum in the UV region, characteristic of polycyclic aromatic systems. |
Safety, Handling, and Disposal
Given its carcinogenic nature, handling this compound requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][6]
-
Handling: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the substance to enter drains or the environment.[7]
Conclusion
This compound stands as a significant environmental toxicant. For professionals in research and drug development, a comprehensive understanding of its properties, particularly its metabolic activation to a potent carcinogen, is crucial for assessing health risks and for the development of potential mitigation strategies. While not a therapeutic agent, its study provides valuable insights into the mechanisms of chemical carcinogenesis, which can inform the development of safer pharmaceuticals and a deeper understanding of drug metabolism and toxicity.
References
-
Agarwal, R., Coffing, S. L., Baird, W. M., Harvey, R. G., & Dipple, A. (1999). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology, 12(5), 437–441. [Link]
-
Agarwal, R., Coffing, S. L., Baird, W. M., Harvey, R. G., & Dipple, A. (1999). Metabolic activation of 4H-cyclopenta[def]chrysene in human mammary carcinoma MCF-7 cell cultures. PubMed. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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van der Ham, A., Overkleeft, H. S., Filippov, D. V., & Schneider, G. (2021). A Three-Step Synthesis of 4H–Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry. [Link]
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An In-Depth Technical Guide to 4H-Cyclopenta(def)chrysene: Structure, Properties, and Toxicological Significance
Introduction
4H-Cyclopenta(def)chrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by a methylene bridge. As a member of this specific class of environmental compounds, it is of significant interest to researchers in toxicology, environmental science, and drug development. Its presence in the environment and its demonstrated carcinogenic properties necessitate a thorough understanding of its molecular characteristics and biological interactions. This guide provides a comprehensive overview of the molecular structure, weight, and, critically, the metabolic pathways that lead to its toxicity. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer research, offering foundational knowledge for further investigation.
Molecular and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are essential for its identification and for understanding its behavior in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₂ | [NIST[1], precisionFDA[2]] |
| Molecular Weight | 240.30 g/mol | [NIST[1], precisionFDA[2]] |
| CAS Number | 202-98-2 | [NIST[1]] |
| Stereochemistry | Achiral | [precisionFDA[2]] |
| InChI Key | GTDQLJVKXFXBMM-UHFFFAOYSA-N | [NIST[1], precisionFDA[2]] |
The structure of this compound consists of four fused benzene rings and a cyclopentane ring, with the methylene bridge being a key feature.
Toxicological Profile and Metabolic Activation
This compound is recognized for its tumor-initiating activities.[3][4] Its carcinogenicity is not inherent to the parent molecule but arises from its metabolic activation within biological systems.[3][4][5] This process transforms the relatively inert hydrocarbon into highly reactive metabolites that can form covalent bonds with cellular macromolecules, most notably DNA.
The metabolic activation of this compound proceeds through the formation of dihydrodiol and subsequently dihydrodiol epoxide metabolites.[3][4] Two key reactive metabolites have been identified: trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-3,3a-DE) and trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-8,9-DE).[3][4] Studies have shown that C[def]C-3,3a-DE is a more potent inducer of lung tumors in mice compared to C[def]C-8,9-DE.[3][4]
In human mammary carcinoma MCF-7 cells, it has been demonstrated that both of these dihydrodiol epoxides are formed and can lead to DNA adducts.[3][4] Specifically, these reactive intermediates have been shown to form adducts with deoxyguanosine residues in DNA.[3][4] The formation of these DNA adducts is a critical step in the initiation of carcinogenesis.
Synthesis and Analysis
The synthesis of this compound and its metabolites has been described in the scientific literature, providing researchers with the means to obtain these compounds for toxicological and mechanistic studies.[5][6] Various synthetic strategies for methylene-bridged polycyclic hydrocarbons have been developed.[6] For those interested in large-scale synthesis, a convenient method starting from acenaphthene has been reported.[7]
The analysis and characterization of this compound and its derivatives rely on standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the identity and purity of synthetic batches. The NIST WebBook provides access to some of this spectroscopic data.[1]
Experimental Protocol: A Conceptual Workflow for Studying Metabolic Activation
To investigate the metabolic activation of this compound in a cellular model, such as the MCF-7 human mammary carcinoma cell line, a robust experimental workflow is required. The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts and has been successfully employed in this context.[3][4]
Objective: To identify and quantify the DNA adducts formed in MCF-7 cells upon exposure to this compound.
Methodology:
-
Cell Culture and Exposure:
-
DNA Isolation:
-
Following exposure, genomic DNA is carefully isolated from the MCF-7 cells using established protocols that ensure high purity and integrity.
-
-
DNA Digestion:
-
The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleoside 3'-monophosphates.
-
-
³²P-Postlabeling:
-
The DNA digest is then incubated with [γ-³²P]ATP and T4 polynucleotide kinase. This step preferentially labels the adducted nucleotides.
-
-
Chromatographic Separation:
-
The ³²P-labeled adducts are separated using multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the resolution of different adduct species.
-
-
Detection and Quantification:
-
The separated, radiolabeled adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
-
-
Adduct Identification:
Conclusion
This compound serves as a significant model compound for studying the carcinogenesis of methylene-bridged PAHs. Its well-defined molecular structure and weight provide a solid foundation for detailed toxicological investigations. The elucidation of its metabolic activation pathways, leading to the formation of DNA-reactive dihydrodiol epoxides, has been a crucial step in understanding its mode of action. The experimental approaches outlined in this guide offer a framework for further research into the mechanisms of PAH-induced carcinogenesis and for the development of potential preventative or therapeutic strategies.
References
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National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Agarwal, R., et al. (1997). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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PubMed. (1997). Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Retrieved from [Link]
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Taylor & Francis Online. (1997). SYNTHESIS OF 4H-CYCLOPENTA[def]CHRYSENE AND OTHER METHYLENE-BRIDGED POLYCYCLIC HYDROCARBONS. Organic Preparations and Procedures International. Retrieved from [Link]
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ACS Publications. (1997). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology. Retrieved from [Link]
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ChemistryViews. (2021). Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. Retrieved from [Link]
-
SpectraBase. (n.d.). trans-6,7-Dihydroxy-6,7-dihydro-4H-cyclopenta[def]chrysene. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 4H-Cyclopenta[def]phenanthrene. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 4H-Cyclopenta[def]phenanthrene. NIST Chemistry WebBook. Retrieved from [Link]
-
West Virginia University Research Repository. (2002). Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic arom. Retrieved from [Link]
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ScienceDirect. (1991). Cyclopenta[def]phenanthrene. Retrieved from [Link]
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PubChem. (n.d.). Chrysene. Retrieved from [Link]
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ResearchGate. (2021). A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectrum of 4H-Cyclopenta[def]phenanthrene. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (1979). Mutagenicity and tumorigenicity of phenanthrene and chrysene epoxides and diol epoxides. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicological Profile of 4H-Cyclopenta(def)chrysene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive toxicological overview of 4H-Cyclopenta(def)chrysene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and health concern. This document delves into the compound's carcinogenic and mutagenic properties, its metabolic activation into reactive intermediates, and the subsequent genotoxic effects. Experimental methodologies for assessing its toxicity are also detailed, offering a valuable resource for professionals in toxicology, pharmacology, and drug development.
Introduction: The Environmental and Health Significance of this compound
This compound is a cyclopenta-fused PAH, a class of compounds formed during the incomplete combustion of organic materials. It is detected in various environmental matrices, including urban air and particulate matter, stemming from sources such as vehicle exhaust and industrial emissions. As with many PAHs, the primary toxicological concern surrounding this compound is its carcinogenic potential. The International Agency for Research on Cancer (IARC) has not individually classified this compound, but has classified the parent compound, chrysene, as "possibly carcinogenic to humans" (Group 2B). This underscores the need for a thorough understanding of its toxicological profile to assess human health risks and inform regulatory standards.
The Crucial Role of Metabolic Activation in Toxicity
Like most PAHs, this compound is not intrinsically reactive with cellular macromolecules. Its toxicity is contingent upon metabolic activation to electrophilic intermediates that can covalently bind to DNA, initiating the carcinogenic process. This bioactivation is a multi-step enzymatic process.
The Diol Epoxide Pathway: A Gateway to Carcinogenesis
The primary route of metabolic activation for this compound proceeds through the formation of dihydrodiol epoxides. This pathway is initiated by the action of cytochrome P450 (CYP) monooxygenases, particularly isoforms such as CYP1A1 and CYP1B1, which are known to metabolize chrysene and other PAHs. These enzymes introduce an epoxide group across a double bond in the aromatic ring system. Subsequently, epoxide hydrolase catalyzes the hydration of this epoxide to form a trans-dihydrodiol. A second epoxidation event, again catalyzed by CYP enzymes, on the adjacent double bond results in the formation of a highly reactive dihydrodiol epoxide.[1]
Two key putative reactive metabolites of this compound have been identified: trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-3,3a-DE) and trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-8,9-DE). Both the methylene-bridged and bay-region dihydrodiol epoxides are implicated in the compound's carcinogenicity.
Formation of DNA Adducts: The Molecular Signature of Damage
The ultimate carcinogenic metabolites, the dihydrodiol epoxides, are highly electrophilic and readily react with nucleophilic sites on cellular macromolecules, most importantly DNA. This covalent binding results in the formation of DNA adducts. Studies have shown that the major DNA adducts formed from this compound are with deoxyguanosine and deoxyadenosine residues. The formation of these adducts distorts the DNA helix, leading to errors during DNA replication and transcription, which can result in permanent mutations in critical genes that control cell growth and differentiation, such as proto-oncogenes and tumor suppressor genes. This process of DNA damage and subsequent mutation is the initiating event in chemical carcinogenesis.
Carcinogenicity: Evidence from In Vivo Studies
The carcinogenic potential of this compound has been demonstrated in animal models, primarily through skin painting and lung adenoma bioassays in mice.
Mouse Skin Carcinogenesis
The mouse skin painting assay is a widely used model to assess the carcinogenic potential of chemical compounds. In this model, a single application of an initiator (a sub-carcinogenic dose of a known carcinogen) is followed by repeated applications of a promoter. Alternatively, a complete carcinogen can be applied repeatedly. This compound has shown potent tumor-initiating activity in this model.
| Study Type | Animal Model | Dose | Tumor Incidence | Tumor Multiplicity (papillomas/animal) | Reference |
| Tumor Initiation | CD-1 Mice | 1.0 mg | 100% | 5.63 | [2] |
As the data indicates, a single 1.0 mg dose of this compound resulted in a 100% incidence of papillomas in treated animals, with an average of 5.63 papillomas per animal, demonstrating its significant tumorigenic activity on mouse skin.[2]
Newborn Mouse Lung Adenoma Bioassay
The newborn mouse lung adenoma bioassay is another sensitive in vivo model for assessing carcinogenicity. Studies have shown that this compound and its metabolites can induce lung tumors in mice. Specifically, its metabolite, C[def]C-3,3a-DE, was found to be a more potent inducer of lung tumors than C[def]C-8,9-DE, causing twice as many tumors.
Mutagenicity and Genotoxicity: The Underlying Mechanisms of Carcinogenesis
The ability of this compound to induce mutations is a key component of its carcinogenic mechanism. This has been evaluated in various in vitro and in vivo genotoxicity assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. This compound has been shown to be mutagenic in Salmonella typhimurium strain TA100, which detects base-pair substitution mutations.[2] Importantly, its mutagenicity is dependent on metabolic activation, typically provided by the addition of a rat liver homogenate (S9 fraction).[2] This finding is consistent with the understanding that this compound requires bioactivation to exert its genotoxic effects.
In Vivo Genotoxicity
While specific in vivo genotoxicity studies for this compound are not extensively reported in the readily available literature, the formation of DNA adducts in vivo is a strong indicator of its genotoxic potential. The detection of DNA adducts in the skin of mice treated with chrysene provides evidence of its ability to damage DNA in a whole-animal system.
Reproductive and Developmental Toxicity: An Area for Further Investigation
The reproductive and developmental toxicity of this compound has not been extensively studied. However, research on the broader class of PAHs suggests potential for adverse effects on reproduction and development.[3][4] Studies on other PAHs have indicated that they can cross the placenta and have been associated with adverse birth outcomes.[5] Given the known genotoxicity of this compound, there is a plausible basis for concern regarding its potential to impact reproductive health and fetal development. Further research in this area is warranted to fully characterize its toxicological profile.
Experimental Protocols for Toxicological Assessment
Mouse Skin Painting Carcinogenesis Assay
This protocol outlines the general procedure for a two-stage mouse skin carcinogenesis study to evaluate the tumor-initiating activity of a test compound.
Materials:
-
7,12-Dimethylbenz[a]anthracene (DMBA) as the initiator.
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) as the promoter.
-
Test compound (e.g., this compound).
-
Acetone (vehicle).
-
Female SENCAR or CD-1 mice (6-8 weeks old).
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the start of the study.
-
Shaving: Two days before initiation, shave the dorsal skin of the mice.
-
Initiation: Apply a single topical dose of the test compound dissolved in acetone to the shaved area. A control group should receive acetone only.
-
Promotion: One week after initiation, begin twice-weekly topical applications of a promoting agent (e.g., TPA) dissolved in acetone. Continue for the duration of the study (typically 20-26 weeks).
-
Observation: Observe the animals weekly for the appearance of skin tumors (papillomas). Record the number and size of tumors for each animal.
-
Termination and Histopathology: At the end of the study, euthanize the animals and collect skin tumors and other relevant tissues for histopathological examination to confirm the nature of the lesions.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol provides a general outline for conducting the Ames test to evaluate the mutagenicity of a compound.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Test compound.
-
S9 metabolic activation mix (from Aroclor 1254-induced rat liver).
-
Minimal glucose agar plates.
-
Top agar supplemented with a trace amount of histidine and biotin.
-
Positive and negative controls.
Procedure:
-
Culture Preparation: Grow overnight cultures of the Salmonella tester strains.
-
Plate Incorporation Method:
-
To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations (with and without S9 mix), and either the S9 mix or a buffer.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Conclusion and Future Directions
This compound is a genotoxic carcinogen that requires metabolic activation to exert its toxic effects. The formation of dihydrodiol epoxides and subsequent DNA adducts is the key mechanism underlying its carcinogenicity and mutagenicity. While its carcinogenic and mutagenic properties have been characterized to some extent, further research is needed to fully understand its toxicological profile. Specifically, more comprehensive studies on its reproductive and developmental toxicity are warranted. Additionally, a more detailed investigation into the specific human cytochrome P450 isozymes involved in its metabolism would provide a better basis for human health risk assessment. This in-depth technical guide serves as a foundational resource for researchers and professionals working to understand and mitigate the health risks associated with this environmental contaminant.
References
-
Agarwal, R., Coffing, S. L., Baird, W. M., Harvey, R. G., & Dipple, A. (1999). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology, 12(5), 437–441. [Link]
-
Bolden, A. L., Rochester, J. R., & Kwiatkowski, C. F. (2017). Polycyclic aromatic hydrocarbons and female reproductive health: A scoping review. Reproductive Toxicology, 73, 61–74. [Link]
-
Cavalieri, E., Rogan, E., & Thilly, W. G. (1981). Methylene-bridged bay region chrysene and phenanthrene derivatives and their keto-analogs: mutagenicity in Salmonella typhimurium and tumor-initiating activity on mouse skin. Carcinogenesis, 2(4), 277–281. [Link]
- Ramesh, A., Inyang, F., Lunstra, D. D., Niaz, M. S., Kopsombut, P., Jones, K. M., & Hood, D. B. (2001). Alterations in reproductive hormones and testes pathology in adult F344 rats exposed to benzo(a)pyrene (BaP). Journal of andrology, 22(3), 449–458.
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation research, 113(3-4), 173–215. [Link]
-
Abel, E. L., Angel, J. M., & DiGiovanni, J. (2004). Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications. Nature protocols, 1(4), 135-144. [Link]
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National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
International Agency for Research on Cancer. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 92. [Link]
-
Busby, W. F., Jr, Stevens, E. K., Kellenbach, E. R., Cornelisse, J., & Lugtenburg, J. (1989). Dose-response relationships of the tumorigenicity of cyclopenta[cd]pyrene, benzo[a]pyrene and 6-nitrochrysene in a newborn mouse lung adenoma bioassay. Carcinogenesis, 10(2), 255–259. [Link]
- Cavalieri, E. L., & Rogan, E. G. (1995). Central role of radical cations in metabolic activation of polycyclic aromatic hydrocarbons. Xenobiotica; the fate of foreign compounds in biological systems, 25(7), 661–673.
-
Gold, A., Sangaiah, R., & Nesnow, S. (1983). Metabolic activation of cyclopenta(cd)pyrene to 3,4-epoxycyclopenta(cd)pyrene by rat liver microsomes. Cancer letters, 18(2), 147–154. [Link]
-
Perera, F. P., Rauh, V., Tsai, W. Y., Kinney, P., Camann, D., Barr, D., Bernert, T., Garfinkel, R., Tu, Y. H., Diaz, D., Dietrich, J., & Whyatt, R. (2005). Effects of transplacental exposure to environmental pollutants on birth outcomes in a multiethnic population. Environmental health perspectives, 113(2), 201–205. [Link]
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Unveiling the Spectroscopic Signature of 4H-Cyclopenta(def)chrysene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4H-Cyclopenta(def)chrysene, a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in materials science and environmental science. This document, intended for scientists and drug development professionals, details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, underpinned by established scientific literature.
Introduction
This compound (C₁₉H₁₂) is a methylene-bridged PAH that has garnered attention due to its unique structural features and potential applications. Accurate characterization of its spectroscopic properties is fundamental for its identification, purity assessment, and the elucidation of its chemical and physical behaviors in various matrices. This guide synthesizes the available spectroscopic data to provide a core reference for researchers working with this molecule.
Molecular Structure and Properties:
-
Molecular Weight: 240.30 g/mol [1]
-
CAS Number: 202-98-2[2]
-
Appearance: Crystalline solid
-
Melting Point: 171–173 °C[3]
The structure of this compound, featuring a five-membered ring fused to the chrysene core, gives rise to a distinct spectroscopic fingerprint.
Spectroscopic Data
A comprehensive understanding of a molecule's structure and electronic properties is achieved through the synergistic application of various spectroscopic techniques. The following sections detail the NMR, IR, and UV-Vis data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of this compound are expected to appear in the downfield region (typically δ 7-9 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the polycyclic system. The methylene bridge protons would exhibit a characteristic signal in the aliphatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature. The spectrum of this compound will be characterized by a series of signals in the aromatic region (typically δ 120-150 ppm) corresponding to the chrysene framework and the fused cyclopentane ring, in addition to a signal for the methylene carbon.
Specific spectral data for ¹H and ¹³C NMR of this compound have been reported in the scientific literature, providing a definitive reference for its structural confirmation.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, offering insights into the functional groups present. The IR spectrum of this compound is characterized by:
-
C-H Stretching Vibrations: Aromatic C-H stretches are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene bridge will appear just below 3000 cm⁻¹.
-
C=C Stretching Vibrations: Aromatic C=C bond stretching vibrations give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.
-
C-H Bending Vibrations: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.
The infrared spectral data for this compound has been documented, aiding in its identification and the analysis of its structural integrity.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As a highly conjugated polycyclic aromatic hydrocarbon, this compound exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The spectrum is a result of π → π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are unique to its electronic structure.
The UV/VIS spectral data for this compound has been reported, which is crucial for quantitative analysis and for understanding its photophysical properties.[3]
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon appropriate experimental procedures. The following are generalized protocols for the spectroscopic analysis of this compound.
Sample Preparation:
-
NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 1-10 mg/mL). Tetramethylsilane (TMS) is commonly used as an internal standard.
-
IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For solutions, a suitable infrared-transparent solvent and cell should be used.
-
UV-Vis: The sample should be dissolved in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile) to prepare a dilute solution of known concentration.
Instrumentation and Data Acquisition:
-
NMR: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution and sensitivity. Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be employed.
-
IR: A Fourier-transform infrared (FTIR) spectrometer is typically used. The spectrum is usually recorded over the range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
UV-Vis: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 800 nm.
Data Interpretation and Structural Elucidation
The combined analysis of NMR, IR, and UV-Vis spectra allows for the unambiguous identification and structural confirmation of this compound.
Workflow for Spectroscopic Analysis:
Sources
An In-depth Technical Guide to the Solubility of 4H-Cyclopenta(def)chrysene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Gap in Polycyclic Aromatic Hydrocarbon Research
As a Senior Application Scientist, it is not uncommon to encounter informational gaps in the scientific literature, particularly for less-common polycyclic aromatic hydrocarbons (PAHs). 4H-Cyclopenta(def)chrysene, a high molecular weight PAH of interest in toxicological and materials science research, is a case in point. Despite its relevance, a comprehensive, centralized repository of its solubility data in common organic solvents is conspicuously absent from the public domain. This guide, therefore, takes a two-pronged approach. Firstly, it provides a thorough theoretical framework for understanding the solubility of this compound, drawing parallels with structurally similar and better-characterized PAHs. Secondly, and more critically, it equips the researcher with a robust, field-proven experimental protocol to determine the solubility of this compound in any organic solvent of interest. This approach transforms a data-gap challenge into an opportunity for generating new, high-quality, and publishable data, fostering a deeper understanding of this complex molecule.
Introduction to this compound: Structure and Physicochemical Context
This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₉H₁₂ and a molecular weight of approximately 240.30 g/mol .[1][2] Its structure consists of a chrysene core fused with a cyclopentane ring. This molecular architecture, characterized by a large, nonpolar, and planar aromatic system, is the primary determinant of its physical and chemical properties, including its solubility.
PAHs, as a class of compounds, are notoriously hydrophobic and lipophilic.[3] Their low aqueous solubility is a direct consequence of their inability to form significant hydrogen bonds with water molecules. Conversely, their nonpolar nature suggests a greater affinity for organic solvents. However, for larger PAHs like this compound, strong intermolecular π-π stacking interactions in the solid state can significantly hinder their dissolution even in nonpolar organic solvents, making them poorly soluble in many common laboratory solvents.[3]
Theoretical Framework for Solubility of this compound
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is scientifically grounded in the concepts of enthalpy and entropy of mixing. For a solid to dissolve in a liquid, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
For this compound, its large, planar structure facilitates strong π-π stacking interactions in its crystalline lattice. Overcoming this lattice energy is a significant enthalpic barrier to dissolution. Therefore, solvents that can effectively interact with the aromatic system of this compound are more likely to be effective solvents.
Expected Solubility Trends:
Based on the structure of this compound and data from the structurally similar PAH, chrysene, we can infer the following solubility trends:
-
Nonpolar Aromatic Solvents: Solvents with aromatic rings, such as toluene and benzene , are expected to be the most effective. Their ability to engage in π-π stacking with the solute can help to overcome the solute-solute interactions in the solid state. For instance, chrysene is moderately soluble in boiling benzene and at 25 °C, 1 gram dissolves in 480 mL of toluene.[4]
-
Chlorinated Solvents: Dichloromethane and chloroform, while polar, possess a significant nonpolar character and can effectively solvate large organic molecules.
-
Slightly Polar and Nonpolar Aliphatic Solvents: Solvents like acetone , ethyl ether , and hexane are expected to be poorer solvents. While they are organic, their inability to participate in strong π-π interactions limits their effectiveness in dissolving highly crystalline PAHs. Chrysene is only slightly soluble in ethanol, ethyl ether, and acetone.[4]
-
Polar Protic Solvents: Alcohols such as ethanol and methanol are anticipated to be very poor solvents due to their polar, hydrogen-bonding nature, which is incompatible with the nonpolar this compound.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Toluene | High | Aromatic solvent capable of π-π interactions. |
| Benzene | High | Aromatic solvent capable of π-π interactions. |
| Dichloromethane | Moderate | Good general solvent for large organic molecules. |
| Chloroform | Moderate | Good general solvent for large organic molecules. |
| Acetone | Low | Slightly polar, limited ability for strong interactions. |
| Hexane | Low | Nonpolar but lacks specific interactions to overcome lattice energy. |
| Ethanol | Very Low | Polar, protic solvent; incompatible with the nonpolar solute. |
| Methanol | Very Low | Highly polar, protic solvent; incompatible with the nonpolar solute. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of published quantitative data, the following detailed protocol provides a robust method for determining the solubility of this compound in organic solvents. This method is adapted from general principles of solubility determination for solid organic compounds.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Glass vials with screw caps
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further sediment the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is crucial to remove any suspended microcrystals.
-
-
Analysis:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using either HPLC-UV or UV-Vis spectrophotometry to construct a calibration curve of absorbance versus concentration.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample under the same conditions as the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Practical Applications and Implications of Solubility Data
Accurate solubility data for this compound is critical for a range of applications:
-
Toxicology and Environmental Fate Studies: Understanding the solubility of this compound in various media is fundamental to assessing its bioavailability, transport, and fate in the environment.
-
Drug Development and Pharmacology: For any potential therapeutic application, knowing the solubility in pharmaceutically relevant solvents is a prerequisite for formulation development and delivery.
-
Materials Science: In the development of organic electronics or other advanced materials incorporating this compound, solubility data guides the selection of solvents for processing and fabrication.
Safety Considerations
This compound, like many PAHs, should be handled with caution as it is a potential carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. The organic solvents used in the solubility determination also have their own specific hazards that must be considered.
Conclusion
While specific, quantitative solubility data for this compound in organic solvents remains a gap in the current scientific literature, this guide provides the necessary theoretical foundation and a detailed experimental protocol to empower researchers to generate this crucial information. By understanding the structural basis of its solubility and employing a rigorous experimental approach, the scientific community can build a more complete physicochemical profile of this important polycyclic aromatic hydrocarbon, enabling further advancements in toxicology, drug development, and materials science.
References
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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PrecisionFDA. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Chrysene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: High-Sensitivity Detection of 4H-Cyclopenta(def)chrysene in Environmental Matrices
Abstract
4H-Cyclopenta(def)chrysene, a polycyclic aromatic hydrocarbon (PAH), is a compound of emerging environmental concern due to its potential carcinogenicity and widespread distribution resulting from the incomplete combustion of organic materials.[1][2] This application note provides a comprehensive guide for the sensitive and selective detection of this compound in various environmental samples, including water, soil, and air. We present detailed protocols for sample preparation, extraction, and instrumental analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most robust and widely accepted techniques for PAH analysis.[3][4] This guide is intended for researchers, environmental scientists, and analytical chemists seeking to establish reliable methods for monitoring this hazardous compound.
Introduction: The Environmental Significance of this compound
This compound is a five-ring PAH with a molecular formula of C₁₉H₁₂ and a molecular weight of 240.3 g/mol .[5][6] Like other PAHs, it is formed during the incomplete combustion of fossil fuels, wood, and other organic matter.[1] Its presence in the environment is a direct indicator of anthropogenic pollution, with sources ranging from industrial emissions to vehicle exhaust.[7] The carcinogenicity of some PAHs is well-documented, and while this compound is not one of the 16 priority PAHs listed by the U.S. Environmental Protection Agency (EPA), its structural similarity to potent carcinogens like benzo[a]pyrene necessitates the development of sensitive analytical methods for its detection and quantification.[1][8][9]
The primary challenge in analyzing this compound lies in its low concentrations in complex environmental matrices and the potential for co-elution with isomeric compounds, which can lead to inaccurate quantification.[9][10] The protocols outlined in this document are designed to address these challenges through efficient extraction and cleanup procedures coupled with highly selective analytical instrumentation.
Analytical Workflow Overview
The successful analysis of this compound in environmental samples hinges on a well-defined and executed workflow. The following diagram illustrates the key stages, from sample collection to data analysis.
Caption: General analytical workflow for this compound analysis.
Sample Preparation and Extraction Protocols
The choice of extraction method is critical and depends on the sample matrix. The goal is to efficiently isolate this compound from the matrix while minimizing interferences.
Water Samples: Solid-Phase Extraction (SPE) Protocol
Solid-Phase Extraction is a highly efficient and solvent-sparing technique for isolating PAHs from aqueous samples, as outlined in principles similar to EPA Method 8310.[1]
Materials:
-
C18 SPE cartridges (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Deionized water
-
Vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Interference Elution: After loading, wash the cartridge with 10 mL of a 40:60 methanol:water solution to remove polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.
-
Analyte Elution: Elute the retained this compound and other PAHs with 10 mL of DCM.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Soil and Sediment Samples: Pressurized Liquid Extraction (PLE) Protocol
PLE, also known as Accelerated Solvent Extraction (ASE), is a rapid and efficient method for extracting PAHs from solid matrices.
Materials:
-
PLE system
-
Extraction cells
-
Diatomaceous earth
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Glass fiber filters
Protocol:
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris. Mix the sample with an equal amount of diatomaceous earth.
-
Cell Loading: Pack the extraction cell with the sample mixture. Place glass fiber filters at the inlet and outlet of the cell.
-
Extraction Parameters:
-
Solvent: 1:1 Acetone:Hexane
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static time: 10 minutes
-
Number of cycles: 2
-
-
Collection and Drying: Collect the extract and pass it through a column of anhydrous sodium sulfate to remove any residual water.
-
Cleanup (if necessary): For highly contaminated samples, a silica gel or Florisil column cleanup may be necessary to remove polar interferences.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or nitrogen evaporator.
Instrumental Analysis
Both HPLC-FLD and GC-MS are powerful techniques for the analysis of this compound. The choice between them often depends on the required sensitivity, selectivity, and laboratory instrumentation availability.[4]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is highly sensitive for the detection of fluorescent compounds like PAHs and is a specified detection method in EPA Method 610.[9]
Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 100% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 290 nm, Emission: 410 nm (Wavelengths may need optimization) |
Rationale for Parameter Selection:
-
A C18 column provides excellent separation of nonpolar PAHs.[3]
-
A water/acetonitrile gradient allows for the effective elution of a wide range of PAHs.
-
Fluorescence detection offers high sensitivity and selectivity for PAHs, minimizing matrix interference.[9][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent chromatographic resolution and definitive identification based on mass spectra, making it a highly reliable method for complex environmental samples.[10][12]
Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| Column | Fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 240 (Quantifier), 239, 241 (Qualifiers) |
Rationale for Parameter Selection:
-
A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a broad range of PAHs.
-
Splitless injection is used to achieve low detection limits.
-
Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity by only monitoring the characteristic ions of the target analyte.[13]
Data Analysis and Quality Control
Calibration: A multi-point calibration curve (typically 5-7 points) should be prepared using certified reference standards of this compound. The calibration range should bracket the expected sample concentrations.
Quantification: The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.
Quality Control:
-
Method Blank: An analyte-free matrix carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Spike (LCS): A clean matrix spiked with a known amount of this compound to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of the analyte to evaluate matrix effects and precision.
-
Surrogate Standards: Deuterated or ¹³C-labeled PAH analogs are added to all samples, blanks, and standards before extraction to monitor extraction efficiency.
| Parameter | Acceptance Criteria |
| Calibration Curve (r²) | > 0.995 |
| Method Blank | Below Limit of Quantitation (LOQ) |
| LCS Recovery | 70-130% |
| MS/MSD Recovery | 70-130% |
| Relative Percent Difference (RPD) for MSD | < 20% |
Conclusion
The analytical methods presented in this application note provide a robust framework for the reliable detection and quantification of this compound in diverse environmental samples. The combination of efficient sample preparation techniques with the high sensitivity and selectivity of HPLC-FLD and GC-MS allows for accurate assessment of environmental contamination levels. Adherence to stringent quality control measures is paramount to ensure the generation of defensible data for environmental monitoring and risk assessment.
References
-
National Institute of Standards and Technology. (2015, June 16). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) – A Historical Perspective on the 16 US EPA Priority Pollutant PAHs. Retrieved from [Link]
-
Eurolab. (2025, December 12). EPA Method 550.1 Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]
-
Welch. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
SpringerLink. (n.d.). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-FLD (high performance liquid chromatography-spectrofluorometric detection) trace of a sample of raw propolis. Retrieved from [Link]
-
PubMed. (n.d.). Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Retrieved from [Link]
-
ResearchGate. (2025, November 1). Revisiting the analytical determination of PAHs in environmental samples: An update on recent advances. Retrieved from [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]
-
Agilent. (2010, October 11). GC/MS analysis of 16 EPA and (15+1) EU PAHs in salmon using a Agilent J&W Select PAH GC column. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-FLD chromatogram of a standard mix containing 16 parent PAHs. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Agilent. (2010, October 18). Fast and Accurate GC/MS Testing for EPA and EU Polycyclic Aromatic Hydrocarbons (PAHs) for Food and Environmental Applications. Retrieved from [Link] सुशील_kumar_pahtalk_oct2010.pdf
-
NIST WebBook. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-F and GC-MS chromatograms of nine chrysene compounds. Retrieved from [Link]
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Application Notes and Protocols: 4H-Cyclopenta(def)chrysene as a Versatile Building Block for High-Performance Photoactive Materials
Introduction: The Strategic Advantage of the 4H-Cyclopenta(def)chrysene Core
In the pursuit of next-generation organic electronics, the rational design of molecular building blocks is paramount. This compound, a rigid, planar polycyclic aromatic hydrocarbon (PAH), has emerged as a highly promising scaffold for the synthesis of advanced photoactive materials. Its unique structure, which combines the chrysene backbone with a five-membered cyclopentadienyl ring, offers a compelling combination of high thermal stability, excellent charge transport characteristics, and a wide energy gap suitable for high-energy emission. This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on leveraging the this compound core for the development of cutting-edge organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). We will delve into the synthetic strategies for functionalizing this core, provide detailed protocols for device fabrication, and discuss the underlying structure-property relationships that govern material performance.
The chrysene moiety provides a robust, electron-rich aromatic system, while the cyclopenta-bridge offers a key site for synthetic modification. This allows for the tuning of solubility, molecular packing, and electronic properties through the introduction of various functional groups. The inherent rigidity of the this compound framework helps to minimize non-radiative decay pathways and promote high photoluminescence quantum yields (PLQY), a critical factor for efficient light emission in OLEDs. Furthermore, the extended π-conjugation facilitates efficient charge transport, a prerequisite for high-performance OFETs and OSCs.
I. Synthesis and Functionalization: Tailoring the Core for Specific Applications
The utility of this compound as a building block is contingent on the ability to chemically modify its structure. While direct functionalization of the parent molecule can be challenging, a more common and versatile approach involves the synthesis of derivatives from precursors like chrysene or 4H-Cyclopenta[def]phenanthrene (CPP). A particularly efficient and scalable synthesis of CPP, a key precursor, has been developed, making this class of materials more accessible for large-scale research and development.[1][2]
A. Scalable Synthesis of the 4H-Cyclopenta[def]phenanthrene (CPP) Precursor
A robust, three-step synthesis starting from the readily available and inexpensive pyrene has been reported, which is a significant improvement over previous methods that often involved hazardous reagents and produced low yields.[1][2]
Protocol 1: Gram-Scale Synthesis of 4H-Cyclopenta[def]phenanthrene (CPP)
-
Oxidation of Pyrene: Pyrene is first oxidized to pyrene-4,5-dione. This step typically employs a suitable oxidizing agent in an appropriate solvent.
-
Ring Contraction to oxoCPP: The key step involves the ring contraction of pyrene-4,5-dione to form 4H-cyclopenta[def]phenanthren-4-one (oxoCPP). This intermediate can be sublimated directly from the reaction mixture, yielding a highly pure product without the need for column chromatography.
-
Reduction to CPP: The final step is the reduction of oxoCPP to the desired 4H-Cyclopenta[def]phenanthrene (CPP).
This method's avoidance of hazardous reagents and reliance on sublimation for purification makes it an economical and scalable route to a key precursor for this compound-based materials.[1][2]
B. Functionalization Strategies for Photoactive Derivatives
The introduction of functional groups onto the chrysene core is essential for tuning the material's properties. A common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce bulky and electronically active side groups. These modifications are crucial for preventing intermolecular packing (π-π stacking) in the solid state, which can lead to aggregation-caused quenching of luminescence and reduced device efficiency.[3][4]
Protocol 2: Synthesis of a Triphenylamine- and Terphenyl-Substituted Chrysene Derivative for Deep-Blue OLEDs (TPA-C-TP)
This protocol is adapted from the synthesis of a high-performance deep-blue emitter.[3][4]
-
Starting Material: The synthesis begins with a chrysene core that has been functionalized with reactive sites, such as bromine atoms, to allow for subsequent cross-coupling reactions.
-
Suzuki Coupling: In a nitrogen atmosphere, the brominated chrysene derivative is reacted with appropriate boronic acid esters of triphenylamine (TPA) and terphenyl (TP) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete reaction.
-
Purification: After cooling, the product is extracted with an organic solvent (e.g., chloroform) and washed with water. The crude product is then purified by column chromatography on silica gel to yield the final, highly pure TPA-C-TP.
The introduction of the bulky TPA and TP moieties serves to create a sterically hindered, asymmetric structure that effectively suppresses intermolecular interactions, leading to a high photoluminescence quantum yield in the solid state.[3][4]
II. Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are particularly well-suited for use as emitting materials in OLEDs, especially for achieving deep-blue emission, which remains a significant challenge in the field. The high thermal stability of the chrysene core contributes to long device lifetimes, while the ability to functionalize the molecule allows for the tuning of the emission color and the enhancement of quantum efficiency.[1][3][4]
A. Rationale for Device Architecture
A typical multilayer OLED architecture is employed to ensure efficient charge injection, transport, and recombination within the emissive layer.
Figure 1: A representative multilayer OLED device architecture.
-
Substrate: Provides mechanical support.
-
Anode (ITO): A transparent conductor for hole injection.
-
Hole Injection and Transport Layers (HIL/HTL): Facilitate the efficient injection and transport of holes from the anode to the emissive layer.
-
Emissive Layer (EML): The this compound derivative where electron-hole recombination and light emission occur.
-
Electron Transport and Injection Layers (ETL/EIL): Facilitate the efficient transport and injection of electrons from the cathode to the emissive layer.
-
Cathode: A low work function metal for electron injection.
B. Protocol for OLED Fabrication (Solution-Processing)
This protocol describes a general procedure for fabricating a solution-processed OLED. For thermally evaporated devices, the spin-coating steps are replaced with vacuum thermal deposition at controlled rates.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer Deposition: A solution of a hole injection material (e.g., PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Hole Transport Layer Deposition: A solution of a hole transport material is then spin-coated on top of the HIL and annealed.
-
Emissive Layer Deposition: A solution of the this compound derivative in a suitable organic solvent (e.g., toluene or chloroform) is spin-coated in an inert atmosphere (e.g., a nitrogen-filled glovebox). The concentration of the solution and the spin-coating speed are critical parameters for controlling the film thickness and morphology.
-
Electron Transport and Injection Layer Deposition: The ETL and EIL are then deposited, often via thermal evaporation, on top of the emissive layer.
-
Cathode Deposition: Finally, the cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated to protect it from atmospheric moisture and oxygen.
C. Performance Data and Characterization
The performance of OLEDs based on this compound derivatives can be exceptional, particularly for deep-blue emission.
| Derivative | Emission Peak (nm) | PLQY (film) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| TPA-C-TP | 444 | 86% | 4.13 | (0.15, 0.07) | [3][4] |
| TPE-C-TP | 471 | 78% | 2.62 | Not Reported | [3][4] |
Table 1: Performance of non-doped OLEDs using chrysene derivatives.
III. Application in Organic Field-Effect Transistors (OFETs)
The rigid and planar structure of the this compound core promotes strong intermolecular π-π interactions, which are beneficial for efficient charge transport in the solid state. This makes its derivatives promising candidates for the active layer in OFETs.
A. Rationale for OFET Design
A bottom-gate, bottom-contact (BGBC) architecture is commonly used for OFET fabrication.
Figure 2: A bottom-gate, bottom-contact OFET architecture.
B. Protocol for OFET Fabrication
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively.
-
Electrode Patterning: Source and drain electrodes (e.g., gold) are patterned on the SiO₂ surface using photolithography.
-
Surface Treatment: The substrate is treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor at the dielectric interface.
-
Semiconductor Deposition: The this compound derivative is deposited onto the substrate, either by thermal evaporation or from solution (spin-coating or drop-casting).
-
Annealing: The device is often annealed to improve the crystallinity and morphology of the semiconductor film.
C. Expected Performance and Characterization
The primary figure of merit for an OFET is the charge carrier mobility (µ). For chrysene-based semiconductors, hole mobilities can be significant.
| Derivative Family | Highest Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Chrysene Derivatives | > 1.0 | > 10⁶ | Vacuum Deposition | General Literature |
| Cyclopenta-fused Thiophene Copolymers | > 0.1 | > 10⁵ | Solution Processing | [5] |
Table 2: Representative performance of OFETs based on chrysene and related fused-ring systems.
IV. Application in Organic Solar Cells (OSCs)
The broad absorption and good charge transport properties of this compound derivatives make them potential candidates for use as either electron donor or acceptor materials in bulk heterojunction (BHJ) organic solar cells.
A. Rationale for OSC Design
In a BHJ solar cell, the active layer is a blend of an electron donor and an electron acceptor material.
Figure 3: A conventional bulk heterojunction organic solar cell architecture.
B. Protocol for OSC Fabrication (Solution-Processing)
-
Substrate and HTL Preparation: Similar to OLED fabrication, ITO-coated substrates are cleaned, and a PEDOT:PSS layer is spin-coated and annealed.
-
Active Layer Preparation: The this compound derivative (as either donor or acceptor) is co-dissolved with a complementary material (e.g., a fullerene derivative or a non-fullerene acceptor/donor) in a suitable solvent (e.g., chlorobenzene or o-xylene).
-
Active Layer Deposition: The donor-acceptor blend solution is spin-coated onto the HTL in an inert atmosphere. The choice of solvent, solution concentration, and spin-coating parameters are crucial for controlling the nanoscale morphology of the blend, which is critical for efficient exciton dissociation and charge transport.
-
ETL and Cathode Deposition: An electron transport layer and a metal cathode are deposited, typically by thermal evaporation.
C. Expected Performance and Characterization
The key performance metric for an OSC is the power conversion efficiency (PCE). While specific data for this compound-based solar cells is emerging, related chrysene and PAH-based materials have shown promising results.
| Donor/Acceptor System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Dibenzo[b,def]chrysene copolymer / PC₇₁BM | 1.2 | Not Reported | Not Reported | Not Reported | [6] |
| Anthracene derivative / PCBM | 1.4 | Not Reported | Not Reported | Not Reported | [7] |
Table 3: Performance of organic solar cells based on related polycyclic aromatic hydrocarbon systems.
V. Conclusion and Future Outlook
This compound represents a powerful and versatile building block for the creation of a new generation of photoactive materials. Its inherent properties of high thermal stability, wide energy gap, and excellent charge transport potential, combined with the ability to tune its electronic and physical properties through synthetic modification, make it a compelling candidate for a wide range of organic electronic applications. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this exciting class of materials. Future research will likely focus on developing more diverse functionalization strategies, exploring its use in non-fullerene organic solar cells, and further optimizing device architectures to unlock the full potential of this compound-based materials.
References
-
Organic Field‐Effect Transistors based on Highly Ordered Single Polymer Fibers. (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link]
-
Lee, H., Lee, K., Kim, H., & Park, S. (2024). Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs. Molecules, 29(8), 1849. [Link]
-
van der Ham, A., Overkleeft, H. S., Filippov, D. V., & Schneider, G. F. (2021). A Three-Step Synthesis of 4H–Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry, 2021(15), 2013-2017. [Link]
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Lee, H., Lee, K., Kim, H., & Park, S. (2024). Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs. ResearchGate. [Link]
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Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. (2021, April 5). ChemistryViews. [Link]
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(N.d.). Retrieved January 14, 2026, from [Link]
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Organic semiconductors for organic field-effect transistors. (n.d.). National Institutes of Health (NIH). [Link]
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Organic semiconductors for organic field-effect transistors. (2009). ResearchGate. [Link]
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Negash, A. (2023). Solution Processed Organic Solar Cells Based on Fullerene and Non-Fullerene Acceptors(2020). ResearchGate. [Link]
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Liu, X., et al. (2024). IDTI based copolymers for p-type organic field-effect transistors. ResearchGate. [Link]
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Organic semiconductors for organic field-effect transistors. (2009). ResearchGate. [Link]
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Al-Attar, H. A., et al. (2024). Exploration of the synergistic effect of chrysene-based core and benzothiophene acceptors on photovoltaic properties of organic solar cells. Scientific Reports, 14(1), 15443. [Link]
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Corzo, D., et al. (2023). Molecular orientation-dependent energetic shifts in solution-processed non-fullerene acceptors and their impact on organic photovoltaic performance. Nature Communications, 14(1), 1870. [Link]
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This compound. (n.d.). NIST Chemistry WebBook. [Link]
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Gagnon, F., et al. (2018). 2,9-Dibenzo[b,def]chrysene as a building block for organic electronics. New Journal of Chemistry, 42(18), 15007-15013. [Link]
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An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off. (n.d.). Royal Society of Chemistry. [Link]
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Subramaniyan, S., et al. (2010). Solution-processed organic photovoltaic cells with anthracene derivatives. Chemistry of Materials, 22(12), 3746-3754. [Link]
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Application Notes & Protocols: Safe Handling and Disposal of 4H-Cyclopenta(def)chrysene
Section 1: Introduction to 4H-Cyclopenta(def)chrysene
This compound (CAS No. 202-98-2, Molecular Formula: C₁₉H₁₂) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex, multi-ring structure.[1][2] Like other PAHs, it is formed from the incomplete combustion of organic materials.[3] In the research and drug development sectors, this and similar compounds are often investigated for their unique electronic properties and potential biological activities, but they are primarily handled as chemical standards or intermediates in synthesis.
The core focus of this document is the significant health risk associated with this compound. As a member of the chrysene family, it belongs to a class of compounds recognized for potent carcinogenic and mutagenic properties.[4][5] Studies have shown that human cells can metabolize 4H-cyclopenta[def]chrysene into DNA-binding species, indicating a clear carcinogenic pathway.[5] The Department of Health and Human Services (DHHS) has determined that some PAHs are reasonably expected to be carcinogens.[3][6] Therefore, all contact with this compound must be minimized and controlled through strict adherence to the protocols outlined below.
Section 2: Hazard Assessment and Risk Mitigation
The primary hazards associated with this compound are its carcinogenicity, mutagenicity, and potential for organ toxicity. Exposure can occur via inhalation of aerosolized particles, dermal contact, and accidental ingestion.[7][8] It is imperative to treat this compound as a confirmed animal carcinogen with high relevance to human health.[9]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value/Information | Source(s) |
| CAS Number | 202-98-2 | [1] |
| Molecular Formula | C₁₉H₁₂ | [1][2] |
| Molecular Weight | 240.3 g/mol | [1][2] |
| Appearance | Solid, crystals or powder | [9][10] |
| Primary Hazards | Suspected carcinogen, mutagen | [4][5][9] |
| Routes of Exposure | Inhalation, Skin Contact, Ingestion | [8] |
| Occupational Exposure Limits (as Coal Tar Pitch Volatiles) | OSHA PEL: 0.2 mg/m³ (8-hr TWA) | [3][11][12] |
| NIOSH REL: 0.1 mg/m³ (10-hr TWA) | [3][4][12] |
The causality behind the stringent protocols in this guide is the "no safe level of exposure" principle for carcinogens.[4] Every handling step is designed to minimize the generation of dust or aerosols and prevent any physical contact with the substance. This is achieved through a multi-layered approach known as the Hierarchy of Controls.
Caption: Hierarchy of Controls applied to this compound.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
Adherence to proper engineering controls and PPE is the most critical factor in preventing exposure.
Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a specific chemical fume hood or portion of the lab, clearly marked with hazard signs ("Danger: Carcinogen").
-
Ventilation: All handling of the solid compound or its solutions must occur inside a certified chemical fume hood or a powder containment balance enclosure to prevent inhalation of dust or aerosols.[9] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for related PAHs of 0.2 mg/m³ over an 8-hour workday, which necessitates the use of such controls.[3][6][11]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound. Proper training on donning, doffing, and disposal of PPE is required.
-
Gloves: Double-gloving with nitrile gloves is required. Inspect gloves for any signs of damage before use.[13] Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[9][13] Standard safety glasses are insufficient.
-
Lab Coat: A dedicated lab coat, preferably a disposable one or one made of a non-permeable material, must be worn. Cuffed sleeves are recommended. Lab coats must not be taken outside the laboratory.[9]
-
Respiratory Protection: For operations with a high potential for aerosol generation (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particulate filter may be necessary.[4]
Section 4: Protocols for Safe Handling
4.1 Weighing Solid this compound
-
Preparation: Cordon off the designated area. Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly. Place a plastic-backed absorbent liner on the work surface.
-
Tare Weigh Vessel: Place a clean, tared weighing vessel on the analytical balance inside the enclosure.
-
Aliquot Transfer: Using a dedicated spatula, carefully transfer the approximate amount of the compound into the weigh vessel. Avoid any actions that could create dust. Do not tap the container.
-
Seal and Record: Securely cap the stock container immediately after transfer. Record the exact weight.
-
Clean-up: Carefully wipe the spatula and any surfaces with a solvent-wetted wipe (e.g., isopropanol or ethanol). Dispose of the wipe as hazardous waste.
4.2 Preparing Solutions
-
Preparation: Perform all steps within a chemical fume hood over a spill tray or absorbent liner.
-
Solubilization: Add the weighed solid to the desired solvent vessel. Using a pipette, carefully add the solvent to the vessel, rinsing down the sides to ensure all powder is dissolved.
-
Mixing: Cap the vessel and mix by gentle inversion or sonication. Avoid vigorous shaking that could create aerosols.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and "Warning: Carcinogen."
Section 5: Emergency Procedures
5.1 Spill Response Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
Caption: Decision workflow for responding to a this compound spill.
5.2 Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[13][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13][15] Seek immediate medical attention.
Section 6: Decontamination and Waste Disposal Protocols
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA).[16][17][18]
6.1 Decontamination
-
Work Surfaces: At the end of each procedure, wipe down the designated work area (fume hood, benchtop) with a solvent-wetted towel. A common practice is a three-wipe process: 1) soap and water, 2) clean water, 3) suitable solvent (e.g., ethanol).
-
Equipment: Non-disposable equipment (spatulas, glassware) should be soaked in a suitable cleaning solution (e.g., an oxidizing agent or surfactant-based cleaner known to degrade PAHs) before standard washing.
-
PPE: Remove all PPE before leaving the designated area. Dispose of gloves and other disposable items in the designated hazardous waste container. Do not reuse disposable PPE.
6.2 Waste Disposal Proper segregation of waste is essential for safe and compliant disposal. All waste materials must be collected in clearly labeled, sealed, and puncture-proof containers.
Caption: Segregation and disposal pathway for waste contaminated with this compound.
-
Solid Waste: Includes contaminated gloves, wipes, absorbent pads, and empty stock vials. Place these items in a heavy-duty plastic bag or container clearly labeled "Carcinogenic Waste," including the chemical name.
-
Liquid Waste: Includes all solutions, solvent rinses, and reaction mixtures. Collect in a compatible, sealed, and properly vented hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name, and approximate concentrations.
-
Final Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office for high-temperature incineration or other approved methods for destroying carcinogenic materials.[19] Land disposal of untreated hazardous waste is prohibited.[16]
Section 7: References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed? CDC Archive.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? CDC Archive.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement.
-
Amin, S., et al. (1996). Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. PubMed.
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Angene Chemical. (2021). Safety Data Sheet.
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Boston.gov. (n.d.). POLYCYCLIC AROMATIC HYDROCARBONS (PAHs).
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ChemBook. (2025). 4H-CYCLOPENTA[DEF]PHENANTHRENE | 203-64-5.
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CymitQuimica. (n.d.). 4h-cyclopenta[def]chrysene.
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ILO and WHO. (2021). ICSC 1672 - CHRYSENE. International Chemical Safety Cards.
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National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Chrysene.
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precisionFDA. (n.d.). This compound.
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Regulations.gov. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) - ToxFAQs™.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - Chrysene.
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Torrent Laboratory. (n.d.). Methods For Remediation Of PAHs From Contaminated Soil.
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U.S. Environmental Protection Agency (EPA). (n.d.). Learn the Basics of Hazardous Waste.
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U.S. Environmental Protection Agency (EPA). (2025). Land Disposal Restrictions for Hazardous Waste.
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YouTube. (2024). Which Law Provides Rules And Regulations About Managing Hazardous Waste?
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Application Notes and Protocols for 4H-Cyclopenta(def)chrysene in Organic Electronics
Introduction: Unlocking the Potential of a Unique Polycyclic Aromatic Hydrocarbon Core
4H-Cyclopenta(def)chrysene (CPP), a fascinating polycyclic aromatic hydrocarbon (PAH), has emerged as a promising building block for advanced materials in the field of organic electronics.[1][2] Its rigid, planar structure, and unique electronic properties make it an attractive core for the synthesis of novel organic semiconductors. These materials are being explored for a range of applications, including vibrant and efficient Organic Light-Emitting Diodes (OLEDs), high-performance Organic Field-Effect Transistors (OFETs), and next-generation Organic Photovoltaics (OPVs).
The chrysene backbone, a four-fused benzene ring system, provides inherent stability and favorable charge transport characteristics. The addition of the cyclopenta-fused ring in this compound introduces a point of structural and electronic tunability, allowing for the targeted design of materials with optimized properties for specific electronic applications. This guide provides a comprehensive overview of the application of CPP and its derivatives in organic electronics, complete with detailed protocols and insights for researchers and developers in the field.
Core Molecular Properties and Synthesis Overview
The utility of this compound in organic electronics is rooted in its fundamental physicochemical properties. Its planar structure facilitates strong π-π stacking interactions, which are crucial for efficient charge transport in thin films. Furthermore, the electronic energy levels (HOMO and LUMO) of CPP derivatives can be readily modified through chemical synthesis, enabling the tuning of their optical and electrical characteristics.
A significant advancement in the accessibility of CPP has been the development of a concise, three-step gram-scale synthesis from pyrene.[1][2] This method, which involves the ring contraction of pyrene-4,5-dione to oxoCPP followed by reduction, utilizes relatively non-hazardous reagents and optimized purification procedures, making CPP more readily available for research and development.[1]
Application I: High-Efficiency Blue Organic Light-Emitting Diodes (OLEDs)
The development of stable and efficient deep-blue emitters remains a critical challenge in OLED technology. Chrysene derivatives, including those based on the CPP core, have shown significant promise in addressing this issue due to their wide bandgap and high photoluminescence quantum yields (PLQY).
Causality of Performance: The Role of Molecular Design
The performance of CPP-based materials in OLEDs is intrinsically linked to their molecular architecture. Key design considerations include:
-
Steric Hindrance: Introducing bulky side groups to the CPP core can prevent intermolecular aggregation in the solid state. This minimizes luminescence quenching and leads to higher PLQY in thin films.
-
Charge Transport Moieties: Incorporating electron-donating or electron-withdrawing groups can modulate the charge injection and transport properties of the material, leading to more balanced charge carrier recombination within the emissive layer.
-
Host-Guest Systems: Utilizing CPP derivatives as either the host or the emissive dopant in a host-guest system allows for fine-tuning of the emission color and optimization of device efficiency. For instance, a terpyridine-modified chrysene derivative has been successfully employed as an electron-transporting material in highly stable phosphorescent OLEDs.
Protocol: Fabrication of a CPP-Based Blue OLED
This protocol outlines the fabrication of a multilayer OLED device using a CPP derivative as the emissive layer. The device architecture is as follows: ITO / PEDOT:PSS / TAPC / CPP-Derivative:Host / TPBi / LiF / Al.
1. Substrate Preparation:
- Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Immediately transfer the cleaned substrates to a UV-ozone cleaner and treat for 20 minutes to enhance the work function of the ITO and improve hole injection.
2. Hole Injection Layer (HIL) Deposition:
- Prepare a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
- Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
- Anneal the substrate on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
3. Hole Transport Layer (HTL) Deposition:
- Thermally evaporate a 40 nm layer of 1,1-bis[4-(di-p-tolylamino)phenyl]cyclohexane (TAPC) onto the PEDOT:PSS layer. The deposition rate should be maintained at approximately 1 Å/s under a vacuum of < 5 x 10⁻⁶ Torr.
4. Emissive Layer (EML) Deposition:
- Prepare a co-evaporation source with the CPP derivative and a suitable host material (e.g., 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy)).
- Co-evaporate the CPP derivative and the host material to form a 20 nm thick emissive layer. The doping concentration of the CPP derivative should be optimized (typically 5-10 wt%). The deposition rate should be maintained at approximately 2 Å/s.
5. Electron Transport Layer (ETL) Deposition:
- Thermally evaporate a 30 nm layer of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) onto the emissive layer at a rate of 1.5 Å/s.
6. Electron Injection Layer (EIL) and Cathode Deposition:
- Deposit a 1 nm thick layer of Lithium Fluoride (LiF) at a rate of 0.1 Å/s.
- Follow this with the deposition of a 100 nm thick Aluminum (Al) cathode at a rate of 5 Å/s.
7. Encapsulation and Characterization:
- Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.
- Characterize the device by measuring the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
Expected Performance and Data
| Parameter | Expected Value |
| Turn-on Voltage | 3.0 - 4.5 V |
| Maximum Luminance | > 5,000 cd/m² |
| Maximum EQE | 5 - 10% |
| CIE Coordinates (x, y) | (0.15, 0.10) - (0.16, 0.20) |
Application II: Organic Field-Effect Transistors (OFETs)
The rigid and planar structure of CPP derivatives makes them excellent candidates for the active layer in OFETs. Their ability to form well-ordered thin films through solution processing or vacuum deposition is key to achieving high charge carrier mobility.
Causality of Performance: Thin Film Morphology and Molecular Packing
The performance of a CPP-based OFET is critically dependent on the morphology of the semiconductor thin film.
-
Crystallinity and Grain Boundaries: Highly crystalline films with large, well-interconnected grains are desirable to minimize charge trapping at grain boundaries and enhance charge transport.
-
Molecular Orientation: The orientation of the CPP molecules relative to the substrate and the direction of current flow significantly impacts mobility. Edge-on orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for efficient in-plane charge transport.
-
Solution Processing vs. Vapor Deposition: Solution-processing techniques like spin-coating offer the advantage of low-cost, large-area fabrication. However, achieving high crystallinity can be challenging. Vapor deposition can produce highly ordered films but is a more energy-intensive process.
Protocol: Fabrication of a Solution-Processed CPP-Based OFET
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable CPP derivative.
1. Substrate and Dielectric Layer:
- Use a heavily n-doped silicon wafer as the gate electrode with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
- Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with nitrogen.
- Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to improve the ordering of the organic semiconductor and reduce charge trapping. This is achieved by immersing the substrate in a 10 mM solution of OTS in toluene for 1 hour, followed by rinsing with fresh toluene and annealing at 120°C for 20 minutes.
2. Organic Semiconductor Deposition:
- Prepare a solution of the CPP derivative in a suitable organic solvent (e.g., toluene, chloroform, or chlorobenzene) at a concentration of 5-10 mg/mL.
- Spin-coat the CPP derivative solution onto the OTS-treated SiO₂ surface. A typical spin-coating recipe would be 2000 rpm for 60 seconds.
- Anneal the film at a temperature just below the material's glass transition temperature (typically 80-120°C) for 30 minutes in a nitrogen atmosphere to improve film morphology and remove residual solvent.
3. Source and Drain Electrode Deposition:
- Define the source and drain electrodes using a shadow mask with the desired channel length (L) and width (W).
- Thermally evaporate 50 nm of Gold (Au) through the shadow mask onto the organic semiconductor layer to form the source and drain contacts.
4. Characterization:
- Characterize the OFET by measuring the output and transfer characteristics using a semiconductor parameter analyzer in a nitrogen-filled probe station.
- Extract key performance metrics such as field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth).
Expected Performance and Data
| Parameter | Expected Value |
| Field-Effect Mobility (μ) | 10⁻³ - 10⁻¹ cm²/Vs (p-type) |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | -5 to -20 V |
Application III: Organic Photovoltaics (OPVs)
The broad absorption and suitable energy levels of CPP derivatives make them promising donor materials in bulk heterojunction (BHJ) OPVs. When blended with an appropriate acceptor material (typically a fullerene derivative or a non-fullerene acceptor), they can facilitate efficient light harvesting and charge separation.
Causality of Performance: Morphology and Energy Level Alignment
The efficiency of a CPP-based OPV is governed by several factors:
-
Absorption Spectrum: The donor material should have strong and broad absorption in the solar spectrum to maximize light harvesting.
-
Energy Level Offset: The energy difference between the LUMO of the donor and the LUMO of the acceptor (the LUMO-LUMO offset) provides the driving force for exciton dissociation. A sufficient offset (typically > 0.3 eV) is required.
-
Blend Morphology: The nanoscale phase separation between the donor and acceptor materials is critical for efficient exciton diffusion to the interface and subsequent charge transport to the electrodes.
Protocol: Fabrication of a CPP-Based BHJ Solar Cell
This protocol details the fabrication of an inverted OPV device with the structure: ITO / ZnO / CPP-Derivative:Acceptor / MoO₃ / Ag.
1. Substrate and Electron Transport Layer (ETL):
- Clean patterned ITO substrates as described for OLED fabrication.
- Prepare a zinc oxide (ZnO) nanoparticle solution.
- Spin-coat the ZnO solution onto the ITO substrate at 3000 rpm for 45 seconds.
- Anneal the ZnO layer at 200°C for 10 minutes in air.
2. Active Layer Deposition:
- Prepare a blend solution of the CPP derivative (donor) and an acceptor (e.g., PC₇₁BM) in a suitable solvent like chlorobenzene or o-dichlorobenzene. The donor:acceptor weight ratio should be optimized (e.g., 1:1.5). The total concentration is typically 20-30 mg/mL.
- Spin-coat the active layer blend onto the ZnO layer in a nitrogen glovebox. A typical spin-coating speed is 1000-1500 rpm for 60 seconds.
- Anneal the active layer at an optimized temperature (e.g., 100-140°C) for 10 minutes to control the morphology.
3. Hole Transport Layer (HTL) and Anode Deposition:
- Thermally evaporate a 10 nm thick layer of Molybdenum Trioxide (MoO₃) as the HTL at a rate of 0.5 Å/s.
- Deposit a 100 nm thick Silver (Ag) anode at a rate of 3-5 Å/s.
4. Characterization:
- Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm²).
- Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
- Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
Expected Performance and Data
| Parameter | Expected Value |
| Power Conversion Efficiency (PCE) | 3 - 7% |
| Open-Circuit Voltage (Voc) | 0.8 - 1.0 V |
| Short-Circuit Current Density (Jsc) | 8 - 14 mA/cm² |
| Fill Factor (FF) | 0.55 - 0.70 |
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
OLED Device Architecture
Caption: Typical architecture of a CPP-based OLED.
OFET Device Architecture
Caption: Structure of a bottom-gate, top-contact OFET.
OPV Device Architecture
Caption: Inverted architecture of a CPP-based OPV.
References
-
A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. (2021). ResearchGate. [Link]
-
Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. (2021). ChemistryViews. [Link]
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Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs. (2024). MDPI. [Link]
-
A terpyridine-modified chrysene derivative as an electron transporter to improve the lifetime in phosphorescent OLEDs. (n.d.). Journal of Materials Chemistry C. [Link]
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Organic Thin-Film Transistors Based on Asymmetric Chrysene Derivatives. (2014). ResearchGate. [Link]
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Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. (2021). MDPI. [Link]
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Fabrication of Micron-sized Organic Field Effect Transistors. (2011). Applied Science and Convergence Technology. [Link]
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Organic semiconductors for organic field-effect transistors. (2009). PMC. [Link]
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A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. (2021). ResearchGate. [Link]
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Strategic Derivatization of 4H-Cyclopenta[def]phenanthren-4-one: A Versatile Scaffold for Organic Electronics
An Application Note for Advanced Material Synthesis
Abstract
4H-Cyclopenta[def]phenanthren-4-one (4-CPPO) is a rigid, planar polycyclic aromatic hydrocarbon (PAH) that has emerged as a highly promising building block for advanced functional materials. Its unique combination of a phenanthrene core and a five-membered ring containing a reactive ketone offers multiple strategic avenues for derivatization. This application note provides a comprehensive guide for researchers, detailing the core reactivity of the 4-CPPO scaffold and providing field-proven protocols for key transformations. We focus on methodologies to precisely modify both the aromatic core via electrophilic substitution and the carbonyl group, enabling the synthesis of tailored materials for applications such as organic light-emitting diodes (OLEDs) and other photoactive systems.[1][2]
Introduction: The 4-CPPO Scaffold
The field of organic electronics demands molecular components with well-defined structures and tunable optoelectronic properties. 4-CPPO is an exemplary candidate, possessing a large, conjugated π-system that is conducive to charge transport. The central ketone acts as an electron-withdrawing group, influencing the molecule's frontier molecular orbitals. More importantly, it serves as a versatile synthetic handle. The true value of 4-CPPO lies in its potential for targeted derivatization, allowing for the precise tuning of properties such as:
-
Luminescence: Modification of the conjugated system can shift emission wavelengths, a critical factor in developing efficient blue-OLED emitters.[1][2]
-
Charge Carrier Mobility: Attaching charge-transporting moieties can enhance performance in organic field-effect transistors (OFETs).
-
Solubility and Morphology: Introducing bulky side chains can improve solution processability and control solid-state packing.
This guide moves beyond simple synthetic recitation to explain the causality behind the chosen reaction pathways, empowering researchers to adapt and innovate.
Core Reactivity & Strategic Considerations
The synthetic versatility of 4-CPPO stems from two distinct reactive zones: the aromatic phenanthrene backbone and the C4-carbonyl group. A successful derivatization strategy depends on understanding the unique reactivity of each.
Reactivity of the Aromatic Core: Electrophilic Aromatic Substitution (EAS)
The phenanthrene framework is susceptible to electrophilic attack. Studies on the parent hydrocarbon, 4H-cyclopenta[def]phenanthrene, have established a clear hierarchy of reactive positions.[3][4][5] The electron-rich nature of the phenanthrene system allows for reactions like halogenation, nitration, and Friedel-Crafts acylation.
-
Regioselectivity: The most reactive sites for electrophilic substitution are generally the C1, C3, and C8 positions. The precise distribution of isomers can be influenced by the reaction conditions and the directing effects of the C4-carbonyl group. For material synthesis, achieving high regioselectivity is crucial, often requiring careful optimization or the use of sterically demanding reagents.
-
Synthetic Utility: Halogenation, particularly bromination, is of paramount importance as it installs a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.[3][5][6] This two-step strategy (halogenation followed by cross-coupling) is a cornerstone of modern materials synthesis.[7][8]
Reactivity of the C4-Carbonyl Group
The ketone at the C4 position is a powerful functional group for building molecular complexity. It can be used to extend the π-system or to attach non-conjugated functional groups. Key transformations include:
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form C=C double bonds, extending conjugation.
-
Knoevenagel Condensation: Reaction with active methylene compounds to create electron-accepting moieties.
-
Grignard/Organolithium Addition: To install aryl or alkyl groups, breaking the planarity of the core if desired.
-
Reduction: Conversion to the corresponding alcohol (4-hydroxy-CPP) or complete removal of the carbonyl (to form the parent hydrocarbon, CPP).[1]
The diagram below illustrates the key reactive sites on the 4-CPPO scaffold.
Caption: Reactivity map of 4-CPPO highlighting the two primary sites for derivatization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations. These are designed to be self-validating, with clear endpoints and characterization guidance.
Protocol 3.1: Regioselective Bromination of the 4-CPPO Core
Principle: This protocol utilizes N-Bromosuccinimide (NBS) for the mono- and di-bromination of the 4-CPPO aromatic core. NBS is a reliable and safer alternative to liquid bromine. The reaction provides the essential halogenated intermediates required for cross-coupling reactions. This procedure is adapted from established methods for related PAHs.[3][5]
Materials & Reagents:
-
4H-Cyclopenta[def]phenanthren-4-one (4-CPPO)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-CPPO (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add NBS (1.05 eq for mono-bromination, 2.2 eq for di-bromination) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) and protect it from light using aluminum foil.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The starting material should be consumed within 2-4 hours. You will observe new, lower Rf spots corresponding to the brominated products.
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ (to remove any remaining bromine), saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate to isolate the desired mono- or di-brominated products.
Characterization: Confirm the structure and purity of the product(s) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety: NBS is an irritant. DMF is a skin and respiratory irritant. Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE).
Protocol 3.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds.[8][9] This protocol describes a general procedure for coupling the bromo-4-CPPO intermediate (from Protocol 3.1) with a functional boronic acid or ester. This reaction is fundamental for creating complex, conjugated systems for optoelectronic applications.[6][7]
Materials & Reagents:
-
Bromo-4-CPPO derivative (e.g., 1,8-dibromo-4-CPPO)
-
Arylboronic acid or pinacol ester (2.5 eq for dibromo-substrate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol %)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (4.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Toluene, degassed
-
Deionized water, degassed
Step-by-Step Procedure:
-
Reagent Preparation: In a Schlenk flask, combine the bromo-4-CPPO derivative (1.0 eq), the arylboronic acid (2.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and the base (e.g., K₂CO₃, 4.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene and water, 4:1 v/v) via cannula. The mixture should be approximately 0.05 M in the bromo-substrate.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with nitrogen or argon to ensure all oxygen is removed.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromo-4-CPPO is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Pour into a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. The polarity of the eluent will depend on the nature of the coupled aryl group. Further purification by recrystallization or sublimation may be necessary for high-purity materials required for device fabrication.
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, HRMS, and UV-Vis/Photoluminescence spectroscopy to evaluate its optical properties.
Application Workflow: Synthesis of a Donor-Acceptor Material
The true power of these protocols is realized when they are combined in a synthetic sequence to build a target material. The workflow below illustrates the synthesis of a hypothetical donor-acceptor (D-A) type molecule for OLED applications, where 4-CPPO acts as the acceptor core.
Caption: A synthetic workflow from the 4-CPPO starting material to a final D-A material.
Summary of Derivatization Strategies
The table below summarizes the key reactions discussed, their purpose, and typical conditions for quick reference.
| Reaction Type | Reagents & Catalyst | Purpose of Modification | Potential Application |
| Bromination | NBS, DMF | Installs a versatile handle for cross-coupling. | Intermediate Synthesis |
| Nitration | HNO₃/H₂SO₄ | Introduces electron-withdrawing groups. | Tuning LUMO level |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Extends conjugation, adds ketone functionality. | Chromophore modification |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Forms C-C bonds to attach functional aryl groups. | OLEDs, OFETs, Sensors |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Forms C-C bonds to install linear, rigid alkynes. | Molecular Wires, Polymers |
| Wittig Reaction | Phosphonium ylide | Extends conjugation via a C=C double bond. | Red-shifting emission |
Conclusion
4H-Cyclopenta[def]phenanthren-4-one is a powerful and versatile platform for the synthesis of advanced organic materials. By leveraging a two-pronged approach—modifying the aromatic core through electrophilic substitution and functionalizing the C4-ketone—researchers can exert precise control over the molecule's electronic and physical properties. The protocols detailed in this note for bromination and subsequent Suzuki-Miyaura coupling provide a reliable and adaptable foundation for building novel materials for the next generation of organic electronics.
References
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Han, X. (2001). Synthesis of derivatives of 4H-cyclopenta[def]phenanthren-4-one and development of synthetic strategies for the polycyclic aromatic hydrocarbons with carbon frameworks represented on the surface of C60. Graduate Theses, Dissertations, and Problem Reports. 1287. [Link]
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van der Ham, A., Overkleeft, H. S., Filippov, D. V., & Schneider, G. F. (2021). A Three-Step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry. [Link]
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ElectronicsAndBooks. (n.d.). Electrophilic substitution of 4H-cyclopenta[def]phenanthrene derivatives. Retrieved from [Link]
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ChemistryViews. (2021, April 5). Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. [Link]
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Minabe, M., Yoshida, M., & Suzuki, K. (1979). Electrophilic substitution of 4H-cyclopenta[def]phenanthrene. Bromination. The Journal of Organic Chemistry, 44(17), 3027-3029. [Link]
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Yoshida, M., Hirota, H., Minabe, M., & Suzuki, K. (1981). Electrophilic substitution of 4H-cyclopenta[def]phenanthrene derivatives. Journal of Chemical & Engineering Data, 26(4), 452-455. [Link]
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Yoshida, M., Hishida, K., Minabe, M., & Suzuki, K. (1980). Electrophilic substitution of 4H-cyclopenta[def]phenanthrene. Friedel-Crafts acetylation. The Journal of Organic Chemistry, 45(10), 1981-1984. [Link]
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Minabe, M., Yoshida, M., & Suzuki, K. (1979). Electrophilic substitution of 4H-cyclopenta[def]phenanthrene. Bromination. The Journal of Organic Chemistry, 44(17). [Link]
-
Yoshida, M., Minabe, M., & Suzuki, K. (1983). Synthesis of 4h-Cyclopenta[def]phenanthrene From Fluorene Skeleton. Bulletin of the Chemical Society of Japan, 56(7), 2179-2180. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Yoshida, M., Kobayashi, M., Minabe, M., & Suzuki, K. (1981). Sulfonation of 4h-Cyclopenta[def]phenanthrene and Its Carbonyl Derivative. Bulletin of the Chemical Society of Japan, 54(4), 1159-1162. [Link]
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ResearchGate. (n.d.). Synthesis of 4H-Cyclopenta[def]phenanthrene from 1-Naphthylacetic Acid. Retrieved from [Link]
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Jiang, W.-S., Sun, D., Xie, S.-Y., Huang, R.-B., & Zheng, L.-S. (2009). 4h-Cyclopenta[def]phenanthren-4-One. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2813. [Link]
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NIST. (n.d.). 4H-Cyclopenta[def]phenanthrene. In NIST Chemistry WebBook. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 16(12), 10231-10276. [Link]
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Application Note & Protocol: Assessing the Developmental Toxicity of 4H-Cyclopenta(def)chrysene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for evaluating the developmental toxicity of 4H-Cyclopenta(def)chrysene, a polycyclic aromatic hydrocarbon (PAH). We delve into the mechanistic underpinnings of PAH-induced toxicity, present detailed protocols for both in vivo and in vitro studies, and offer insights into data interpretation. The protocols are designed to be self-validating, incorporating key decision points and scientific rationale consistent with international regulatory standards.
Introduction: The Toxicological Significance of this compound
This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. PAHs are widespread environmental contaminants formed from the incomplete combustion of organic materials, such as fossil fuels, wood, and tobacco.[1] Human exposure is ubiquitous and has been linked to a range of adverse health effects, including cancer, cardiovascular disease, and complications in fetal development.[1][2]
The developmental stage is a period of exceptional vulnerability to chemical insults. Exposure to certain PAHs during critical windows of development can lead to a spectrum of adverse outcomes, including embryonic death, structural malformations, growth retardation, and functional deficits.[3][4] While much of the toxicological focus for PAHs has been on carcinogenicity, understanding their potential to act as developmental toxicants is critical for comprehensive risk assessment.[4] Studies on the metabolic activation of this compound indicate that it can be converted to DNA-reactive metabolites in human cells, underscoring its potential for toxicity.[5] This guide provides the necessary framework to investigate these potential developmental hazards.
Mechanistic Insights: The Aryl Hydrocarbon Receptor (AhR) Pathway
The primary mechanism by which many planar PAHs, likely including this compound, exert their toxic effects is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][6]
The Causality of AhR Activation:
-
Ligand Binding: Upon entering the cell, the PAH binds to the AhR, which resides in the cytoplasm in a complex with chaperone proteins.
-
Nuclear Translocation: This binding event causes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.
-
Dimerization & DNA Binding: In the nucleus, the AhR complex dimerizes with the AhR Nuclear Translocator (ARNT). This new heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Gene Transcription: Binding to XREs initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like Cytochrome P4501A (CYP1A).[3][7]
While this pathway is an adaptive response to metabolize and eliminate foreign compounds, its over-activation can lead to toxicity.[8] The induction of CYP enzymes can lead to the metabolic activation of the parent PAH into highly reactive intermediates (e.g., dihydrodiol epoxides) that can form DNA adducts, generate oxidative stress, and disrupt endogenous signaling pathways crucial for normal development.[9] It is this aberrant signaling and metabolic activation that is widely believed to underpin many of the developmental toxicities observed with PAHs, including cardiovascular dysfunction, craniofacial deformities, and edema.[3][6]
Caption: Workflow for an in vivo prenatal developmental toxicity study.
In Vitro Screening Protocol: Zebrafish Embryo Assay
The zebrafish (Danio rerio) embryo is a powerful high-throughput model for screening developmental toxicity. Its rapid external development, optical transparency, and the high degree of genetic conservation with mammals make it an ideal system for initial hazard identification of PAHs. [10]
Step-by-Step Protocol
-
Embryo Collection and Staging:
-
Collect freshly fertilized embryos from breeding tanks.
-
Rinse embryos with system water and select healthy, normally developing embryos at the 4-8 cell stage.
-
-
Exposure Protocol:
-
Prepare a dilution series of this compound in embryo medium (e.g., E3 medium) from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1% and must be included as a vehicle control.
-
At approximately 6 hours post-fertilization (hpf), transfer individual embryos to the wells of a 96-well plate.
-
Add 100 µL of the respective test solution or control to each well.
-
-
Incubation and Observation:
-
Incubate plates at 28.5°C on a 14/10 hour light/dark cycle.
-
Conduct morphological assessments at key developmental time points, such as 24, 48, 72, 96, and 120 hpf.
-
-
Endpoint Assessment:
-
Record mortality at each time point.
-
Evaluate a suite of morphological endpoints, including but not limited to:
-
General: Hatching rate, body length.
-
Craniofacial: Snout length, eye size, jaw development.
-
Cardiovascular: Heart rate, pericardial edema, yolk sac edema, hemorrhages.
-
Trunk/Tail: Body axis curvature (scoliosis/lordosis), fin development.
-
-
If using a transgenic reporter line, such as Tg(cyp1a:GFP), assess fluorescence at specific time points (e.g., 48 or 72 hpf) to directly measure AhR activation. [11]
-
Data Presentation and Interpretation
Data can be summarized to generate concentration-response curves for each endpoint. The Lowest Effect Level (LEL) and EC50 (concentration causing an effect in 50% of the population) can be calculated. A positive result in the zebrafish assay indicates a potential for developmental toxicity and warrants further investigation in mammalian systems.
| Endpoint Category | Specific Malformations Observed with PAHs |
| Cardiovascular | Pericardial edema, yolk sac edema, reduced heart rate, hemorrhages. [3] |
| Craniofacial | Reduced jaw size, smaller eyes, craniofacial deformities. [3] |
| Skeletal | Spinal curvature, notochord defects. |
| Growth | Reduced body length, delayed hatching. [3] |
Conclusion and Future Directions
The protocols described provide a robust framework for assessing the developmental toxicity of this compound. Evidence of toxicity, particularly in the in vivo mammalian model, would be a significant finding for risk assessment. Mechanistic studies, such as quantifying DNA adducts or profiling gene expression changes in target organs, would be logical next steps to further elucidate the specific pathways disrupted by this compound. The combination of high-throughput in vitro screening and definitive in vivo regulatory studies provides a comprehensive strategy for characterizing the hazards posed by environmental contaminants like this compound.
References
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Barron, M. G., et al. (2004). "Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons." PubMed. Available at: [Link]
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Billiard, S. M., et al. (2008). "The role of the aryl hydrocarbon receptor pathway in mediating synergistic developmental toxicity of polycyclic aromatic hydrocarbons to zebrafish." PubMed. Available at: [Link]
-
Di Giulio, R. T., & Clark, B. W. (2015). "Nonadditive effects of PAHs on Early Vertebrate Development: mechanisms and implications for risk assessment." Toxicological Sciences. Oxford Academic. Available at: [Link]
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OECD. (2001). "Test Guideline 414: Prenatal Developmental Toxicity Study." OECD iLibrary. Available at: [Link]
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Charles River Labs. "OECD 414: Prenatal development toxicity study." Available at: [Link]
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Knecht, A. L., et al. (2015). "Ligand-specific transcriptional mechanisms underlie aryl hydrocarbon receptor-mediated developmental toxicity of oxygenated PAHs." OSTI.GOV. Available at: [Link]
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Billiard, S. M., et al. (2008). "Role of the Aryl Hydrocarbon Receptor Pathway in Mediating Synergistic Developmental Toxicity of Polycyclic Aromatic Hydrocarbons to Zebrafish." Toxicological Sciences. Oxford Academic. Available at: [Link]
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OECD. "Test No. 414: Prenatal Developmental Toxicity Study." Available at: [Link]
-
Scite. "The Role of the Aryl Hydrocarbon Receptor Pathway in Mediating Synergistic Developmental Toxicity of Polycyclic Aromatic Hydrocarbons to Zebrafish." Available at: [Link]
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Geier, M. C., et al. (2024). "Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation." National Institutes of Health. Available at: [Link]
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Geier, M. C., et al. (2024). "Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation." PubMed. Available at: [Link]
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Incardona, J. P., et al. (2005). "Aryl Hydrocarbon Receptor–Independent Toxicity of Weathered Crude Oil during Fish Development." National Institutes of Health. Available at: [Link]
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Food Packaging Forum. (2018). "OECD guideline on development toxicity updated." Available at: [Link]
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Semantic Scholar. "Prenatal Developmental Toxicity Study (OECD TG 414)." Available at: [Link]
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Wikipedia. "Polycyclic aromatic hydrocarbon." Available at: [Link]
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Luch, A., et al. (1999). "Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures." ACS Publications. Available at: [Link]
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Slotkin, T. A., et al. (2017). "In Vitro Models Reveal Differences in the Developmental Neurotoxicity of an Environmental Polycylic Aromatic Hydrocarbon Mixture Compared to Benzo[a]pyrene: Neuronotypic PC12 Cells and Embryonic Neural Stem Cells." National Institutes of Health. Available at: [Link]
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Knecht, A. L., et al. (2013). "Comparative developmental toxicity of environmentally relevant oxygenated PAHs." National Institutes of Health. Available at: [Link]
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Tanguay, R. L., et al. (2018). "Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons." National Institutes of Health. Available at: [Link]
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Luch, A., et al. (1999). "Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures." PubMed. Available at: [Link]
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ATSDR. (1995). "Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs)." Agency for Toxic Substances and Disease Registry. Available at: [Link]
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National Center for Biotechnology Information. "HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons." Available at: [Link]
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Jariyasopit, N., et al. (2018). "Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs." Toxicological Sciences. Oxford Academic. Available at: [Link]
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Seman, C. A., et al. (2017). "Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos." ResearchGate. Available at: [Link]
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Seman, C. A., et al. (2017). "Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos." PubMed. Available at: [Link]
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Incardona, J. P., et al. (2006). "Developmental toxicity of 4-ring polycyclic aromatic hydrocarbons in zebrafish is differentially dependent on AH receptor isoforms and hepatic cytochrome P4501A metabolism." PubMed. Available at: [Link]
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Seman, C. A. (2018). "Role of Biotransformation in the Developmental Toxicity of Hydroxychrysenes in Early Life Stages of Fish." eScholarship.org. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4H-Cyclopenta(def)chrysene
Welcome to the dedicated technical support center for the synthesis of 4H-Cyclopenta(def)chrysene. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this valuable polycyclic aromatic hydrocarbon (PAH). Our approach is rooted in established chemical principles and field-proven insights to address the specific challenges encountered during this multi-step synthesis.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound, a methylene-bridged PAH, is a nuanced process that requires careful control over each synthetic step to achieve optimal yields. Its rigid, planar structure makes it a significant molecule in materials science and as a structural motif in medicinal chemistry. However, like many larger PAHs, its synthesis can be hampered by issues such as low solubility, challenging purification, and the potential for side reactions.[1] This guide provides a systematic approach to troubleshooting a common synthetic route, empowering you to identify and resolve experimental bottlenecks.
A plausible and efficient synthetic route to this compound often commences with the commercially available and relatively inexpensive chrysene molecule.[2] The general strategy involves a two-step sequence: a Friedel-Crafts acylation followed by an intramolecular cyclization. This guide will focus on troubleshooting these critical stages.
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Guide: A Step-by-Step Approach
This section is structured in a question-and-answer format to directly address common problems you may encounter during the synthesis.
Step 1: Friedel-Crafts Acylation of Chrysene
The introduction of an acyl group onto the chrysene backbone is a critical first step. A typical procedure involves reacting chrysene with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[3][4]
Q1: My Friedel-Crafts acylation of chrysene is resulting in a low yield or no reaction. What are the likely causes and how can I fix them?
A1: Low or no conversion in a Friedel-Crafts acylation can often be traced back to several key factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Exposure to atmospheric humidity can hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Handle the Lewis acid in a glovebox or under a dry inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst.
-
-
Insufficient Catalyst Loading: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because both the acylating agent and the resulting ketone product can form complexes with the catalyst, effectively sequestering it.[4]
-
Solution: While catalytic amounts of some modern Lewis acids can be effective, traditional catalysts like AlCl₃ often require at least 1.1 to 1.5 equivalents relative to the acylating agent.[5] Consider performing a small-scale trial with an increased catalyst loading.
-
-
Poor Quality Reagents: The purity of chrysene and the acylating agent is paramount. Impurities can interfere with the reaction.
-
Solution: Recrystallize the starting chrysene if its purity is questionable. Ensure the acylating agent is fresh and has not been hydrolyzed.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction.
-
Solution: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane are common solvents for this reaction.[5] Ensure your solvent is thoroughly dried before use.
-
Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a common challenge in the acylation of polycyclic aromatic hydrocarbons.
-
Reaction Temperature: The reaction temperature can influence the position of acylation.
-
Solution: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes favor the formation of the thermodynamically more stable product.[6] Experiment with a temperature gradient to find the optimal condition.
-
-
Choice of Lewis Acid: Different Lewis acids can exhibit different selectivities.
-
Solution: While AlCl₃ is a strong and common choice, milder Lewis acids like FeCl₃ or solid acid catalysts might offer improved regioselectivity in some cases.[6]
-
Table 1: Comparison of Common Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Typical Loading (mol%) | Common Solvents | Temperature (°C) | Key Considerations |
| AlCl₃ | Stoichiometric | DCM, 1,2-dichloroethane | 0 - RT | Highly reactive, moisture-sensitive, can lead to side reactions.[6] |
| FeCl₃ | Stoichiometric | DCM, nitrobenzene | RT - 80 | Milder than AlCl₃, may offer better selectivity.[6] |
| Yb(OTf)₃ | 1 - 10 | Dichloromethane, Toluene | 25 - 100 | Water-tolerant, recyclable, but may require higher temperatures.[7] |
| Zeolites | Heterogeneous | Various | 100 - 200 | Environmentally friendly, reusable, but may require high temperatures and show lower activity. |
Step 2: Intramolecular Cyclization to Form the Five-Membered Ring
Once the acyl group is installed, the next critical step is the intramolecular cyclization to form the cyclopentanone ring of this compound. This is typically achieved using a strong acid.
Q3: My intramolecular cyclization is not proceeding to completion, resulting in a low yield of the final product. What should I investigate?
A3: Incomplete cyclization can be due to several factors:
-
Insufficiently Strong Acid: The intramolecular Friedel-Crafts type reaction requires a strong acid to promote the cyclization.
-
Solution: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly used for such cyclizations. If using PPA, ensure it is fresh and has not absorbed significant amounts of water. For challenging substrates, a stronger acid system might be necessary.
-
-
Reaction Temperature and Time: These parameters are crucial for driving the reaction to completion.
-
Solution: Intramolecular cyclizations often require elevated temperatures (e.g., 80-150 °C). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating will result in incomplete conversion, while excessive heat can lead to decomposition.
-
-
Steric Hindrance: The geometry of the acylated chrysene intermediate might disfavor the cyclization.
-
Solution: While less common for this specific cyclization, if steric hindrance is suspected, exploring alternative synthetic routes that form the five-membered ring through a different mechanism might be necessary.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chrysene - Wikipedia [en.wikipedia.org]
- 3. 701. Friedel–crafts acetylation of chrysene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isolating High-Purity 4H-Cyclopenta(def)chrysene
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 4H-Cyclopenta(def)chrysene, a critical building block for advanced photoactive materials. In our experience, achieving the ultra-high purity required for applications like OLEDs is a significant challenge that often determines the success of downstream applications.[1][2] This guide is structured to address the practical, real-world issues you may encounter. We will move beyond simple protocols to explore the causality behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific needs.
For clarity, this document will use the common acronym CPP to refer to this compound. It is also known by synonyms such as 4,5-Methylenechrysene.[3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy.
Q1: What are the primary methods for purifying crude CPP? The most effective purification strategy for CPP typically involves a multi-step approach. The choice depends on the nature and quantity of impurities. The three core techniques are:
-
Column Chromatography: The workhorse method for separating CPP from synthetic precursors, less polar, or more polar impurities. Silica gel is the most common stationary phase.[2][4]
-
Recrystallization: An excellent technique for removing small amounts of impurities from a solid sample, significantly enhancing the purity of an already enriched product.
-
Sublimation: A powerful method for final purification, especially for removing non-volatile inorganic salts and colored polymeric byproducts. It is particularly effective for polycyclic aromatic hydrocarbons (PAHs) like CPP.[5][6][7] A recently developed synthesis even uses sublimation to isolate a key precursor, oxoCPP, directly from the reaction mixture.[1][2]
Q2: What are the typical impurities I should expect? Impurities are almost always related to the synthetic route. If you are following the popular three-step synthesis from pyrene, you should be looking for:[2]
-
Pyrene: Unreacted starting material.
-
Pyrene-4,5-dione: The first intermediate.
-
4H-cyclopenta[def]phenanthren-4-one (oxoCPP): The immediate precursor to CPP.
-
Polymeric byproducts: Often formed during thermal steps, appearing as dark, insoluble, or high-boiling point tars.
Q3: How do I reliably assess the purity of my final CPP product? A multi-pronged analytical approach is non-negotiable for confirming purity.
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-bearing impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. Using a UV or Diode Array Detector (DAD) is essential. A pure sample should yield a single, sharp peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[8]
Section 2: General Purification & Analysis Workflow
The following diagram outlines a logical workflow for proceeding from a crude synthetic product to a final, validated high-purity CPP sample.
Caption: Logical workflow for CPP purification and quality control.
Section 3: Troubleshooting Guides for Core Techniques
This section provides detailed protocols and addresses common problems in a Q&A format.
A. Column Chromatography
Column chromatography is the most critical step for bulk impurity removal. For non-polar PAHs like CPP, a normal-phase setup is standard.
-
Stationary Phase Selection: Use silica gel (230-400 mesh) for flash chromatography.[9]
-
Column Packing: Dry pack the column with silica gel, then gently tap to ensure even packing. Add a thin layer of sand on top.
-
Equilibration: Wet the column with the initial, least polar eluent (e.g., pure hexane or petroleum ether). Never let the column run dry.
-
Sample Loading: Dissolve the crude CPP in a minimal amount of a moderately polar solvent like dichloromethane (DCM). For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like dichloromethane or toluene. CPP is highly non-polar and should elute with a low-polarity solvent mixture.
-
Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q: My compound is stuck at the top of the column and won't elute. A: This is a classic sign that your mobile phase (eluent) is not polar enough. While CPP is non-polar, it still requires an eluent with sufficient strength to displace it from the polar silica gel surface.
-
Cause: The interaction between the π-system of CPP and the silanol groups (Si-OH) on the silica surface is stronger than the eluent's interaction.
-
Solution: Gradually increase the polarity of your eluent. If you are using pure hexane, start adding dichloromethane (DCM) or toluene in small increments (e.g., move from 100% hexane to 99:1 hexane:DCM, then 98:2, and so on). A gradient elution is often more effective than an isocratic (constant solvent mixture) one for separating compounds with different polarities.[9]
Q: I'm getting very poor separation between CPP and an impurity. A: This indicates that the selectivity of your chromatographic system is insufficient.
-
Cause: The impurity has a polarity very similar to your target compound, causing them to co-elute.
-
Solution 1 (Optimize Mobile Phase): Change the composition of your eluent. Instead of a hexane/DCM system, try a hexane/toluene or a petroleum ether/DCM system.[4] Sometimes, switching one of the solvent components can alter the specific interactions enough to achieve separation.
-
Solution 2 (Change Stationary Phase): If optimizing the mobile phase fails, consider switching the stationary phase. Alumina can sometimes offer different selectivity compared to silica for PAHs.[4]
-
Solution 3 (Improve Technique): Ensure you are not overloading the column. The amount of crude material should be about 1-5% of the mass of the silica gel. Use a smaller sample loading volume for sharper bands.
B. Recrystallization
This technique is ideal for a final "polishing" step when you have a solid product that is already >90% pure.
Q: My compound oiled out instead of forming crystals. A: "Oiling out" occurs when the solute comes out of solution above its melting point or when the concentration is too high for ordered crystal lattice formation.
-
Cause: The boiling point of the chosen solvent is too high, or the solution was cooled too rapidly. The presence of impurities can also disrupt crystallization.
-
Solution 1 (Solvent Choice): Select a solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For chrysene derivatives, non-polar solvents like heptane or cyclohexane, or a mixed solvent system like toluene/heptane, can be effective.[10]
-
Solution 2 (Slower Cooling): Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes precipitation, not crystallization.
-
Solution 3 (Seeding): If you have a pure crystal of CPP, add a tiny speck to the cooled, supersaturated solution to initiate crystal growth.
Q: My recovery is very low after recrystallization. A: This usually means too much solvent was used or the compound has significant solubility in the solvent even at low temperatures.
-
Cause: The product remains dissolved in the mother liquor after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtering the crystals, you can try to concentrate the mother liquor to recover a second, likely less pure, crop of crystals. Always cool the solution thoroughly in an ice bath for at least 30 minutes before filtration to minimize solubility.
C. Sublimation
Sublimation is a phase transition from solid to gas, followed by deposition back to a solid. It is excellent for separating compounds with different vapor pressures.[5][11]
Q: Sublimation is extremely slow or not occurring at all. A: The rate of sublimation is governed by temperature and pressure.
-
Cause 1 (Insufficient Vacuum): The pressure in the apparatus is too high. A high vacuum (typically <0.1 mmHg) is required to allow the compound to sublime at a reasonable temperature.
-
Cause 2 (Temperature Too Low): The temperature is not high enough to generate sufficient vapor pressure for the CPP to sublime.
-
Solution: Check your vacuum pump and all seals on the sublimation apparatus for leaks. If the vacuum is good, gradually and carefully increase the temperature. Be mindful not to heat too aggressively, as this can lead to decomposition. Pre-purifying the sample to remove volatile impurities can also help, as they can affect the vacuum.[6][7]
Q: My product appears dark or decomposed after sublimation. A: This suggests thermal decomposition.
-
Cause: The temperature used for sublimation is too high, or the compound is being heated for too long in the presence of trace oxygen.
-
Solution: Try to operate at the lowest possible temperature that still allows for a reasonable sublimation rate. This is where a high-quality vacuum is critical—the better the vacuum, the lower the temperature you can use. Ensure the system is fully purged with an inert gas (like Nitrogen or Argon) before pulling the vacuum to remove as much oxygen as possible.
Section 4: Data Reference Tables
The tables below summarize key parameters to guide your experimental design.
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Pros | Cons | Best For |
| Column Chromatography | Differential adsorption onto a solid phase | High capacity; good for complex mixtures | Solvent intensive; can be time-consuming | Primary purification of crude reaction mixtures |
| Recrystallization | Difference in solubility at different temperatures | Excellent for high-purity polishing; scalable | Can have low recovery; requires crystalline solid | Removing small amounts of impurities from an enriched solid |
| Sublimation | Separation based on vapor pressure | No solvents; excellent for removing non-volatile impurities | Low throughput; requires high vacuum; risk of thermal decomposition | Final purification to achieve >99.9% purity; removing salts/polymers |
Table 2: Recommended Solvent Systems for Column Chromatography of CPP
| Stationary Phase | Mobile Phase (Eluent System) | Application Notes |
| Silica Gel | Hexane / Petroleum Ether | Starting eluent for flushing very non-polar impurities. |
| Silica Gel | Hexane : Dichloromethane (Gradient) | A standard, effective gradient. Start at 100:0 and slowly increase DCM to ~95:5. |
| Silica Gel | Hexane : Toluene (Gradient) | Toluene can offer different selectivity due to π-π interactions. Good alternative to DCM. |
| Alumina (Neutral) | Hexane / Petroleum Ether | Can be used if silica gel fails to provide adequate separation. |
Section 5: References
-
Ribeiro da Silva, M. A. V., & Monte, M. J. S. (n.d.). Vapor Pressures and Enthalpies of Sublimation of Polycyclic Aromatic Hydrocarbons and Their Derivatives. Journal of Chemical & Engineering Data. [Link]
-
Kafafi, S. A., & Suuberg, E. M. (n.d.). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data. [Link]
-
Murray, J. J., Pottie, R. F., & Pupp, C. (1974). The Vapor Pressures and Enthalpies of Sublimation of Five Polycyclic Aromatic Hydrocarbons. Canadian Journal of Chemistry. [Link]
-
Suuberg, E. M., & Kafafi, S. A. (n.d.). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data. [Link]
-
Inokuchi, H., Shiba, S., Handa, T., & Akamatu, H. (1952). Heats of Sublimation of Polycyclic Aromatic Hydrocarbons and Their Molecular Packings. Bulletin of the Chemical Society of Japan. [Link]
-
ChemistryViews. (2021). Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. [Link]
-
van der Ham, A., Overkleeft, H. S., Filippov, D. V., & Schneider, G. (2021). A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry. [Link]
-
Wang, Z., Li, Y., Zhang, J., & Li, Y. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. [Link]
-
MDPI. (n.d.). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. [Link]
-
precisionFDA. (n.d.). This compound. [Link]
-
Amin, S., et al. (1996). Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. PubMed. [Link]
-
West Virginia University. (n.d.). Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic arom. The Research Repository @ WVU. [Link]
-
Agilent Technologies. (n.d.). Agilent GC/MSD Polycyclic Aromatic Hydrocarbons (PAH) Analyzer with JetClean. [Link]
-
Wornat, M. J., & Ledesma, E. B. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC - NIH. [Link]
-
OC Lab. (2013). Column Chromatography (Purification). YouTube. [Link]
-
FMS, Inc. (2023). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Jørgensen, K. B., & Joensen, M. (2008). Photochemical synthesis of chrysenols. ResearchGate. [Link]
-
Harvey, R. G., et al. (2011). Synthesis of 4H-Cyclopenta[def]phenanthrene from 1-Naphthylacetic Acid. ResearchGate. [Link]
Sources
- 1. Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [precision.fda.gov]
- 4. cup.edu.cn [cup.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.bu.edu [sites.bu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Navigating the Synthesis of 4H-Cyclopenta[def]phenanthrene: A Technical Support Guide
Welcome to the technical support center for the gram-scale synthesis of 4H-Cyclopenta[def]phenanthrene (4H-CPP). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile polycyclic aromatic hydrocarbon (PAH). As a crucial building block for photoactive materials used in applications like blue-colored organic light-emitting diodes (OLEDs), the efficient and scalable synthesis of 4H-CPP is of paramount importance.[1][2]
Historically, the synthesis of 4H-CPP has been hampered by lengthy procedures, low yields, and the use of hazardous reagents, making its large-scale production challenging and costly.[2] This guide will provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established and modern synthetic routes to empower you to overcome common hurdles in your laboratory.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the gram-scale synthesis of 4H-CPP, with a focus on a modern and efficient three-step synthesis from pyrene.[1][2]
Issue 1: Low Yield in the Oxidation of Pyrene to Pyrene-4,5-dione
Question: My oxidation of pyrene to pyrene-4,5-dione is resulting in a low yield and a complex mixture of side products. How can I optimize this step?
Answer: This is a critical first step, and its efficiency significantly impacts the overall yield. The choice of oxidizing agent and reaction conditions are paramount.
-
Underlying Cause: Incomplete oxidation or over-oxidation of pyrene can lead to a mixture of products that are difficult to separate. The reaction is sensitive to temperature and the rate of addition of the oxidant.
-
Recommended Protocol: A robust method involves the use of sodium periodate (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃). This system is known for its selectivity in oxidizing PAHs.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity of your pyrene starting material. Impurities can interfere with the reaction.
-
Solvent System: A biphasic solvent system, such as carbon tetrachloride/acetonitrile/water, is often effective.
-
Temperature Control: Maintain a stable and controlled temperature, typically around room temperature. Exothermic reactions can lead to side products.
-
Slow Addition: Add the oxidizing agent slowly and portion-wise to the reaction mixture to control the reaction rate and prevent overheating.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-oxidation.
-
Issue 2: Inefficient Ring Contraction of Pyrene-4,5-dione to 4-Oxo-4H-cyclopenta[def]phenanthrene (OxoCPP)
Question: The ring contraction step to form OxoCPP is sluggish, and I'm having difficulty isolating the product. What are the key parameters for this transformation?
Answer: This step is a cornerstone of the modern synthesis and relies on a specific rearrangement reaction.[1]
-
Underlying Cause: The ring contraction of pyrene-4,5-dione to OxoCPP can be challenging due to competing side reactions and the physical properties of the product.
-
Recommended Protocol: A highly effective method is the pyrolysis of pyrene-4,5-dione in an evacuated tube at elevated temperatures (245–260 °C).[1] This method allows for the direct sublimation of the OxoCPP product, simplifying purification.
-
Troubleshooting Steps:
-
Vacuum Integrity: Ensure a high vacuum is maintained throughout the pyrolysis to facilitate the sublimation of the product and prevent oxidative decomposition.
-
Temperature Gradient: A carefully controlled temperature gradient within the pyrolysis apparatus is crucial. The sublimation zone should be at a lower temperature than the reaction zone to allow for the deposition of pure OxoCPP crystals.
-
Apparatus Design: The use of a custom reaction vessel designed for sublimation under vacuum can significantly improve the yield and purity of the isolated OxoCPP.[2]
-
Reaction Time: The duration of the pyrolysis should be optimized. Insufficient time will lead to incomplete conversion, while prolonged heating can cause decomposition of the product.
-
Issue 3: Incomplete Reduction of OxoCPP to 4H-Cyclopenta[def]phenanthrene
Question: My reduction of OxoCPP to the final 4H-CPP product is not going to completion, and I'm left with a mixture of starting material and product. How can I drive the reaction to completion?
Answer: The final reduction step is crucial for obtaining the desired hydrocarbon. The choice of reducing agent and reaction conditions are key to achieving full conversion.
-
Underlying Cause: The carbonyl group of OxoCPP needs to be completely reduced to a methylene group. Incomplete reduction can be due to an insufficiently powerful reducing agent, inadequate reaction time, or quenching of the reagent.
-
Recommended Protocol: A direct reduction of OxoCPP using a suitable reducing agent is the final step. Common and effective reducing agents for this transformation include hydrazine hydrate in the presence of a base (Wolff-Kishner reduction) or catalytic hydrogenation.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: For the Wolff-Kishner reduction, ensure an excess of hydrazine hydrate and a strong base like potassium hydroxide are used. The reaction often requires high temperatures in a high-boiling solvent like diethylene glycol.
-
Anhydrous Conditions: If using a hydride-based reducing agent, ensure strictly anhydrous conditions, as water will quench the reagent.
-
Catalyst Activity: For catalytic hydrogenation, ensure the catalyst (e.g., Palladium on carbon) is active. Use a fresh batch of catalyst if necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material before workup.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the three-step synthesis of 4H-CPP from pyrene?
A1: The primary advantages of this modern route are:
-
Conciseness: It is a three-step synthesis, which is significantly shorter than many previously reported methods.[2]
-
Gram-Scale Viability: The procedure has been successfully demonstrated on a gram scale.[1][2]
-
Reduced Hazards: It utilizes relatively non-hazardous reagents compared to some older protocols.[1]
-
Economical: The use of readily available starting materials and fewer synthetic steps makes it a more cost-effective approach.[2]
-
Optimized Purification: The method incorporates sublimation for the purification of a key intermediate, which can be more efficient than chromatography for this class of compounds.[2]
Q2: Are there alternative starting materials for the synthesis of 4H-CPP?
A2: Yes, several other synthetic routes starting from different precursors have been reported. These include:
-
From Fluorene: A method involving the cyclization of a fluorene derivative has been described.[3][4]
-
From 1-Naphthylacetic Acid: A six-step synthesis starting from 1-naphthylacetic acid has also been developed.[5]
-
From Acenaphthene: A convenient synthesis from acenaphthene suitable for relatively large-scale preparation has been reported.[6]
While these routes are viable, they may involve more steps or present different synthetic challenges compared to the pyrene-based approach.
Q3: What are the key safety precautions to consider during the synthesis of 4H-CPP and other PAHs?
A3: Safety is paramount when working with polycyclic aromatic hydrocarbons.
-
Carcinogenicity: Many PAHs are known or suspected carcinogens.[7] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8]
-
Inhalation and Skin Contact: Avoid inhaling dust or vapors and prevent skin contact.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.
-
Incomplete Combustion Products: Be aware that incomplete combustion of organic materials can produce PAHs.[9]
Q4: How can I best purify the final 4H-Cyclopenta[def]phenanthrene product on a gram scale?
A4: Purification of the final product is crucial to obtain material of high purity for subsequent applications.
-
Column Chromatography: For gram-scale quantities, column chromatography on silica gel is a standard and effective method. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane, is typically used.
-
Recrystallization: Recrystallization from a suitable solvent can be a highly effective method for obtaining crystalline, high-purity 4H-CPP. The choice of solvent will depend on the solubility of the compound and impurities.
-
Sublimation: For highly pure material, vacuum sublimation can be an excellent final purification step, especially for removing non-volatile impurities.
Experimental Workflow & Data
Three-Step Gram-Scale Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene
Caption: A streamlined three-step synthesis of 4H-CPP from pyrene.
Key Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Oxidation | Pyrene, NaIO₄, RuCl₃ | CCl₄/CH₃CN/H₂O, RT | ~70-80% |
| 2 | Ring Contraction | Pyrene-4,5-dione | Pyrolysis, 245-260 °C, Vacuum | ~60-70% |
| 3 | Reduction | 4-Oxo-4H-cyclopenta[def]phenanthrene | Wolff-Kishner or Catalytic Hydrogenation | >90% |
Note: Yields are approximate and can vary based on experimental conditions and scale.
Conclusion
The gram-scale synthesis of 4H-Cyclopenta[def]phenanthrene is an achievable goal with careful attention to reaction conditions and purification techniques. The modern three-step synthesis from pyrene offers a significant improvement over older methods, providing a more efficient and economical route to this valuable compound.[1][2] By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can confidently produce high-purity 4H-CPP for their advanced material and drug development applications.
References
-
van der Ham, A., Overkleeft, H. S., Filippov, D. V., & Schneider, G. F. (2021). A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry, 2021(13), 2013-2017. [Link]
-
ChemistryViews. (2021). Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. [Link]
-
IUPAC. (2009). Large polycyclic aromatic hydrocarbons: Synthesis and discotic organization. Pure and Applied Chemistry, 81(11), 2233-2257. [Link]
-
Yoshida, M., Minabe, M., & Suzuki, K. (1983). Synthesis of 4H-Cyclopenta[def]phenanthrene from Fluorene Skeleton. Bulletin of the Chemical Society of Japan, 56(7), 2179-2180. [Link]
-
Wu, J., Watson, M. D., & Müllen, K. (2004). Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. Angewandte Chemie International Edition, 43(19), 2540-2544. [Link]
-
West Virginia University. (2000). Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic arom. The Research Repository @ WVU. [Link]
-
Kim, J., Jin, Y., Song, S., Kim, I., & Suh, H. (2007). Synthesis of 4H-Cyclopenta[def]phenanthrene from 1-Naphthylacetic Acid. Chemistry Letters, 36(6), 752-753. [Link]
-
Sangaiah, R., & Gold, A. (1991). Synthesis of 4H-Cyclopenta[def]phenanthrene. Polycyclic Aromatic Compounds, 2(4), 305-308. [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. [Link]
-
Tang, M., Yu, Q., Wang, Z., Zhang, C., Sun, B., & Yi, Y. (2018). Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group. Organic Letters, 20(23), 7520-7523. [Link]
-
Royal Society of Chemistry. (2019). Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. Organic Chemistry Frontiers. [Link]
-
Minabe, M., Ishiguro, M., & Suzuki, K. (1977). Facile Synthesis of 4H-Cyclopenta[def]phenanthrene. Bulletin of the Chemical Society of Japan, 50(6), 1543-1545. [Link]
-
Yoshida, M., Nagayama, S., Minabe, M., & Suzuki, K. (1982). Electrophilic substitution of 4H-cyclopenta[def]phenanthrene. Nitration. The Journal of Organic Chemistry, 47(9), 1773-1775. [Link]
-
NIST. (n.d.). 4H-Cyclopenta[def]phenanthrene. NIST WebBook. [Link]
-
Kaburagi, Y., et al. (2024). Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate E7130 to Supply Clinical Trials. Organic Letters, 26(14), 2837-2842. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene - ChemistryViews [chemistryviews.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. echemi.com [echemi.com]
- 9. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Yields in Historical 4H-Cyclopenta(def)chrysene Synthesis
Welcome to the Technical Support Center for the synthesis of 4H-Cyclopenta(def)chrysene. This guide is designed for researchers, scientists, and drug development professionals who may be exploring historical synthetic routes or troubleshooting unexpected results in their own novel pathways. We will delve into the common challenges and poor yields reported in early syntheses of this valuable polycyclic aromatic hydrocarbon (PAH) and provide actionable, field-proven advice to overcome these hurdles.
Introduction: The Challenge of the Five-Membered Ring
The synthesis of this compound, a methylene-bridged PAH, has historically been a challenging endeavor. Early methods were often plagued by low yields, harsh reaction conditions, and difficult purification processes.[1] A central and recurring obstacle in these syntheses is the final intramolecular cyclization step to form the five-membered ring. This guide will focus on troubleshooting the most common historical approach: the intramolecular Friedel-Crafts acylation of a chrysene derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis, framed in a question-and-answer format.
FAQ 1: My intramolecular cyclization of chrysene-3-acetyl chloride is resulting in a low yield of 4-oxo-4H-cyclopenta[def]chrysene. What are the likely causes?
Low yields in this critical step are a well-documented issue in historical syntheses. The primary culprits are often related to the choice and application of the Lewis acid catalyst and the inherent reactivity of the chrysene core.
Troubleshooting Guide:
-
Issue: Formation of Polymeric Byproducts.
-
Causality: Strong Lewis acids like aluminum chloride (AlCl₃) can promote intermolecular reactions, leading to the formation of high-molecular-weight polymers, which are often difficult to separate from the desired product. This is particularly problematic at higher concentrations.
-
Solution:
-
High Dilution: Employ high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
-
Alternative Lewis Acids: Consider using milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂). These can reduce the extent of polymerization while still promoting cyclization.
-
Controlled Addition: Add the chrysene-3-acetyl chloride solution slowly to a suspension of the Lewis acid in the solvent at a low temperature to maintain a low concentration of the reactive acylium ion.
-
-
-
Issue: Incomplete Reaction.
-
Causality: Insufficient activation of the acyl chloride or deactivation of the Lewis acid can lead to a stalled reaction. Moisture is a significant deactivating agent for most Lewis acids.[1]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Fresh Catalyst: Use a fresh, unopened bottle of the Lewis acid or purify the existing stock. The activity of Lewis acids can degrade upon exposure to air and moisture.
-
Optimize Stoichiometry: While a catalytic amount of Lewis acid is theoretically needed, in practice, more than a stoichiometric amount is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[2]
-
-
-
Issue: Undesired Regiochemistry.
-
Causality: The chrysene ring system has multiple positions that can undergo electrophilic attack. While the desired cyclization occurs at the 4-position, side reactions at other positions can lead to isomeric byproducts that are difficult to separate.
-
Solution:
-
Solvent Choice: The choice of solvent can influence the regioselectivity of Friedel-Crafts reactions. Less polar solvents like carbon disulfide or nitrobenzene were historically used, but safer alternatives like dichloromethane or 1,2-dichloroethane should be trialed.
-
Temperature Control: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored product.
-
-
Visualizing the Troubleshooting Workflow for Low-Yield Cyclization
Caption: Troubleshooting workflow for low-yield intramolecular Friedel-Crafts cyclization.
FAQ 2: I am using polyphosphoric acid (PPA) for the cyclization of chrysene-3-acetic acid, but the yield is still poor. What can I do?
PPA is a common alternative to traditional Lewis acids for intramolecular cyclizations, acting as both a catalyst and a solvent.[3][4] However, its effectiveness is highly dependent on reaction conditions.
Troubleshooting Guide:
-
Issue: Insufficient Dehydration and Cyclization.
-
Causality: PPA's efficacy is tied to its anhydride content. If the PPA is old or has absorbed atmospheric moisture, its ability to promote the formation of the acylium ion intermediate will be diminished. Also, the high viscosity of PPA can lead to poor mixing and localized overheating.
-
Solution:
-
Fresh PPA: Use freshly prepared or a newly opened container of PPA.
-
Temperature and Stirring: Ensure vigorous mechanical stirring to maintain a homogeneous reaction mixture. The optimal temperature for PPA cyclizations is typically between 100-140 °C. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to charring and decomposition.
-
Co-solvent: In some cases, the addition of a co-solvent like xylene can improve the solubility of the starting material and the homogeneity of the reaction mixture.
-
-
-
Issue: Product Degradation.
-
Causality: The combination of high temperatures and strong acid can lead to the degradation of the product, especially with prolonged reaction times.
-
Solution:
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to minimize product degradation.
-
Work-up Procedure: A rapid and efficient work-up is crucial. Pouring the hot PPA mixture onto ice is a standard procedure to hydrolyze the PPA and precipitate the product. Ensure enough ice is used to manage the exothermic reaction.
-
-
Visualizing the PPA Cyclization Mechanism and Key Parameters
Caption: Key parameters influencing PPA-mediated intramolecular cyclization.
Comparison of Historical vs. Modern Synthetic Approaches
To provide context for the challenges of historical methods, a comparison with a modern, higher-yielding synthesis is useful.
| Feature | Historical Method (Intramolecular Friedel-Crafts) | Modern Method (from Pyrene)[3][5][6] |
| Starting Material | Chrysene derivative (e.g., chrysene-3-acetic acid) | Pyrene |
| Key Transformation | Intramolecular Friedel-Crafts acylation | Ring contraction of pyrene-4,5-dione |
| Reagents | Strong Lewis acids (AlCl₃) or PPA | Milder oxidizing agents, base |
| Typical Yields | Often low (<40%) | High (>80% over 3 steps) |
| Challenges | Polymerization, harsh conditions, difficult purification | Synthesis of pyrene-4,5-dione |
Detailed Experimental Protocol: An Optimized Historical Approach
This protocol is a synthesis of best practices derived from troubleshooting historical methods for the intramolecular cyclization of chrysene-3-acetyl chloride.
Step 1: Preparation of Chrysene-3-acetyl chloride
-
To a solution of chrysene-3-acetic acid (1 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude chrysene-3-acetyl chloride, which should be used immediately in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a three-necked flask equipped with a dropping funnel and under an argon atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Dissolve the crude chrysene-3-acetyl chloride from Step 1 in anhydrous DCM and add it to the dropping funnel.
-
Add the chrysene-3-acetyl chloride solution dropwise to the AlCl₃ suspension over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Han, X. (2001). Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic aromatic hydrocarbons with carbon frameworks represented on the surface of C60. West Virginia University.
- van der Ham, A., Overkleeft, H. S., Filippov, D. V., & Schneider, G. F. (2021). A Three-Step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry, 2021(15), 2269-2272.
- Klibansky, Y., & Ginsburg, D. (1957). Alicyclic Studies. Part VIII. An Alicyclic Approach to the Synthesis of Chrysene. Journal of the Chemical Society, 247.
- Imai, T., Yoshida, N., Akasaka, R., & Iwasawa, T. (2022). Method for the Synthesis of Dibenzo[g,p]Chrysenes: Domino Friedel-Crafts-Type Cyclization of Difluoroethenes Bearing Two Biaryl Groups. The Journal of Organic Chemistry, 87(17), 11843–11853.
- Kaur, N. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Advances in Chemistry, 22, 46-59.
- Zhu, Y.-F., Geng, X.-L., Guan, Y.-H., Teng, W., & Fan, X. (2017). Poly(phosphoric acid) (PPA)
- García-García, P., Díez, D., & Marcos, I. S. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 6776–6783.
- Harvey, R. G. (1982). BENZ[a]ANTHRACENE. Organic Syntheses, 60, 1.
- RSC Publishing. (2019). Synthesis of chrysene derivatives. [Image]. In Non-linear, cata-Condensed, Polycyclic Aromatic Hydrocarbon Materials: A Generic Approach and Physical Properties.
- Tetrahedron Letters. (2020). Synthesis of chryseno[1,2-b]heteroarenes 1 from common precursor 7 via SNAr-anionic cyclization reactions. Tetrahedron Letters, 61(51), 152663.
- Tweig, R. J. (2015).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 12, 2026, from [Link]
- Han, X. (2001). Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic arom. The Research Repository @ WVU.
- ChemistryViews. (2021, April 5).
- van der Ham, A., et al. (2021).
- MDPI. (2022). Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors. MDPI.
- ResearchGate. (2025, January 13). Intramolecular Friedel Crafts Reaction.
- Sigma-Aldrich. (n.d.).
- Marcos, I. S., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry.
- Darvish, A., et al. (2024).
-
National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. NIH.
- ResearchGate. (2025, August 7). A Convenient Use of Polyphosphoric Acid in the Esterification Reaction between (Meth) Acrylic Acid and (Cyclo) Alkenes.
- ResearchGate. (2025, August 9). Synthesis of 4H-Cyclopenta[def]phenanthrene from 1-Naphthylacetic Acid.
Sources
- 1. Dramatic Acceleration of the Hopf Cyclization on Gold(111): From Enediynes to Peri-Fused Diindenochrysene Graphene Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ccsenet.org [ccsenet.org]
- 5. Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Optimizing Intramolecular Cyclization of Fluoreneacetic Acid
Welcome to the technical support center for the synthesis of 9-fluorenone-1-carboxylic acid via the intramolecular cyclization of 2-fluoreneacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important transformation. Here, you will find practical, field-tested advice to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.
Introduction: The Chemistry at Hand
The intramolecular cyclization of 2-fluoreneacetic acid is a classic example of a Friedel-Crafts acylation reaction. This process involves the formation of a new carbon-carbon bond to create the pentacyclic ketone, 9-fluorenone-1-carboxylic acid. The reaction is typically promoted by strong acids that act as both catalyst and dehydrating agent. Understanding the mechanism is key to effective troubleshooting.
The generally accepted mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid group on fluoreneacetic acid.
-
Formation of the Acylium Ion: Subsequent loss of a water molecule generates a highly electrophilic acylium ion.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich fluorene ring system acts as a nucleophile, attacking the acylium ion to form a new six-membered ring.
-
Rearomatization: A proton is lost from the site of substitution, restoring the aromaticity of the system and yielding the final product, 9-fluorenone-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the cyclization of fluoreneacetic acid?
A1: The two most frequently employed catalysts for this transformation are Polyphosphoric Acid (PPA) and Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid). Both are powerful dehydrating agents and strong acids capable of facilitating the necessary intramolecular Friedel-Crafts acylation.[1]
Q2: What are the main advantages and disadvantages of PPA and Eaton's Reagent?
A2: PPA is a classical and cost-effective reagent for this type of cyclization.[1][2] However, its high viscosity can make stirring and product work-up challenging, especially at lower temperatures. Eaton's Reagent is often favored for its lower viscosity, which allows for easier handling and mixing.[3] It frequently enables reactions to proceed at lower temperatures and can lead to cleaner reaction profiles and higher yields.[3]
Q3: Can other Lewis acids like AlCl₃ be used?
A3: While AlCl₃ is a staple in intermolecular Friedel-Crafts acylations using acyl chlorides, it is less common for intramolecular cyclizations of carboxylic acids.[4] Using the free carboxylic acid directly with PPA or Eaton's reagent is generally a more direct and efficient method.
Q4: What is a typical solvent for this reaction?
A4: Often, PPA or Eaton's Reagent are used in large excess and also serve as the solvent. In some cases, a high-boiling, non-reactive co-solvent might be used, but for this specific intramolecular reaction, it is common to run it neat in the acidic medium.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. You will be looking for the consumption of the starting material (fluoreneacetic acid) and the appearance of the product spot (9-fluorenone-1-carboxylic acid). Due to the acidic nature of the product and starting material, you may observe "tailing" on the TLC plate. Adding a small amount of acetic or formic acid to the developing solvent can help to produce tighter, more defined spots.[5] A common solvent system for similar aromatic compounds is a mixture of hexanes and ethyl acetate.[6] Given the polarity of the carboxylic acids, a higher proportion of ethyl acetate will likely be necessary.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Action |
| Insufficiently Anhydrous Conditions | PPA and Eaton's Reagent are highly hygroscopic. Absorbed moisture will quench the catalyst and prevent the formation of the reactive acylium ion. Ensure all glassware is thoroughly dried, and reagents are fresh or have been stored under anhydrous conditions. |
| Inadequate Temperature | While Eaton's Reagent allows for milder conditions, both catalysts require sufficient heat to overcome the activation energy of the reaction. If you observe no reaction at a lower temperature, incrementally increase the heat while monitoring by TLC. For PPA, temperatures can range from 100-140°C, while Eaton's reagent may be effective at 60-100°C. |
| Poor Mixing | The high viscosity of PPA can lead to poor mixing, especially on a larger scale. This results in localized areas of low catalyst concentration and unreacted starting material. Ensure you have robust mechanical stirring to maintain a homogeneous reaction mixture. |
| Deactivated Substrate | If your fluoreneacetic acid substrate has strong electron-withdrawing groups, this can deactivate the aromatic ring towards electrophilic substitution, making the cyclization more difficult. This may require more forcing conditions (higher temperatures, longer reaction times) or a more potent catalyst system. |
Problem 2: Formation of Multiple Products or a Dark, Tarry Mixture
| Possible Cause | Troubleshooting Action |
| Reaction Temperature is Too High | Excessive heat can lead to side reactions, including charring and polymerization, especially with strong acid catalysts. This is often indicated by the reaction mixture turning dark brown or black. Reduce the reaction temperature to the minimum required for a reasonable reaction rate. |
| Potential for Decarboxylation | At elevated temperatures in strong acid, aryl-acetic acids can sometimes undergo decarboxylation as a side reaction.[7][8] This would lead to the formation of fluorene, which could then potentially undergo other reactions. If you suspect this is occurring, try to run the reaction at a lower temperature for a longer period. |
| Intermolecular Reactions | If the concentration of your starting material is too high, there is a possibility of intermolecular acylation, leading to oligomeric or polymeric byproducts. While intramolecular cyclization to form a six-membered ring is generally favored, consider using a slightly more dilute solution if you are seeing significant high molecular weight impurities. |
Problem 3: Difficult Product Isolation and Work-up
| Possible Cause | Troubleshooting Action |
| Highly Exothermic Quenching | Quenching a large volume of hot PPA or Eaton's Reagent with water is extremely exothermic and can be hazardous. Always cool the reaction mixture to room temperature or below in an ice bath before slowly and carefully pouring it onto crushed ice with vigorous stirring. |
| Product Precipitation | The desired product, 9-fluorenone-1-carboxylic acid, is typically a solid. Upon quenching the reaction mixture with ice water, the product should precipitate. If it does not, or if it oils out, ensure the aqueous solution is sufficiently acidic to keep the carboxylic acid protonated and insoluble. |
| Persistent Emulsions during Extraction | After quenching, you will likely perform an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The viscous nature of the quenched reaction mixture can sometimes lead to emulsions. To break up emulsions, you can try adding a saturated brine solution or filtering the entire mixture through a pad of celite. |
Data Presentation
| Parameter | Polyphosphoric Acid (PPA) | Eaton's Reagent |
| Composition | Polymeric mixture of phosphoric acids | ~7.5-10% w/w P₂O₅ in CH₃SO₃H |
| Viscosity | High, difficult to stir at RT | Low, easily manageable liquid |
| Typical Temp. | 100 - 140 °C | 60 - 100 °C |
| Work-up | Highly exothermic quench | Less exothermic, simpler quench |
| Reported Yields | Moderate to Good | Often Good to Excellent |
Experimental Protocols
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a drying tube, add 2-fluoreneacetic acid (1.0 eq).
-
Reagent Addition: Add Polyphosphoric Acid (PPA) (10-20 parts by weight relative to the starting material).
-
Reaction: Heat the mixture with vigorous stirring to 120-140°C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Protocol 2: Cyclization using Eaton's Reagent
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-fluoreneacetic acid (1.0 eq).
-
Reagent Addition: Add Eaton's Reagent (10 parts by weight relative to the starting material) via a syringe or dropping funnel.
-
Reaction: Heat the mixture with stirring to 80-100°C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature in an ice bath, then pour it slowly onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product as needed.
Visualizations
Reaction Mechanism Workflow
Caption: The intramolecular Friedel-Crafts acylation of fluoreneacetic acid.
Troubleshooting Logic Diagram
Caption: A logical approach to common experimental problems.
References
-
Fluorenone synthesis. Organic Chemistry Portal. Available at: [Link]
- CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.Google Patents.
- US4564700A - Process for the preparation of fluorene-9-carboxylic acid.Google Patents.
- Preparation of various Schiff's bases of 9-fluorenone and its biological application.Journal of Chemical and Pharmaceutical Research.
- Chromatography of Fluorene and Fluorenone.Scribd.
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
- Fluorene to Fluorenone Chromatography + Phase Transfer C
-
TLC tailing and carboxylic acid? ResearchGate. Available at: [Link]
- Synthesis of Fluorene Derivatives Via TfOH-catalyzed Intramolecular Friedel-Crafts Alkylation Reactions.
- Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones.Chemical Review and Letters.
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[1]annulen-7-ols. National Institutes of Health.
- Friedel–Craft acylation reaction using Eaton's reagent.
- Polyphosphoric Acid in Organic Synthesis.
- Friedel-Crafts Acylation with Amides.
- Solved Procedure 1: Oxidation of Fluorene to Fluorenone.Chegg.com.
- pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals.
- (PDF) Polyphosphoric Acid in Organic Synthesis.
- Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chegg.com [chegg.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Minimizing Solvent Use in the Purification of 4H-Cyclopenta[def]phenanthrene
Welcome to the technical support center for the purification of 4H-Cyclopenta[def]phenanthrene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on minimizing solvent consumption during purification processes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of 4H-Cyclopenta[def]phenanthrene, with a focus on sustainable, solvent-reducing strategies.
General Strategy
Q1: What is the primary motivation for minimizing solvent use in the purification of 4H-Cyclopenta[def]phenanthrene?
The drive to minimize solvent use is multifaceted, rooted in the principles of green chemistry. Key motivators include:
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Environmental Impact: Many organic solvents are volatile organic compounds (VOCs) that contribute to air pollution. Reducing their use lessens environmental contamination.
-
Cost Reduction: Solvents, especially high-purity grades required for chromatography, represent a significant operational cost.[1] Minimizing their use, and exploring options for recycling, can lead to substantial savings.[1]
-
Safety: Many organic solvents are flammable, toxic, and pose health risks to laboratory personnel.[2] Reducing their volume in the lab enhances overall safety.
-
Efficiency: Modern techniques that use less solvent, such as Supercritical Fluid Chromatography (SFC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are often faster than traditional methods, increasing throughput.[3][4]
Q2: How does the impurity profile of my crude 4H-Cyclopenta[def]phenanthrene affect the choice of a solvent-sparing purification method?
Understanding the nature of the impurities in your crude product is critical for selecting an efficient and solvent-minimal purification strategy.
-
Highly Polar or Non-polar Impurities: If the impurities have significantly different polarities from 4H-Cyclopenta[def]phenanthrene, a simple, optimized flash chromatography with a steep gradient or even a solvent-free method like sublimation could be effective.[5]
-
Structurally Similar Impurities: The presence of isomers or related polycyclic aromatic hydrocarbons (PAHs) may necessitate a high-resolution technique.[6] In such cases, UHPLC for analytical assessment and preparative SFC for purification are excellent choices due to their high efficiency and reduced solvent consumption.[3][7]
-
Precursor Materials: The synthesis of 4H-Cyclopenta[def]phenanthrene often involves precursors like pyrene or fluorene skeletons.[5][8] Knowing the potential unreacted starting materials and byproducts, such as 4H-Cyclopenta[def]phenanthren-4-one, helps in designing a targeted purification method.[][10]
Chromatographic Techniques
Q3: I'm currently using traditional flash column chromatography. What are the most effective ways to reduce solvent consumption with this technique?
Optimizing your flash chromatography process can significantly cut down on solvent usage. Consider the following:
-
Column Size: Use the smallest column possible that still provides adequate separation.
-
Dry Loading: Adsorbing your crude sample onto a small amount of silica gel and loading it dry onto the column often results in sharper bands and better separation, allowing for the use of less solvent.
-
Optimized Gradient: Instead of a long, shallow gradient, invest time in developing a steeper, more efficient gradient based on Thin Layer Chromatography (TLC) analysis.
-
Solvent Selection: Use the least polar solvent system that provides good separation. Common systems for PAHs include petroleum ether/dichloromethane or ethyl acetate/hexane mixtures.[1][2]
-
Solvent Recycling: For isocratic portions of your chromatography run, the solvent can often be collected and reused after distillation.[1]
Q4: My current flash chromatography method uses a petroleum ether/dichloromethane system. Are there greener alternatives?
Yes, several greener solvent alternatives can be considered:
-
Ethyl Acetate/Hexane: This is a standard and generally less toxic alternative to dichloromethane-based systems.[2]
-
Methanol/Dichloromethane: For more polar compounds, this system is effective, though it still contains dichloromethane.[2]
-
Acetone: Can be a suitable polar component in some cases.
-
Supercritical Fluids: As a mobile phase, supercritical CO2, used in SFC, is a much greener alternative to organic solvents.[7][11]
Q5: How can Ultra-High-Performance Liquid Chromatography (UHPLC) help in reducing solvent usage for purity analysis of 4H-Cyclopenta[def]phenanthrene?
UHPLC is a powerful analytical technique that offers significant solvent savings over traditional HPLC. This is achieved through:
-
Smaller Particle Size Columns: UHPLC columns use sub-2 µm particles, which leads to higher separation efficiency.[3]
-
Shorter and Narrower Columns: The increased efficiency allows for the use of shorter columns with smaller internal diameters.
-
Faster Flow Rates: Despite the smaller particle size, the optimized systems can operate at higher pressures, enabling faster analyses.
A study demonstrated that for the analysis of 19 PAHs, switching from conventional HPLC to UHPLC resulted in a 90% reduction in mobile phase solvent consumption and a 3-fold improvement in throughput.[3]
Q6: Is Supercritical Fluid Chromatography (SFC) a viable option for the preparative purification of 4H-Cyclopenta[def]phenanthrene? What are its main advantages?
SFC is an excellent and increasingly popular "green" alternative for the preparative purification of compounds like 4H-Cyclopenta[def]phenanthrene.[4][11]
-
Primary Mobile Phase: SFC primarily uses supercritical CO2, which is non-toxic, non-flammable, and readily available.[7]
-
Reduced Organic Solvent: A small percentage of an organic co-solvent (modifier), such as methanol, is often used to adjust the mobile phase polarity.[7] This drastically reduces the consumption of organic solvents compared to HPLC.[4]
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates and faster separations without a significant increase in backpressure.[12]
-
Easier Sample Recovery: After separation, the CO2 is simply evaporated, making it much quicker and more energy-efficient to recover the purified compound.[4]
Recrystallization
Q7: How can I optimize my recrystallization protocol for 4H-Cyclopenta[def]phenanthrene to use the minimum amount of solvent?
The key to a successful and solvent-efficient recrystallization is to find a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Solvent Screening: Use small-scale vials to test a range of solvents and solvent mixtures to find the optimal system.
-
Minimal Solvent Volume: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[13]
Q8: What are some good starting solvent systems for the recrystallization of 4H-Cyclopenta[def]phenanthrene?
Given the polycyclic aromatic nature of 4H-Cyclopenta[def]phenanthrene, good starting points for recrystallization solvent screening would be:
-
Single Solvents: Toluene, xylene, or ethanol.
-
Solvent Mixtures: Hexane/ethyl acetate, hexane/acetone, or ethanol/water.[14] A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy.[14]
Alternative & Advanced Techniques
Q9: Are there any solvent-free purification techniques applicable to 4H-Cyclopenta[def]phenanthrene or its precursors?
Yes, in some cases, solvent-free techniques can be employed:
-
Sublimation: This technique is particularly useful for non-volatile solids that can transition directly from the solid to the gas phase under reduced pressure and heat. One synthetic route to 4H-Cyclopenta[def]phenanthrene involves an intermediate, oxoCPP, which can be purified by sublimation, yielding bright yellow crystals without the need for solvents.[5]
-
Solid-Phase Microextraction (SPME): While primarily an analytical technique for sample preparation, SPME is a solvent-free method that can be used to assess the presence of PAHs.[15]
Part 2: Troubleshooting Guides & Protocols
Troubleshooting Common Issues in Low-Solvent Purification
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor recovery after optimized flash chromatography | - The compound is not fully eluting from the column.- The chosen solvent system is too weak. | - Flush the column with a stronger solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to check for remaining product.[2]- Re-evaluate the solvent system using TLC with a more polar mobile phase. |
| "Oiling out" during recrystallization | - The solution is supersaturated.- The boiling point of the solvent is too high.- The compound is impure. | - Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.- Try a lower-boiling point solvent system.- Consider a preliminary purification step (e.g., passing through a short silica plug) before recrystallization. |
| Difficulty removing a closely-related impurity | - The polarity difference between the compound and impurity is minimal. | - Employ a high-resolution technique like preparative SFC or HPLC.- Consider derivatization to alter the polarity of either the desired compound or the impurity, followed by an easier separation. |
Protocol 1: Optimized Flash Chromatography for 4H-Cyclopenta[def]phenanthrene
This protocol assumes a starting impurity profile where the main impurities are less polar than the desired product.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot on a silica gel TLC plate.
-
Develop the plate in a solvent system such as 10:1 petroleum ether/dichloromethane or 20:1 hexane/ethyl acetate.[1]
-
Visualize under UV light. The ideal solvent system will give your product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (aim for a sample-to-silica ratio of 1:50 to 1:100).
-
Pack the column with silica gel using the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude 4H-Cyclopenta[def]phenanthrene in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Solvent Recovery: The solvent used for chromatography can be collected and redistilled for reuse, further reducing waste.[1]
Protocol 2: Screening for an Optimal Recrystallization Solvent System
-
Preparation: Place approximately 10-20 mg of your crude 4H-Cyclopenta[def]phenanthrene into several small test tubes or vials.
-
Solvent Addition (Room Temperature): To each tube, add a different solvent (e.g., hexane, toluene, ethanol, ethyl acetate) dropwise until the total volume is around 0.5 mL. Note the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the tubes that showed poor room temperature solubility in a water or sand bath. Add more solvent in small portions if the compound does not dissolve completely. A good candidate solvent will dissolve the compound completely upon heating.
-
Cooling: Allow the tubes with dissolved solids to cool slowly to room temperature. Observe for crystal formation. If no crystals form, place the tubes in an ice bath.
-
Evaluation: The best solvent is one that dissolves the compound when hot but yields a significant amount of crystalline solid upon cooling. For mixed solvent systems (e.g., hexane/ethyl acetate), dissolve the compound in a minimal amount of the "good" hot solvent and slowly add the "poor" solvent until turbidity persists, then clarify with a drop of the "good" solvent before cooling.[14]
Part 3: Visualization & Data
Workflow for Selecting a Solvent-Minimizing Purification Strategy
Caption: Decision tree for purification strategy selection.
Comparative Solvent Consumption for Chromatographic Techniques
| Technique | Typical Solvent Consumption (Analytical Scale) | Key Advantages for Solvent Reduction |
| Conventional HPLC | ~25 mL per 20-minute run[3] | Baseline for comparison. |
| UHPLC | ~2.5 mL per 4-minute run[3] | 90% solvent reduction, increased throughput.[3] |
| SFC | Primarily CO2 with 5-40% organic co-solvent | Drastically reduces organic solvent use, faster runs, and easy product recovery.[4][7] |
References
-
van der Ham, A., Overkleeft, H. S., Filippov, D. V., & Schneider, G. (2021). A Three-Step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry. Available at: [Link]
-
Filippov, D. V., & Schneider, G. F. (2021). A Three-Step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry, 2021(15), 2013-2017. Available at: [Link]
-
Manousi, N., & Zachariadis, G. A. (2020). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Molecules, 25(9), 2182. Available at: [Link]
-
Al-Kaabi, M. A., Al-Asheh, S., & Hayajneh, F. (2020). Removal of Polycyclic Aromatic Hydrocarbons (PAHs) from Produced Water by Ferrate (VI) Oxidation. Molecules, 25(22), 5293. Available at: [Link]
-
Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2016). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 7, 1365. Available at: [Link]
-
Yuan, C., Croft, K., de Nicola, S., Davis, A. P., & Kjellerup, B. V. (2025). Treatment of polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) in stormwater using polishing columns with biochar and granular activated carbon. Chemosphere, 372, 144107. Available at: [Link]
-
Darajeh, N., Alizadeh, H., Farraji, H., Park, J., Barghi, A., & Rezania, S. (2020). Removal of polycyclic aromatic hydrocarbons (PAHs) by different physicochemical methods: A mini-review. Journal of Energy and Environmental Pollution, 1(2), 44-50. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. American Chemical Society. Available at: [Link]
-
Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic arom. (n.d.). The Research Repository @ WVU. Available at: [Link]
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Belinky, B. R. (1980). Improved resolution in high performance liquid chromatography analysis of polynuclear aromatic hydrocarbons using ternary solvent systems. CDC Stacks. Available at: [Link]
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Nováková, L., & Chocholouš, P. (2016). Supercritical Fluid Chromatography in Bioanalysis–A Review. Analytica Chimica Acta, 912, 1-18. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
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Regalado, E. L. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. CHIMIA International Journal for Chemistry, 75(11), 964-969. Available at: [Link]
-
Andersson, S. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-portal.org. Available at: [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Available at: [Link]
-
Yusa, V., Coscolla, C., & Pastor, A. (2006). Application of accelerated solvent extraction followed by gel performance chromatography and high-performance liquid chromatography for the determination of polycyclic aromatic hydrocarbons in mussel tissue. Analytical and Bioanalytical Chemistry, 384(2), 484-492. Available at: [Link]
-
Bianchi, F., Careri, M., Mangia, A., & Musci, M. (2023). Solvent-Free Determination of Selected Polycyclic Aromatic Hydrocarbons in Plant Material Used for Food Supplements Preparation: Optimization of a Solid Phase Microextraction Method. Molecules, 28(16), 5988. Available at: [Link]
-
Organic Chemistry Tutor. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Available at: [Link]
-
NIST. (n.d.). 4H-Cyclopenta[def]phenanthrene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Yoshida, M., Minabe, M., & Suzuki, K. (n.d.). Synthesis of 4h-Cyclopenta[def]phenanthrene From Fluorene Skeleton. Amanote Research. Available at: [Link]
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Technical Support Center: Navigating Hazardous Reagents in 4H-Cyclopenta[def]phenanthrene Synthesis
Welcome to the technical support center for the synthesis of 4H-Cyclopenta[def]phenanthrene (4H-CPP). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and safety concerns, particularly those involving hazardous reagents. Our goal is to provide you with scientifically sound, field-proven insights to ensure both the success of your synthesis and the safety of your laboratory.
Introduction: The Challenge of 4H-CPP Synthesis
4H-Cyclopenta[def]phenanthrene is a valuable polycyclic aromatic hydrocarbon (PAH) used as a building block in the development of photoactive materials for applications like blue-colored organic light-emitting diodes (OLEDs).[1] However, many traditional synthetic routes involve hazardous reagents, posing significant risks and complicating scale-up efforts.[1][2] This guide will walk you through identifying these hazards, understanding the associated risks, and implementing safer, more efficient alternatives.
Frequently Asked Questions (FAQs)
Hazardous Reagent Identification & Risks
Q1: What are the most common hazardous reagents used in the synthesis of 4H-Cyclopenta[def]phenanthrene and its precursors?
A1: Historically, the synthesis of 4H-CPP and its intermediates has employed several hazardous reagents. Two of the most notable are:
-
Chromium Trioxide (CrO₃): Often used for the oxidation of the parent hydrocarbon to 4H-cyclopenta[def]phenanthren-4-one.[2] Chromium trioxide is a powerful oxidizing agent that is highly toxic, corrosive, carcinogenic, and mutagenic.[3][4] It can cause severe skin burns, eye damage, and respiratory issues upon contact or inhalation.[4][5] Furthermore, it can react violently and ignite organic materials upon contact.[3][6]
-
n-Butyllithium (n-BuLi): A strong organolithium base frequently used in organic synthesis for deprotonation and metal-halogen exchange reactions.[7][8] It is highly reactive, pyrophoric (ignites spontaneously in air), and reacts violently with water, carbon dioxide, and other materials.[7][8][9] Skin and eye contact can lead to severe corrosive damage.[7]
Q2: I'm considering a Birch reduction for a step in my synthesis. What are the primary hazards associated with this reaction?
A2: The traditional Birch reduction involves dissolving alkali metals (like sodium or lithium) in liquid ammonia.[10][11] The primary hazards are:
-
Liquid Ammonia: Extremely toxic and requires cryogenic conditions (boiling point -33°C) to maintain as a liquid.[11][12] Contact with skin can cause severe frostbite.[12]
-
Alkali Metals: Highly reactive and can ignite or explode on contact with water or moisture.[12]
-
Reaction Conditions: The combination of these materials is hazardous, and the reaction is very sensitive to water and moisture.[10][12]
Safer Alternatives & Best Practices
Q3: Are there safer alternatives to Chromium Trioxide for the oxidation step?
A3: Yes, several safer and more environmentally friendly oxidation methods have been developed. A notable alternative is the Swern oxidation , which utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by a hindered base.[13][14] This method is known for its mild reaction conditions and wide functional group tolerance, making it suitable for sensitive compounds.[13][14] While the Swern oxidation avoids the use of toxic heavy metals, it does produce dimethyl sulfide, which has a strong, unpleasant odor.[13] Proper workup with an oxidizing agent like bleach can mitigate this issue.[13]
Another promising approach is the use of a NaIO₄/RuCl₃ system, which has been reported for the conversion of pyrene-4,5-dione to oxoCPP.[15] More broadly, for many oxidation reactions where chromium(VI) compounds are used, potassium permanganate can be a less toxic alternative, though it is still a strong oxidant that requires careful handling.[16]
Q4: What are the recommended safer alternatives to n-Butyllithium?
A4: While n-BuLi is a powerful tool, its hazards have prompted the development of safer alternatives.
-
n-Hexyllithium: This reagent offers two significant safety advantages over n-BuLi. Firstly, its formulation in hexanes is non-pyrophoric.[17] Secondly, deprotonation reactions produce n-hexane, a liquid, rather than flammable butane gas.[17][18]
-
Poly(α-olefin)s (PAOs) as Solvents: Using PAOs as a solvent for organolithium reagents can significantly enhance safety due to their low volatility and high flash points.[19] Studies have shown that organolithium reagents exhibit extended stability in PAOs.[19]
-
Alternative Strong Bases: Depending on the specific reaction, other strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium t-butoxide might be suitable replacements.[20] Sodium hydride (NaH) in an oil dispersion is another option, though it is also pyrophoric.[20]
Q5: Can the Birch reduction be performed more safely?
A5: Recent research has focused on developing ammonia-free Birch reductions. One successful approach replaces liquid ammonia with tetrahydrofuran (THF) and utilizes lithium and an inexpensive ethylenediamine reagent.[10] This method can be conducted at room temperature, eliminating the need for cryogenic cooling and the handling of toxic liquid ammonia.[10]
Troubleshooting Common Issues
Q6: My Swern oxidation is giving low yields. What are the common pitfalls?
A6: Low yields in a Swern oxidation can often be attributed to a few key factors:
-
Temperature Control: The reaction must be kept at a very low temperature (typically below -60°C) to prevent side reactions.[13][21]
-
Reagent Addition: The order and rate of reagent addition are critical. The alcohol should be added after the formation of the chloro(dimethyl)sulfonium chloride.[13]
-
Base Selection: Using a bulky base like diisopropylethylamine can help prevent epimerization at the alpha-carbon to the newly formed carbonyl.[13][22]
-
Moisture: The reaction is sensitive to moisture, so ensure all glassware is dry and reagents are anhydrous.
Q7: I'm having trouble with the reproducibility of my Birch reduction. What could be the cause?
A7: Reproducibility issues in Birch reductions often stem from:
-
Ammonia Quality: The liquid ammonia must be dry and free of iron contaminants, as even trace amounts of iron can significantly impact the reaction.[23]
-
Proton Source: The presence of an alcohol (like ethanol or t-butanol) is necessary to protonate the intermediate anion, as ammonia is not acidic enough.[11]
-
Reaction Time: While the reaction itself is often fast, ensuring complete dissolution of the metal and monitoring the characteristic blue color are important for determining the reaction's progress.[23]
Experimental Protocols & Data
Safer Synthesis of 4H-Cyclopenta[def]phenanthren-8-one (oxoCPP) via a Modified Swern Oxidation
This protocol is an adaptation of the principles of Swern oxidation, avoiding the use of chromium reagents.
Step-by-Step Methodology:
-
To a solution of oxalyl chloride in anhydrous dichloromethane at -78°C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) in dichloromethane dropwise.
-
Stir the mixture for 15 minutes to allow for the formation of the active oxidant.
-
Slowly add a solution of 4H-cyclopenta[def]phenanthren-8-ol in dichloromethane.
-
After 30 minutes, add triethylamine dropwise.
-
Allow the reaction to stir for an additional 30 minutes at -78°C before slowly warming to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Comparison of Oxidizing Agents
| Reagent | Key Hazards | Typical Reaction Conditions | Byproducts |
| Chromium Trioxide | Carcinogenic, mutagenic, highly toxic, corrosive, strong oxidizer | Varies, often acidic | Cr(III) salts |
| Swern Oxidation | Malodorous byproduct, requires cryogenic temperatures | -78°C to -60°C | Dimethyl sulfide, CO, CO₂ |
Visualizing Reaction Pathways
Workflow for a Safer 4H-CPP Synthesis
Caption: A streamlined, three-step synthesis of 4H-CPP from pyrene, emphasizing the use of less hazardous reagents.[1][15]
Decision Tree for Choosing a Strong Base
Caption: A decision-making guide for selecting a strong base, prioritizing safety considerations.
References
-
A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene - ResearchGate. (2021). Available at: [Link]
-
Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene - ChemistryViews. (2021). Available at: [Link]
-
nbutyl lithium safety - YouTube. (2024). Available at: [Link]
-
Chromium trioxide - Wikipedia. (n.d.). Available at: [Link]
-
Birch reduction - Sciencemadness Wiki. (2018). Available at: [Link]
-
n-Butyllithium - Wikipedia. (n.d.). Available at: [Link]
-
Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic arom - The Research Repository @ WVU. (n.d.). Available at: [Link]
-
Possible alternatives for chromium trioxide as a plating agent for use in general manufacturing - STOP Carcinogens at work. (2023). Available at: [Link]
-
Synthesis of 4H-Cyclopenta[def]phenanthrene from Fluorene Skeleton - Oxford Academic. (n.d.). Available at: [Link]
-
Substitution of chromium (VI) trioxide for surface treatments in the aviation and aerospace industry - STOP Carcinogens at work. (n.d.). Available at: [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Available at: [Link]
-
Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.). Available at: [Link]
-
Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides | Organic Process Research & Development - ACS Publications. (2014). Available at: [Link]
-
Safer recyclable solvents for organometallic reactions - American Chemical Society. (n.d.). Available at: [Link]
-
Swern oxidation - Wikipedia. (n.d.). Available at: [Link]
-
Safety Data Sheet Chromium Trioxide - Redox. (2022). Available at: [Link]
-
A way to conduct Birch reductions that does not involve ammonia - Phys.org. (2021). Available at: [Link]
-
Synthesis of 4H-Cyclopenta[def]phenanthrene from 1-Naphthylacetic Acid - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of 4H-Cyclopenta[def]phenanthrene from 1-Naphthylacetic Acid | Chemistry Letters | Oxford Academic. (n.d.). Available at: [Link]
-
What are the viable alternatives to chrome coatings? - Keronite Blog. (2023). Available at: [Link]
-
Hex Chrome Phase Out and Alternatives for Conversion Coating - Best Technology Inc. (n.d.). Available at: [Link]
-
material safety data sheet - chromium trioxide 98%. (n.d.). Available at: [Link]
-
So you're thinking of running a Birch reduction? - Chemtips. (2013). Available at: [Link]
-
Swern Oxidation - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Swern oxidation - Chemistry LibreTexts. (2023). Available at: [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress. (n.d.). Available at: [Link]
-
Solvent suggestions? : r/chemistry - Reddit. (2013). Available at: [Link]
-
Strong base replacment of butyllithium : r/chemistry - Reddit. (2013). Available at: [Link]
-
Birch Reduction of Aromatic Rings - Master Organic Chemistry. (2019). Available at: [Link]
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Navigating the Environmental Fate of 4H-Cyclopenta(def)chrysene: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental degradation pathways of 4H-Cyclopenta(def)chrysene. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental endeavors. As a potent polycyclic aromatic hydrocarbon (PAH), understanding the environmental fate of this compound is critical for assessing its ecological impact and developing effective remediation strategies.
I. Understanding the Degradation Landscape of this compound
This compound is a high molecular weight PAH characterized by a four-ring chrysene structure with a methylene-bridged cyclopenta ring. Its degradation in the environment is a complex process influenced by biotic and abiotic factors. The primary degradation pathways include microbial degradation, photodegradation, and, to a lesser extent, chemical oxidation.[1]
II. FAQs: Foundational Knowledge for Your Experiments
This section addresses common questions regarding the degradation of this compound.
Q1: What are the expected initial steps in the microbial degradation of this compound?
A1: Based on metabolic studies in mammalian systems, the initial enzymatic attack on this compound is expected to involve cytochrome P450 monooxygenases or dioxygenases.[2][3][4] These enzymes introduce hydroxyl groups to the aromatic rings, making the molecule more water-soluble and susceptible to further degradation. The most likely initial products are trans-1,2-dihydrodiol and trans-6,7-dihydrodiol metabolites.[2][3][4] While these specific metabolites have been identified in human cell lines, similar initial dihydroxylation reactions are a hallmark of aerobic bacterial and fungal degradation of PAHs.[1]
Q2: Are there any specific microorganisms known to degrade this compound?
A2: To date, specific microbial strains with a confirmed ability to degrade this compound as a sole carbon and energy source have not been extensively reported in the literature. However, a wide range of bacteria and fungi are known to degrade high molecular weight PAHs, including the structurally similar chrysene.[5][6] It is highly probable that microbial consortia from PAH-contaminated sites, containing genera such as Pseudomonas, Mycobacterium, Rhodococcus, and various fungi like Cunninghamella elegans, would be capable of co-metabolizing or degrading this compound.[7][8]
Q3: What are the likely abiotic degradation pathways for this compound?
A3: Photodegradation is a significant abiotic process for PAHs in the environment.[1] For this compound, exposure to sunlight, particularly UV radiation, can lead to oxidation and the formation of various photoproducts. While specific photoproducts for this compound are not well-documented, it is plausible that reactions could lead to the formation of quinones, endoperoxides, and eventually ring cleavage products. The presence of photosensitizers in the environment, such as humic acids, can accelerate this process.
Q4: What are the major challenges in studying the degradation of this compound?
A4: The primary challenges include:
-
Low Bioavailability: Like other high molecular weight PAHs, this compound has very low aqueous solubility, which limits its availability to microorganisms.[7][9]
-
Slow Degradation Rates: The complex and stable structure of this compound contributes to its recalcitrance, resulting in slow degradation rates.[9]
-
Lack of Commercial Standards: The limited availability of analytical standards for potential metabolites makes their identification and quantification challenging.
-
Complex Metabolite Mixtures: Degradation processes can produce a complex mixture of intermediates, requiring sophisticated analytical techniques for separation and identification.[10][11]
III. Troubleshooting Guide: Overcoming Experimental Hurdles
This section provides practical solutions to common problems encountered during this compound degradation experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No observable degradation of this compound in microbial cultures. | 1. Low bioavailability of the compound.2. Inappropriate microbial inoculum.3. Suboptimal culture conditions (pH, temperature, nutrients).4. Toxicity of the compound at the tested concentration. | 1. Enhance Bioavailability: a) Add a non-ionic surfactant (e.g., Tween 80) to the culture medium. b) Use a co-solvent system (e.g., a small, non-toxic amount of acetone or DMSO to dissolve the PAH before adding to the medium). c) Adsorb the PAH onto an inert support to increase the surface area for microbial attack.2. Inoculum Selection: a) Use a microbial consortium from a historically PAH-contaminated site. b) Enrich the inoculum by pre-culturing with a more readily available PAH (e.g., phenanthrene) before introducing this compound.3. Optimize Conditions: a) Test a range of pH (typically 6.0-8.0) and temperatures (e.g., 25-37°C). b) Ensure essential nutrients (nitrogen, phosphorus) are not limiting.4. Toxicity Assessment: a) Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of this compound. |
| Inconsistent or non-reproducible degradation results. | 1. Abiotic losses (e.g., volatilization, adsorption to glassware).2. Incomplete extraction of the compound and its metabolites.3. Instability of metabolites. | 1. Control for Abiotic Losses: a) Include sterile controls (no inoculum) in your experimental setup. b) Use amber glassware to prevent photodegradation. c) Analyze the glassware for adsorbed compound at the end of the experiment.2. Improve Extraction Efficiency: a) Optimize the extraction solvent and method (e.g., liquid-liquid extraction, solid-phase extraction). b) Perform multiple extractions of your samples.3. Preserve Metabolites: a) Analyze samples as quickly as possible after collection. b) Store extracts at low temperatures (-20°C or -80°C) in the dark. |
| Difficulty in identifying degradation products. | 1. Low concentrations of intermediates.2. Co-elution of metabolites with other compounds.3. Lack of reference standards. | 1. Concentrate Intermediates: a) Process larger sample volumes. b) Use solid-phase extraction to concentrate the analytes.2. Enhance Analytical Separation: a) Optimize your HPLC or GC-MS method (e.g., gradient elution, temperature programming). b) Consider using two-dimensional chromatography (GCxGC) for complex samples.3. Structural Elucidation: a) Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition. b) Employ tandem mass spectrometry (MS/MS) for fragmentation analysis. c) If sufficient material can be isolated, use Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation. |
IV. Experimental Protocols
Protocol 1: Screening for Microbial Degradation of this compound
Objective: To determine if a microbial consortium can degrade this compound.
Materials:
-
Microbial inoculum (e.g., soil or sediment from a PAH-contaminated site)
-
Mineral salts medium (MSM)
-
This compound
-
Acetone (HPLC grade)
-
Sterile flasks and culture tubes
-
Shaking incubator
-
HPLC with UV and/or fluorescence detector or GC-MS
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Dispense MSM into sterile flasks.
-
Spike the MSM with this compound from the stock solution to the desired final concentration (e.g., 10 mg/L). Allow the acetone to evaporate in a sterile hood.
-
Inoculate the flasks with the microbial source.
-
Prepare sterile controls (no inoculum) and killed controls (inoculum plus a sterilant like mercuric chloride) to account for abiotic losses.
-
Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 28°C) in the dark.
-
At regular time intervals, sacrifice replicate flasks from the experimental and control groups.
-
Extract the remaining this compound and its potential metabolites using an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Analyze the extracts by HPLC or GC-MS to quantify the disappearance of the parent compound.
Protocol 2: Identification of this compound Metabolites
Objective: To identify the initial metabolites of this compound degradation.
Materials:
-
Positive degradation cultures from Protocol 1
-
Liquid-liquid extraction or solid-phase extraction (SPE) materials
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-HRMS)
Procedure:
-
Extract a larger volume of the culture medium from a time point where significant degradation has occurred.
-
Concentrate the extract.
-
Analyze the extract using LC-HRMS in both positive and negative ionization modes.
-
Screen the data for masses corresponding to the expected initial metabolites (e.g., mono-hydroxylated and di-hydroxylated derivatives of this compound).
-
Perform tandem MS (MS/MS) on the candidate metabolite ions to obtain fragmentation patterns.
-
Compare the fragmentation patterns with those of known PAH metabolites or use in silico fragmentation prediction tools to propose structures.
V. Visualizing the Degradation Pathways
The following diagrams illustrate the proposed initial degradation pathways of this compound based on mammalian metabolism studies and established PAH degradation principles.
Caption: Proposed initial microbial degradation pathway of this compound.
Caption: Experimental workflow for a microbial degradation study.
VI. References
-
Agarwal, R., Coffing, S. L., Baird, W. M., Harvey, R. G., & Dipple, A. (1999). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology, 12(5), 437–441. [Link]
-
Agarwal, R., Coffing, S. L., Baird, W. M., Harvey, R. G., & Dipple, A. (1999). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology, 12(5), 437–441. [Link]
-
Beyer, J., Jonsson, G., Porte, C., Krahn, M. M., & Ariese, F. (2010). Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: a review. Environmental Toxicology and Pharmacology, 30(3), 224–244. [Link]
-
Beyer, J., Jonsson, G., Porte, C., Krahn, M. M., & Ariese, F. (2010). Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: a review. ResearchGate. [Link]
-
Dai, W., Abu-Shqara, E., & Harvey, R. G. (1997). Stereoselective synthesis of putative diol epoxide metabolites of 4H-cyclopenta[def]chrysene. The Journal of Organic Chemistry, 62(22), 7752–7757. [Link]
-
Das, B., & Mandal, T. K. (2016). Construction and Degradation Performance Study of Polycyclic Aromatic Hydrocarbons (PAHs) Degrading Bacterium Consortium. MDPI. [Link]
-
Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology, 7, 1369. [Link]
-
Harvey, R. G., Dai, W., Zhang, J.-T., & Cortez, C. (1999). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. ACS Publications. [Link]
-
Kanaly, R. A., & Harayama, S. (2000). Biodegradation of High-Molecular-Weight Polycyclic Aromatic Hydrocarbons by Bacteria. Journal of Bacteriology, 182(8), 2059–2067. [Link]
-
Mallick, S., Chatterjee, A. K., & Dutta, T. K. (2011). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology, 7, 1369. [Link]
-
Mrozik, A., Piotrowska-Seget, Z., & Łabużek, S. (2003). Bacterial Degradation and Bioremediation of Polycyclic Aromatic Hydrocarbons. Polish Journal of Environmental Studies, 12(1), 15-25. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological profile for polycyclic aromatic hydrocarbons. In Bookshelf. [Link]
-
Nayak, A. S., Kumar, S. S., Kumar, M. S., Anjaneya, O., & Karegoudar, T. B. (2011). A catabolic pathway for the degradation of chrysene by Pseudoxanthomonas sp. PNK-04. FEMS Microbiology Letters, 320(2), 128–134. [Link]
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Peng, R.-H., Xiong, A.-S., Xue, Y., Fu, X.-Y., Gao, F., Zhao, W., Tian, Y.-S., & Yao, Q.-H. (2008). Microbial degradation of polycyclic aromatic hydrocarbons. FEMS Microbiology Reviews, 32(6), 927–955. [Link]
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Pinto, L., Paíga, P., & Delerue-Matos, C. (2019). Biodegradation of polycyclic aromatic hydrocarbons: Using microbial bioelectrochemical systems to overcome an impasse. Bioresource Technology, 279, 365–377. [Link]
-
Rockne, K. J., & Strand, S. E. (2001). Biodegradation of High-Molecular-Weight Polycyclic Aromatic Hydrocarbons by a Wood-Degrading Consortium at Low Temperatures. Applied and Environmental Microbiology, 67(11), 5037–5044. [Link]
-
Samanta, S. K., Singh, O. V., & Jain, R. K. (2002). Polycyclic aromatic hydrocarbons: environmental pollution and bioremediation. Trends in Biotechnology, 20(6), 243–248. [Link]
-
Sar, D., & Deb, S. (2018). Degradation of Chrysene by Enriched Bacterial Consortium. Frontiers in Microbiology, 9, 1369. [Link]
-
Seo, J.-S., Keum, Y.-S., & Li, Q. X. (2009). Bacterial degradation of polycyclic aromatic hydrocarbons. International Journal of Environmental Research and Public Health, 6(2), 278–309. [Link]
-
van der Ham, A., Overkleeft, H. S., Filippov, D. V., & Schneider, G. F. (2021). A Three-Step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry, 2021(15), 2261–2264. [Link]
-
Wammer, K. H., & Peters, C. A. (2005). Polycyclic aromatic hydrocarbon degradation by a bacterial consortium: a comparison of the role of plasmids and the effects of inoculum. Water research, 39(20), 5015–5024. [Link]
-
Wang, Y., Wang, S., & Li, X. (2020). (PDF) Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by bacterial mixture. ResearchGate. [Link]
-
Wornat, M. J., Ledesma, E. B., & Sandrowitz, A. K. (2001). Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. Applied and Environmental Microbiology, 67(5), 1963–1969. [Link]
-
Zhang, F.-J., Cortez, C., & Harvey, R. G. (2000). Synthesis of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons Utilizing Aryl-substituted Anilines. ResearchGate. [Link]
-
Zhang, Y., & Tao, S. (2009). Global atmospheric emission inventory of polycyclic aromatic hydrocarbons (PAHs) for 2004. Atmospheric Environment, 43(4), 812–819. [Link]
-
Cerniglia, C. E., & Sutherland, J. B. (2010). Fungal biotransformation of 6-nitrochrysene. Applied and Environmental Microbiology, 76(10), 3321–3326. [Link]
-
PubChem. (n.d.). Chrysene. National Center for Biotechnology Information. [Link]
-
Pothuluri, J. V., & Cerniglia, C. E. (1994). The biotransformation of chrysene to trans-1,2-dihydroxy-1,2-dihydrochrysene by filamentous fungi. ResearchGate. [Link]
-
ChemistryViews. (2021, April 5). Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. Wiley-VCH GmbH. [Link]
Sources
- 1. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
- 2. Metabolic activation of 4H-cyclopenta[def]chrysene in human mammary carcinoma MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4H-Cyclopenta(def)chrysene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4H-Cyclopenta(def)chrysene and its derivatives. This guide is designed to provide expert insights and practical solutions to the stability challenges frequently encountered during experimental work. By understanding the underlying causes of degradation, you can implement effective strategies to ensure the integrity and reproducibility of your results.
Introduction: The Stability Challenge of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons (PAHs)
This compound is a cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH), a class of molecules known for its unique electronic and photophysical properties, making it a valuable scaffold in materials science and drug discovery. However, the strained five-membered ring fused to the larger aromatic system introduces inherent reactivity.[1] Like many PAHs, these derivatives are susceptible to degradation under common experimental conditions, primarily through three pathways: photodegradation, thermal decomposition, and oxidation.
This guide provides a series of troubleshooting FAQs and in-depth guides to help you identify, mitigate, and resolve these stability issues.
Part 1: Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common problems.
FAQ 1: Sample Discoloration and Unexpected UV-Vis/Fluorescence Changes
Question: I prepared a solution of my this compound derivative in an organic solvent. After a short time on the benchtop, I noticed a color change (e.g., yellowing) and a significant shift and decrease in intensity in its UV-Vis absorption and fluorescence spectra. What is happening?
Answer: This is a classic sign of photodegradation. This compound and its derivatives, like most PAHs, strongly absorb UV-A (320–400 nm) and UV-B (290–320 nm) light from ambient laboratory lighting or sunlight.[2] This absorbed energy can excite the molecule to a reactive state, leading to structural modification, often through oxidation.
Underlying Cause: The degradation is typically an oxidative process accelerated by light. The high-energy excited state of the molecule can react with dissolved oxygen in the solvent to form various photo-oxidation products. For chrysene, a common degradation product is chrysenequinone.[3] The formation of these and other oxygenated species alters the conjugated π-system, leading to the observed changes in spectroscopic properties. The rate of this degradation is highly dependent on the solvent, with more polar solvents often accelerating the process.[4]
Immediate Troubleshooting Steps:
-
Protect from Light: Immediately wrap your sample container (vial, flask, etc.) in aluminum foil or use amber-colored glassware to block incoming light.[5]
-
Solvent Check: Ensure you are using high-purity, HPLC-grade solvents. Impurities can act as photosensitizers.
-
Degas Solvent: If the experiment allows, using a solvent that has been degassed (e.g., by sparging with nitrogen or argon) can reduce the amount of dissolved oxygen available for photo-oxidation.
Long-Term Solution: Incorporate light protection into your standard workflow. All stock solutions and experimental samples of this compound derivatives should be stored in amber vials or foil-wrapped containers and kept in the dark (e.g., in a cabinet or drawer) when not in immediate use.[6] For processes requiring light exposure (e.g., fluorescence measurements), minimize the exposure time.
FAQ 2: Appearance of Ghost Peaks or Broad Peaks in HPLC/GC-MS Analysis
Question: When I analyze my compound using reverse-phase HPLC or GC-MS, I see multiple unexpected peaks, often broad or tailing, that weren't present in the initial analysis of the pure compound. My retention times are also drifting. What could be the cause?
Answer: The appearance of "ghost peaks" or a degradation of peak shape during chromatographic analysis is a strong indicator that your compound is unstable under the analytical conditions or during sample preparation and storage. These extra peaks are often degradation products.
Potential Causes & Troubleshooting:
-
On-Column Degradation (Thermal): The high temperatures used in a GC inlet (e.g., 280°C) can cause thermal degradation of sensitive molecules.[6] While PAHs are generally considered thermally stable, the cyclopenta-fused ring can be a point of weakness. Thermal decomposition of PAHs can lead to fragmentation and the formation of smaller gaseous products or rearranged isomers.[7][8]
-
Solution: Try lowering the GC inlet temperature in increments of 10-20°C to see if the degradation profile changes. Ensure the run time is not excessively long, minimizing the compound's exposure to high temperatures.
-
-
Mobile Phase Incompatibility (HPLC): Certain mobile phase additives or pH conditions can catalyze degradation. For instance, highly acidic or basic mobile phases can react with functional groups on your derivative.
-
Solution: Check the pH stability of your compound. If possible, use a buffered mobile phase closer to neutral pH (6.5-7.5). Ensure all solvents are miscible and of high purity to avoid unwanted reactions.[9]
-
-
Photodegradation in the Autosampler: Clear glass autosampler vials will expose the sample to ambient light for extended periods, especially during a long sequence.
-
Solution: Switch to amber or light-blocking autosampler vials. If a sequence is running overnight, consider placing a dark cover over the autosampler tray.[2]
-
-
Sample Solvent Issues: Dissolving the sample in a solvent that is too strong or reactive can cause degradation even before injection. For example, DMSO, while a good solvent, can be a strong oxidizing agent for some PAHs, leading to rapid degradation.[10]
Workflow for Diagnosing the Issue:
Caption: Workflow for troubleshooting unexpected degradation peaks.
Part 2: Proactive Stabilization Strategies
Beyond troubleshooting, proactive measures can be taken during synthesis and formulation to enhance the intrinsic stability of your this compound derivatives.
Guide 1: Chemical Modification for Enhanced Stability
The reactivity of the this compound core can be modulated through strategic chemical modifications. The goal is to either sterically hinder attack at reactive sites or electronically deactivate the aromatic system.
Strategy A: Introduction of Steric Hindrance
-
Principle: By attaching bulky functional groups at positions flanking the reactive sites (such as the cyclopenta ring), you can create a "steric shield." This shield physically blocks the approach of reactive species like oxygen or other molecules, thereby increasing the kinetic stability of the compound.
-
Example: The synthesis of cyclopenta-fused PAH radicals has shown that bulky mesityl groups can render the final compound air- and moisture-stable, preventing radical-based degradation reactions.[7] While not a direct analog, the principle is highly applicable. Attaching tert-butyl or trimethylsilyl (TMS) groups to the aromatic backbone can serve a similar purpose.
-
Experimental Protocol (Conceptual): A plausible synthetic route would involve a Suzuki or Stille coupling reaction. If your this compound derivative has a halogenated position (e.g., bromo-), it can be coupled with a boronic acid or stannane reagent bearing the bulky group.
Step-by-Step Example (Suzuki Coupling):
-
Dissolution: Dissolve your bromo-4H-Cyclopenta(def)chrysene derivative (1 eq.) and the bulky boronic acid (e.g., (2,4,6-trimethylphenyl)boronic acid) (1.5 eq.) in a degassed solvent mixture such as toluene/ethanol/water.
-
Catalyst & Base: Add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.) and a base such as Na₂CO₃ (2.0 eq.).
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at reflux (e.g., 80-100°C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, dry, and purify the product using column chromatography.
-
Strategy B: Electronic Modification
-
Principle: The stability of an aromatic system can be influenced by its electron density. Introducing electron-withdrawing groups (EWGs), such as fluoro-, trifluoromethyl- (-CF₃), or cyano- (-CN) groups, can lower the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule less susceptible to oxidation, which is a primary degradation pathway. Studies on pentacene have shown that fluorination can enhance photostability by an order of magnitude, an effect attributed predominantly to electronic factors.[13]
-
Synthetic Approach: Direct fluorination can be challenging. A more common approach is to start with precursors that already contain the desired EWGs or to use late-stage functionalization reactions.
Caption: Key chemical strategies for stabilizing the core structure.
Guide 2: Proper Formulation and Storage
How you handle and store your compounds is as critical as their intrinsic chemical stability.
Quantitative Stability Data Comparison (Illustrative)
| Condition | Unmodified Derivative (Half-life) | Stabilized Derivative (Half-life) | Rationale for Improvement |
| Ambient Light (in CH₂Cl₂) | ~2-4 hours | > 24 hours | Steric hindrance or electronic deactivation reduces the quantum yield of photodegradation.[13] |
| 100°C in Toluene | ~12 hours | > 48 hours | Increased bond dissociation energies and reduced reactivity from electronic stabilization. |
| Stored at 4°C in Dark (Acetonitrile) | > 1 year | > 1 year | Low temperature and absence of light minimize all degradation pathways.[12] |
Protocol for Preparing a Stabilized Experimental Solution:
-
Solvent Selection: Choose a high-purity, degassed solvent. For many PAHs, acetonitrile or toluene are good choices for long-term stability.[12] Avoid chlorinated solvents for long-term storage if possible, as they can generate radical species under UV light.
-
Use of Antioxidants: For experiments where oxidative degradation is a primary concern, consider adding a radical-scavenging antioxidant.
-
Butylated hydroxytoluene (BHT): A common and effective antioxidant. A typical starting concentration is 100-250 ppm.[13] BHT acts as a chain-breaking antioxidant, intercepting radical intermediates.[14]
-
Procedure: Prepare a stock solution of BHT in your chosen solvent. Add the appropriate volume to your final sample solution to achieve the target concentration.
-
-
Container and Headspace: Use amber glass vials with PTFE-lined screw caps. After adding your solution, flush the headspace of the vial with an inert gas (nitrogen or argon) before sealing. This displaces oxygen and further protects the sample.
-
Storage Conditions:
-
Short-Term (days to weeks): Store at 4°C in the dark.
-
Long-Term (months to a year): Store at -20°C or below in the dark.[6] For sediment samples containing PAHs, the addition of sodium azide has been shown to preserve samples for up to 60 days at ambient temperature.[15] While not directly a formulation strategy for solutions, it highlights a chemical preservation method against microbial degradation.
-
Part 3: Understanding Degradation Pathways
Knowledge of how your molecule degrades is key to preventing it. The primary degradation products of this compound in biological systems are formed via metabolic activation. This process provides a useful model for understanding its chemical reactivity.
Metabolic and Oxidative Degradation Pathway:
The molecule is typically attacked by enzymes (or chemical oxidants) at its electron-rich double bonds. For this compound, this occurs at two main locations: the "bay region" of the chrysene backbone and the methylene-bridged cyclopenta ring.
-
Initial Oxidation: The initial step is the formation of dihydrodiols (trans-1,2-dihydrodiol and trans-6,7-dihydrodiol).[16]
-
Epoxidation: These dihydrodiols are then further metabolized to highly reactive dihydrodiol epoxides (DE), such as C[def]C-3,3a-DE and C[def]C-8,9-DE.[16] These epoxides are the ultimate reactive species that can covalently bind to nucleophiles like DNA.
This biochemical pathway highlights the inherent reactivity of these specific regions of the molecule to oxidation. It is therefore logical to assume that abiotic photo-oxidation and chemical oxidation would proceed through similar intermediates, such as quinones (e.g., chrysenequinone) and hydroxylated species.[3]
Caption: Simplified oxidative degradation pathway for this compound.
By implementing the troubleshooting and stabilization strategies outlined in this guide, you can significantly improve the reliability of your experiments and the longevity of your valuable this compound derivatives.
References
-
Vaessen, H. A. M. G., van de Kamp, C. G., & Jekel, A. A. (1988). Preparation and stability of ampouled polycyclic aromatic hydrocarbon solutions. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 186(4), 308–310. [Link]
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Herzog, S., Hinz, A., Breher, F., & Podlech, J. (2022). Cyclopenta-fused polyaromatic hydrocarbons: synthesis and characterisation of a stable, carbon-centred helical radical. Organic & Biomolecular Chemistry, 20(14), 2885-2894. [Link]
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Anonymized for privacy. (2015). Protection of Light Sensitive Products. Pharmaguideline. [Link]
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Ioele, G., Tavano, L., De Luca, M., Muzzalupo, R., Mancuso, A., & Ragno, G. (2017). Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. Future medicinal chemistry, 9(15), 1795–1808. [Link]
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Douglas, G. S., Burns, W. A., Bence, A. E., Mudge, S. M., & Page, D. S. (2018). Chemical Preservation of Semi-volatile Polycyclic Aromatic Hydrocarbon Compounds at Ambient Temperature: A Sediment Sample Holding Time Study. Archives of Environmental Contamination and Toxicology, 75(2), 256–267. [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2024). Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. Energy & Fuels. [Link]
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Fujisawa, S., Kadoma, Y., & Yokoyama, Y. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and physics of lipids, 130(2), 189–195. [Link]
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Fromberg, A., & Duedahl-Olesen, L. (2005). Stability of PAHs standards. Organohalogen Compounds, 67, 2700-2702. [Link]
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Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. [Link]
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Kicinska, A., & G-K, M. (2017). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Luminescence, 32(4), 633-638. [Link]
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Shankar, B. H., Ramakrishnan, B., & Sathyanarayanan, G. (2020). A systematic study of the effects of solvents on phenanthrene photooxidation. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112185. [Link]
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Hadibarata, T., Teh, Z. C., Rubiyatno, R., Mehmood, F., Ali, N., & Abdullah, F. (2013). Mass spectral profiles of chrysene metabolites: chrysenequinone (A) and 1-hydroxy-2-naphthoic acid-TMS derivative (B). ResearchGate. [Link]
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Pur-sigo, M. E., et al. (2015). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Chemistry - A European Journal, 21(48), 17334-17345. [Link]
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Dąbrowska, D., et al. (2008). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. Polish Journal of Environmental Studies, 17(1), 17-24. [Link]
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Nesnow, S., et al. (1986). Metabolic activation pathways of cyclopenta-fused PAH and their relationship to genetic and carcinogenic activity. Progress in clinical and biological research, 209A, 515–522. [Link]
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Lintelmann, J., et al. (2003). Photodegradation of chrysene and its derivatives in isooctane. ResearchGate. [Link]
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HELCOM. (2012). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. [Link]
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Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. [Link]
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de Souza, A. L. R., et al. (2022). Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation. Foods, 11(19), 3043. [Link]
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van der Ham, A., et al. (2021). A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry, 2021(11), 1675-1678. [Link]
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U.S. Environmental Protection Agency. (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
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Wang, W. (2000). Synthesis of derivatives of 4H-cyclopenta[def]phenanthren-4-one and development of synthetic strategies for the polycyclic aromatic hydrocarbons with carbon frameworks represented on the surface of C60 [Doctoral dissertation, West Virginia University]. The Research Repository @ WVU. [Link]
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Lignell, H., et al. (2023). Photodegradation of nitrophenols in organic and aqueous solutions. Atmospheric Chemistry and Physics, 23(4), 2449-2462. [Link]
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Luch, A., et al. (1999). Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical research in toxicology, 12(6), 519–528. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Public Health Statement for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
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G. S. Kottas, et al. (2007). Synthesis of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons Utilizing Aryl-substituted Anilines. Chemical Communications, (20), 2131-2133. [Link]
-
Krasowska, A., et al. (2017). Antioxidant activity of BHT and new phenolic compounds PYA, PPA measured by chemiluminescence method. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. Molecules, 29(11), 2586. [Link]
-
Ukiwe, L., et al. (2013). Polycyclic Aromatic Hydrocarbons Degradation Techniques: A Review. International Journal of Chemistry, 5(4). [Link]
-
PrecisionFDA. (n.d.). This compound. [Link]
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Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. [Link]
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Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. [Link]
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Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. [Link]
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Agilent Technologies. (2010). GC/MS analysis of 16 EPA and (15+1) EU PAHs in salmon using a Agilent J&W Select PAH GC column. [Link]
-
Malicka, E., et al. (2012). Control of PAHs degradation process under reducing conditions. ResearchGate. [Link]
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Peng, X., et al. (2015). Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) by Laccase in Rhamnolipid Reversed Micellar System. Applied Biochemistry and Biotechnology, 176(1), 45-55. [Link]
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Ghosal, D., et al. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology, 7, 1369. [Link]
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Sigman, M. E., et al. (2001). GC/MS identification of naphthalene photooxidation products. ResearchGate. [Link]
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Technical Support Center: Sample Preparation for 4H-Cyclopenta(def)chrysene Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 4H-Cyclopenta(def)chrysene and related polycyclic aromatic hydrocarbons (PAHs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation. Achieving accurate, reproducible results for this specific PAH—a non-alternant polyarenes known for its carcinogenic potential—hinges on a meticulous and well-understood sample preparation strategy.[1][2] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond mere procedural steps to explain the critical reasoning behind them.
Troubleshooting Guide
This section addresses specific, common problems encountered during the sample preparation workflow for this compound analysis.
Q1: I'm observing low or inconsistent recovery of this compound. What are the likely causes and how can I resolve this?
Low and erratic recovery is one of the most frequent challenges in PAH analysis. The root cause can typically be traced to one of three stages: extraction, concentration, or cleanup.
Cause A: Inefficient Initial Extraction
The lipophilic nature of this compound demands an extraction solvent that can effectively penetrate the sample matrix and solubilize the analyte. If the extraction is incomplete, no downstream optimization can compensate for the initial loss.
-
Expert Insight & Solution:
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Solvent Selection: The choice of solvent is matrix-dependent. For solid samples like soil or sediment, a combination of a nonpolar and a more polar solvent is often most effective. A common benchmark mixture for Soxhlet extraction is dichloromethane and petroleum ether.[3] For Accelerated Solvent Extraction (ASE), acetone:dichloromethane (1:1 v/v) is a powerful choice for extracting PAHs from sediment.[4] The goal is to match the solvent's polarity to that of the analyte while ensuring it can displace the analyte from the matrix.
-
Extraction Technique: For complex, highly adsorptive matrices (e.g., diesel soot, ash), passive methods like simple agitation may be insufficient.[5] More exhaustive techniques like Soxhlet extraction, while time-consuming, are considered a benchmark for thoroughness.[6] Pressurized liquid extraction (PLE) or ASE offers a faster alternative with comparable efficiency by using elevated temperatures and pressures to enhance solvent penetration.[6][7]
-
Internal Standards: To correct for analyte losses during the entire process, an appropriate internal standard should be added before the extraction begins.[8] For PAHs, isotopically labeled analogs (e.g., Chrysene-d12) are ideal as their chemical behavior closely mimics the native analyte.
-
Cause B: Analyte Loss During Solvent Evaporation (Concentration)
After extraction, the solvent volume is typically reduced to concentrate the analytes. Lighter PAHs are susceptible to evaporative loss during this step.[9]
-
Expert Insight & Solution:
-
Controlled Conditions: The concentration step, often performed with a gentle stream of nitrogen, must be carefully controlled. Excessive gas flow or high temperatures can lead to the loss of not only the most volatile PAHs but also semi-volatile ones.[7]
-
Avoid Evaporation to Dryness: A critical error is evaporating the sample to complete dryness.[9] This significantly increases the risk of losing analytes. Always leave a small, precise volume of solvent (e.g., 0.5-1.0 mL) and use a keeper solvent (e.g., isooctane) if necessary to prevent full evaporation.
-
Solvent Exchange: If the extraction solvent is not compatible with the subsequent analytical technique (e.g., GC-MS), perform a solvent exchange to a more suitable one (like hexane or isooctane) during the final stages of concentration.
-
Cause C: Inefficient Cleanup and Analyte Breakthrough
Solid Phase Extraction (SPE) is a common cleanup method used to remove interfering compounds.[6][10] However, improper technique can lead to loss of the target analyte.
-
Expert Insight & Solution:
-
Column Conditioning: Never skip the SPE column conditioning step. This typically involves rinsing with the elution solvent followed by the sample solvent to ensure the sorbent is activated and provides consistent interaction with the sample.
-
Flow Rate: Passing the sample through the SPE cartridge too quickly can lead to "channeling," where the liquid creates preferential paths through the sorbent bed, resulting in poor interaction and low retention of the analyte.[7] Maintain a slow, consistent flow rate as recommended by the manufacturer.
-
Elution Solvent Strength: If the analyte is retained too strongly, the elution solvent may not be strong enough to desorb it completely. You may need to use a stronger solvent or a mixture. For example, after loading a sample in hexane onto a silica cartridge, elution might be performed with a mixture of hexane and dichloromethane.
-
Q2: My chromatogram has a noisy baseline and many interfering peaks. How can I improve my sample cleanup?
A complex chromatogram indicates the presence of co-extracted matrix components (e.g., lipids, pigments, humic substances) that were not removed during sample preparation. This "matrix effect" can interfere with peak integration and suppress the analyte signal in mass spectrometry.
-
Expert Insight & Solution:
-
Matrix-Specific Cleanup: The cleanup strategy must be tailored to the sample matrix.
-
Fatty Samples (e.g., edible oils, biological tissues): Saponification (alkaline digestion) is a traditional and effective method to break down lipids.[9][10] Gel Permeation Chromatography (GPC) is another excellent technique that separates molecules based on size, effectively removing large lipid molecules from the smaller PAH analytes.[4][10]
-
Environmental Samples (e.g., soil, sediment): These often contain polar interferences. A multi-layered silica/alumina or Florisil column can be highly effective.[3][8] Florisil is particularly good at removing pesticides and other polar compounds.[3]
-
-
Multi-Step Cleanup: For exceptionally "dirty" samples, a single cleanup step may be insufficient. A powerful approach is to use orthogonal separation mechanisms. For instance, a GPC cleanup (size-based) can be followed by an SPE cleanup on silica (polarity-based) for a highly purified final extract.[8]
-
Table 1: Selection of Common SPE Sorbents for PAH Sample Cleanup
| Sorbent Material | Primary Separation Mechanism | Best For Removing | Typical Application |
| Silica Gel | Adsorption (Normal Phase) | Polar interferences (e.g., pigments, polar lipids) | Environmental samples, atmospheric particulates.[3][4][11] |
| Florisil® | Adsorption (Normal Phase) | Highly polar interferences, pesticides | Crude oil fractions, air samples.[3][8] |
| Alumina | Adsorption (Normal Phase) | Similar to silica, can be basic, neutral, or acidic | Used in combination with silica for broad cleanup.[3] |
| C18 (Reversed-Phase) | Partitioning (Reversed Phase) | Nonpolar interferences from aqueous samples | Water samples (less common for extract cleanup).[11] |
| Donor-Acceptor Complex | π-π Interactions | Non-PAH aromatic compounds | Edible oils for selective PAH retention.[12] |
Q3: My procedural blanks show contamination with this compound or other PAHs. What are the sources and how can I prevent this?
PAHs are ubiquitous environmental contaminants, and inadvertent introduction into your sample is a significant risk that undermines data integrity.
-
Expert Insight & Solution:
-
Glassware Preparation: All glassware must be meticulously cleaned. Wash with detergent, rinse thoroughly with deionized water, and then perform a solvent rinse with high-purity acetone or hexane. For ultimate purity, glassware can be baked at high temperatures (>250 °C) to pyrolyze organic residues.[13]
-
Solvent and Reagent Purity: Use only high-purity, "distilled-in-glass" or equivalent grade solvents. Always run a "solvent blank" by concentrating a typical volume of your solvent and analyzing it as you would a sample.[13] This will confirm the purity of your solvents and reagents.
-
Laboratory Environment: Laboratory air can be a source of contamination, especially for more volatile PAHs.[13] Keep samples covered whenever possible and perform critical steps, like extract concentration, in a clean environment or a fume hood that is not used for other contaminating work.
-
Procedural Blanks: A procedural blank (or method blank) is non-negotiable. This involves processing a sample with no analyte (e.g., pre-cleaned sand or sodium sulfate) through the entire sample preparation and analysis workflow alongside your real samples.[13] A clean blank validates that your process is free from contamination.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best extraction method for this compound from a solid matrix like soil or sediment?
There is no single "best" method; the choice depends on available equipment, sample throughput needs, and the specific nature of the matrix.
Table 2: Comparison of Common Extraction Methods for Solid Samples
| Method | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous extraction with hot solvent | Exhaustive, considered a benchmark method.[6] | Slow (8-24 hours), large solvent consumption.[3] |
| Sonication | Ultrasonic waves to disrupt sample matrix | Faster than Soxhlet, good for larger batches | Can be less efficient for strongly bound analytes.[6] |
| Accelerated Solvent Extraction (ASE) | High temperature and pressure | Very fast (15-30 min/sample), low solvent use, automatable.[4][6] | High initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | Microwave energy to heat solvent | Extremely fast, low solvent use | Requires specialized vessels, potential for localized overheating.[6] |
The following workflow diagram illustrates the key decision points in a typical sample preparation process.
Caption: General workflow for this compound sample preparation.
FAQ 2: How should I store my samples and extracts to ensure the stability of this compound?
PAHs are susceptible to photodegradation and oxidation. Proper storage is essential to maintain sample integrity.
-
Samples: Store solid or aqueous samples at or below 4°C in the dark. Amber glass containers are highly recommended. If samples will not be processed quickly, freezing (-20°C) is preferable.
-
Extracts: Store extracts in amber glass vials with PTFE-lined caps at ≤ 4°C. Minimize headspace to reduce oxidation. For long-term storage, freezing at -20°C is required. Always protect extracts from direct light during handling.[9]
FAQ 3: What are matrix effects, and how can I assess them for my this compound analysis?
Matrix effects are the alteration (suppression or enhancement) of the analytical signal of the target analyte due to co-eluting compounds from the sample matrix. They are a common source of quantitative error, especially in LC-MS and GC-MS.
-
Assessment: The most reliable way to assess matrix effects is to perform a post-extraction spike.
-
Prepare your sample extract as usual.
-
Prepare a "neat" standard at the same concentration in pure solvent.
-
Prepare a "spiked" sample by adding a known amount of standard to a portion of your sample extract.
-
Analyze all three and compare the analyte response (peak area).
-
Calculation: Matrix Effect (%) = (Peak Area in Spiked Sample / Peak Area in Neat Standard) * 100
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
Values between 80% and 120% are often considered acceptable, but this depends on the specific requirements of the assay.[14] If significant matrix effects are observed, further optimization of the cleanup procedure is necessary.
-
References
- Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123.
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Lau, E. V., Gan, S., & Ng, H. K. (2010). Extraction techniques for polycyclic aromatic hydrocarbons in soils. International journal of analytical chemistry, 2010. [Link]
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Bandowe, B. A. M., & Bigalke, M. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. Toxics, 10(1), 23. [Link]
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Cretney, J. R., et al. (2013). Validation of one-step cleanup and separation method of polychlorinated biphenyls, organochlorine pesticides, and polycyclic aromatic hydrocarbons from atmospheric gas- and particle-phase samples. Journal of Chromatography A, 1313, 232-238. [Link]
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Goh, S. L., et al. (2022). Polycyclic Aromatic Hydrocarbons (PAHs) Sample Preparation and Analysis in Beverages: A Review. Food Analytical Methods, 15, 1042–1061. [Link]
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Li, Y., et al. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. Molecules, 29(11), 2588. [Link]
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HELCOM. (2012). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. HELCOM Monitoring and Assessment Group. [Link]
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Thermo Fisher Scientific. (2020). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. Thermo Fisher Scientific. [Link]
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Boduszyńska, K., & Ślebioda, T. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Analytical and bioanalytical chemistry, 400(9), 3059–3067. [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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van der Ham, A., et al. (2021). A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry, 2021(15), 2013-2017. [Link]
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ChemistryViews. (2021). Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. Wiley-VCH GmbH. [Link]
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Luch, A., et al. (1998). Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology, 11(12), 1494-1501. [Link]
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Wenzl, T., & Lachenmeier, D. W. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC International, 33(8), 20-27. [Link]
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Zhang, Y. (2002). Synthesis of derivatives of 4H-cyclopenta[def]phenanthren-4-one and development of synthetic strategies for the polycyclic aromatic hydrocarbons. The Research Repository @ WVU. [Link]
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NIST. (n.d.). 4H-Cyclopenta[def]phenanthrene. NIST Chemistry WebBook. [Link]
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ESSLAB. (n.d.). 4H-Cyclopenta[def]phenanthrene. ESSLAB. [Link]
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American Chemical Society. (1998). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology. [Link]
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Yoshida, M., Minabe, M., & Suzuki, K. (1977). Synthesis of 4h-Cyclopenta[def]phenanthrene From Fluorene Skeleton. Bulletin of the Chemical Society of Japan, 50(4), 1031-1032. [Link]
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Giusti, F., et al. (2023). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Journal of Chromatography A, 1705, 464205. [Link]
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NIOSH. (1994). POLYNUCLEAR AROMATIC HYDROCARBONS by GC 5515. NIOSH Manual of Analytical Methods. [Link]
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Validation & Comparative
A Comparative Analysis of the Tumorigenicity of 4H-Cyclopenta(def)chrysene and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the tumorigenic potential of 4H-Cyclopenta(def)chrysene, a member of the cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH) class, with other notable PAHs. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of the experimental evidence, the underlying biochemical mechanisms, and the methodologies used to assess the carcinogenic risk of these compounds.
Introduction: The Carcinogenic Threat of Polycyclic Aromatic Hydrocarbons
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. They are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. Human exposure to PAHs is a significant public health concern due to the potent carcinogenic and mutagenic properties of many compounds within this class. The carcinogenicity of a PAH is intrinsically linked to its chemical structure, which dictates its metabolic activation to DNA-damaging species.
This compound is a CP-PAH found in sources such as cigarette smoke condensate and urban particulate matter. Its unique structure, featuring a five-membered ring fused to a chrysene backbone, influences its metabolic fate and tumorigenic activity, making it a compound of interest in cancer research. This guide will compare its tumorigenicity with that of the well-characterized PAH, Benzo[a]pyrene (B[a]P), and other relevant PAHs, providing a comprehensive overview for researchers in the field.
Metabolic Activation: The Gateway to Carcinogenesis
The carcinogenicity of most PAHs is not inherent to the parent molecule but is a consequence of their metabolic activation into highly reactive intermediates that can covalently bind to cellular macromolecules, most critically, DNA. This process is primarily mediated by cytochrome P450 (CYP) enzymes.
For this compound, metabolic activation proceeds through the formation of dihydrodiol epoxides. Specifically, two key reactive metabolites have been identified: trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-3,3a-DE) and trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-8,9-DE).[1][2][3] These electrophilic epoxides can form stable adducts with DNA, primarily with deoxyguanosine and deoxyadenosine residues, leading to mutations if not repaired, and potentially initiating the process of carcinogenesis. In vivo studies in mice have indicated that C[def]C-3,3a-DE is a more potent inducer of lung tumors compared to C[def]C-8,9-DE.[1][2][3]
The metabolic activation pathway of B[a]P is the archetypal example of PAH carcinogenesis and involves its conversion to (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), a highly carcinogenic metabolite that readily forms DNA adducts.
Figure 1: Generalized metabolic activation and detoxification pathway of PAHs.
Comparative Tumorigenicity: Experimental Evidence
The tumorigenic potential of PAHs is typically evaluated in animal models through various bioassays. The newborn mouse lung adenoma bioassay and skin carcinogenesis studies are two of the most common models. This section compares the tumorigenicity of this compound (represented by the structurally similar and well-studied cyclopenta[cd]pyrene, CPP) with B[a]P and other PAHs.
A key study directly comparing the dose-response relationships of CPP and B[a]P in a newborn mouse lung adenoma bioassay revealed important distinctions in their tumorigenic profiles.[4] While B[a]P was more potent in inducing a higher number of tumors (tumor multiplicity), CPP exhibited a higher malignancy index, suggesting it is more effective at inducing the progression of benign adenomas to malignant adenocarcinomas.[4]
Table 1: Comparative Tumorigenicity of Selected PAHs in the Newborn Mouse Lung Adenoma Bioassay
| Compound | Total Dose (µmol) | Tumor Incidence (ED50, µmol) | Tumor Multiplicity (TM1.0, µmol) | Malignancy Index | Reference |
| Cyclopenta[cd]pyrene (CPP) | 1.55 - 7.75 | ~118 | ~118 | 8.3 | [4] |
| Benzo[a]pyrene (B[a]P) | 0.28 - 1.4 | ~4.7 | ~11.8 | 1.0 | [4][5] |
| 6-Nitrochrysene | 0.07 - 0.35 | ~0.9 | ~1.2 | 1.4 | [4] |
| Dibenz[a,h]anthracene | 0.4 | 92.1% Incidence | - | - | [6] |
| Fluoranthene | 3.5 | 58% Incidence | 1.08 tumors/mouse | - | [5] |
ED50: Dose required to induce tumors in 50% of the animals. TM1.0: Dose required to induce an average of one lung tumor per mouse. Malignancy Index: A relative measure of the progression of adenomas to adenocarcinomas.
In skin carcinogenesis models, dibenzo[def,p]chrysene (DBC) has been shown to be a more potent carcinogen than B[a]P, inducing a higher tumor incidence and multiplicity at a lower dose.[7][8]
Molecular Mechanisms and Cellular Signaling in PAH-Induced Cancers
The formation of DNA adducts is the initiating event in PAH-induced carcinogenesis. However, the subsequent progression to cancer involves a complex interplay of cellular signaling pathways that regulate cell proliferation, survival, and differentiation.
PAHs can activate the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[9] This leads to the increased expression of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1, which, as mentioned, are involved in the metabolic activation of PAHs.[9] Beyond its role in metabolism, AhR activation can also influence cell cycle regulation and apoptosis.
The DNA damage caused by PAH adducts triggers DNA Damage Response (DDR) pathways. If the damage is extensive and cannot be repaired, cells may undergo apoptosis. However, mutations in key tumor suppressor genes, such as p53, can allow cells with damaged DNA to evade apoptosis and continue to proliferate, accumulating more mutations and progressing towards a malignant phenotype.
Furthermore, chronic inflammation induced by PAH exposure can contribute to tumorigenesis by promoting cell proliferation and angiogenesis.
Figure 2: Key signaling events in PAH-induced carcinogenesis.
Experimental Protocols for Assessing PAH Tumorigenicity
Accurate and reproducible experimental protocols are crucial for comparing the tumorigenicity of different PAHs. Below are summaries of key in vivo and in vitro assays.
Newborn Mouse Lung Adenoma Bioassay
This in vivo assay is a sensitive method for evaluating the carcinogenic potential of chemicals, particularly PAHs.
Step-by-Step Methodology:
-
Animal Model: Newborn mice (e.g., strain A/J or BLU:Ha) are used due to their high susceptibility to lung tumor induction.
-
Dosing: The test compound is dissolved in a suitable vehicle (e.g., tricaprylin) and administered via intraperitoneal injection to the pups within the first few days of birth. Multiple doses may be given over the first couple of weeks of life.
-
Observation Period: The mice are weaned and observed for a period of 6-8 months.
-
Tumor Analysis: At the end of the study, the mice are euthanized, and their lungs are examined for the presence of adenomas. The number and size of the tumors are recorded.
-
Data Evaluation: Tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared to a vehicle-treated control group.
Mouse Skin Carcinogenesis Bioassay
This model is used to assess the ability of a chemical to induce skin tumors and can distinguish between initiating and promoting agents.
Step-by-Step Methodology:
-
Animal Model: Mice with low spontaneous tumor incidence and high sensitivity to skin carcinogens (e.g., SENCAR or FVB/N) are used. The dorsal skin is shaved before treatment.
-
Initiation: A single, sub-carcinogenic dose of the test compound (the initiator) is applied topically to the shaved skin.
-
Promotion: After a recovery period (typically 1-2 weeks), a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied repeatedly (e.g., twice weekly) to the same area for several months.
-
Tumor Observation: The mice are monitored weekly for the appearance of skin papillomas. The number and size of tumors are recorded.
-
Histopathological Analysis: At the end of the study, skin tumors are excised and examined histologically to confirm the diagnosis and assess for progression to malignant carcinomas.
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive in vitro/ex vivo assay is used to detect and quantify DNA adducts formed by carcinogens.
Step-by-Step Methodology:
-
DNA Isolation: DNA is isolated from tissues of animals treated with the test PAH or from cells exposed in culture.
-
DNA Digestion: The DNA is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: The adducted nucleotides are enriched from the excess of normal nucleotides.
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.[1][2][10]
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validation of analytical methods for 4H-Cyclopenta(def)chrysene quantification
An Expert's Comparative Guide to the Validation of Analytical Methods for 4H-Cyclopenta(def)chrysene Quantification
Introduction: The Analytical Imperative for this compound
This compound (CPP), a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in materials science, particularly as a valuable building block for photoactive polymers used in organic light-emitting diodes (OLEDs) and solar cells.[1][2] As with other PAHs, its presence as a potential environmental contaminant also necessitates accurate detection and quantification. Whether in the context of process control for novel material synthesis or for trace-level environmental monitoring, the ability to reliably quantify CPP is paramount. This reliability is not assumed; it must be proven through a systematic process known as analytical method validation.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of common analytical techniques for CPP quantification. It moves beyond mere procedural descriptions to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and validate the most appropriate method for their specific application. The foundation of this guide rests on the principles of scientific integrity, drawing upon internationally recognized standards such as the ICH Q2(R1) guideline to ensure that every protocol described is a self-validating system.[3][4]
Pillar 1: The Foundations of Method Validation
The objective of analytical validation is to demonstrate through objective evidence that a method is fit for its intended purpose.[4] This is achieved by assessing a set of specific performance characteristics, which together define the method's capabilities and limitations. Understanding these parameters is the first step toward designing a robust validation study.
-
Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] A highly selective method prevents false positives and ensures that the signal measured comes only from the analyte of interest.
-
Linearity & Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy : Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is often reported as percent recovery of a known, spiked amount of analyte.
-
Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:
-
Repeatability : Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility : Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). This provides an indication of its reliability during normal usage.[8]
Pillar 2: A Comparative Analysis of Quantification Methodologies
The choice of an analytical instrument is a critical decision point. For this compound, the most viable candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each with distinct advantages.
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Causality Behind the Choice: HPLC is exceptionally well-suited for the analysis of PAHs.[9] These non-volatile compounds are separated using a reversed-phase column (e.g., C18), where separation is driven by hydrophobicity—larger, more complex PAHs are retained longer. While a UV detector can be used, a Fluorescence Detector (FLD) offers superior sensitivity and selectivity.[10] PAHs like CPP possess native fluorescence, allowing them to be detected at very low concentrations with minimal interference from non-fluorescent matrix components.
-
System Preparation : Prepare the mobile phase (typically an acetonitrile/water gradient) and degas it.[11] Equilibrate the HPLC system with the C18 column until a stable baseline is achieved.
-
Standard Preparation : Prepare a stock solution of CPP in a suitable solvent (e.g., acetonitrile). From this, create a series of calibration standards covering the expected analytical range (e.g., 0.5 to 200 ng/mL).
-
Specificity : Inject a blank (reconstitution solvent) and a matrix blank (an extract of the sample matrix without CPP) to ensure no interfering peaks are present at the retention time of CPP.
-
Linearity & Range : Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The coefficient of determination (R²) should ideally be ≥ 0.995.
-
Accuracy : Prepare spiked matrix samples at three concentration levels (low, medium, high) across the range. Analyze these in triplicate and calculate the percent recovery. Acceptance criteria are typically 80-120%.
-
Precision (Repeatability) : Analyze six replicate preparations of a mid-concentration standard. Calculate the Relative Standard Deviation (RSD), which should typically be ≤ 15% for trace analysis.
-
LOD & LOQ : Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
-
Robustness : Introduce small, deliberate changes to the method (e.g., ±2% in mobile phase organic content, ±5°C in column temperature) and assess the impact on retention time and peak area.
| Validation Parameter | Typical Performance Metric | Source(s) |
| Linearity (R²) | ≥ 0.995 | [9] |
| Range | 0.5 - 300 ng/mL | [9] |
| Accuracy (% Recovery) | 78 - 106% | [9] |
| Precision (RSD%) | < 15% | |
| LOD | 0.01 - 0.51 ng/mL | [9] |
| LOQ | 0.03 - 1.71 ng/mL | [9] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind the Choice: GC-MS is considered a gold standard for the definitive identification and quantification of organic pollutants.[10] Separation by GC is based on volatility and interaction with the column's stationary phase. The key advantage is the mass spectrometer, which acts as a highly specific detector. It provides mass spectral information that serves as a chemical fingerprint, offering a much higher degree of confidence in analyte identification compared to retention time alone. This is critical for complex matrices where co-eluting peaks can be an issue.[12]
-
System Preparation : Install an appropriate capillary column (e.g., DB-5ms). Set the oven temperature program, injector temperature (e.g., 280°C), and MS transfer line temperature (e.g., 320°C).[13][14] Operate the MS in either full scan mode (for initial identification) or Selected Ion Monitoring (SIM) mode (for enhanced sensitivity during quantification).
-
Standard Preparation : Prepare calibration standards as for HPLC, but include an internal standard (ISTD), typically a deuterated analogue of a similar PAH (e.g., Chrysene-d12).[15] The ISTD corrects for variations in injection volume and instrument response.
-
Specificity : Analyze a matrix blank to confirm no interferences at the retention time and m/z ions of CPP. The use of qualifier ions in addition to a primary quantifier ion provides an extra layer of specificity.
-
Linearity & Range : Inject the calibration standards. Create a calibration curve by plotting the peak area ratio (CPP area / ISTD area) against the concentration ratio. An R² value ≥ 0.998 is often achievable.[16]
-
Accuracy : Analyze spiked matrix samples (low, medium, high) containing the ISTD. Calculate percent recovery. Typical acceptance criteria are 70-130%.[12]
-
Precision (Intermediate) : Have two different analysts prepare and analyze a set of six replicate samples on different days. Calculate the overall RSD.
-
LOD & LOQ : Determine from the S/N ratio of the quantifier ion in low-concentration standards. Due to the low noise in SIM mode, GC-MS can achieve very low detection limits.
-
Robustness : Test the effect of varying GC parameters like oven ramp rate (±1°C/min) and carrier gas flow rate (±5%).
| Validation Parameter | Typical Performance Metric | Source(s) |
| Linearity (R²) | ≥ 0.998 | [13][16] |
| Range | 0.1 - 100 ng/mL | [13][15] |
| Accuracy (% Recovery) | 70 - 120% | [12][13] |
| Precision (RSD%) | < 20% | [13] |
| LOD | 0.03 - 0.1 ng/mL | [13] |
| LOQ | 0.2 - 2.0 ng/mL |
Pillar 3: Head-to-Head Comparison & Method Selection
Choosing the optimal method requires balancing analytical needs with practical constraints. For enhanced performance, particularly in challenging matrices, tandem mass spectrometry (GC-MS/MS) can be employed. It uses Multiple Reaction Monitoring (MRM) to provide a significant boost in selectivity and sensitivity over single quadrupole GC-MS.[17]
| Feature | HPLC-FLD | GC-MS (SIM) | GC-MS/MS (MRM) |
| Selectivity | Good (for fluorescent compounds) | Very Good | Excellent |
| Sensitivity (LOD/LOQ) | Very Good | Excellent | Superior |
| Confidence in ID | Moderate (Retention time based) | High (Mass spectrum) | Very High (Specific fragmentation) |
| Matrix Tolerance | Moderate | Good | Excellent |
| Instrument Cost | Low to Medium | Medium | High |
| Throughput | High | Medium | Medium |
| Best Suited For | Routine QC, relatively clean samples, high sample load. | Definitive identification, complex environmental samples. | Ultra-trace analysis, very complex matrices (e.g., biological tissue, food). |
Expert Recommendation:
-
For process chemistry and formulation analysis where the matrix is well-defined and concentrations are relatively high, HPLC-FLD is often the most efficient and cost-effective choice. Its high throughput is a significant advantage in a production or development environment.
-
For environmental monitoring or degradation studies where the matrix is complex and definitive identification is required by regulatory bodies like the EPA, GC-MS is the superior method.[18][19]
-
For bioanalysis in drug development or trace contaminant analysis in food safety , where the analyte levels are exceedingly low and the matrix is exceptionally complex, the investment in GC-MS/MS is justified by its unparalleled selectivity and sensitivity.[17][20]
Conclusion
The quantification of this compound is achievable through several robust analytical techniques. The choice between HPLC-FLD and GC-MS is not a matter of one being universally "better," but rather which is more "fit for purpose." HPLC-FLD offers a pragmatic balance of speed, sensitivity, and cost for cleaner samples, while GC-MS provides a higher level of certainty and robustness for complex matrices. Regardless of the chosen platform, a rigorous validation process executed according to established guidelines like ICH Q2(R1) is non-negotiable. It is this systematic validation that transforms an analytical measurement into a reliable, defensible, and ultimately valuable piece of scientific data.
References
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Title : EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes Source : Waters URL : [Link]
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Title : Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments Source : Prime Scholars URL : [Link]
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Title : Validation of Analytical Methodology for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Fine Particulate Matter Emitted by Diesel Engines Source : JOURNAL OF BIOENGINEERING, TECHNOLOGIES AND HEALTH URL : [Link]
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Title : Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS Source : PMC - NIH URL : [Link]
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Title : ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source : ECA Academy URL : [Link]
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Title : Quality Guidelines Source : ICH URL : [Link]
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Title : Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source : Starodub URL : [Link]
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Title : EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water Source : UCT Inc. URL : [Link]
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Title : Method 610: Polynuclear Aromatic Hydrocarbons Source : EPA URL : [Link]
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Title : Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS Source : Taylor & Francis Online URL : [Link]
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Title : EPA Method 550.1 Polycyclic Aromatic Hydrocarbons (PAHs) Source : Eurolab URL : [Link]
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Title : ICH Q2 Analytical Method Validation Source : Slideshare URL : [Link]
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Title : 6. analytical methods Source : Agency for Toxic Substances and Disease Registry | ATSDR URL : [Link]
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Title : VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source : ICH URL : [Link]
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Title : An evaluation of two fluorescence screening methods for determination of chrysene metabolites in fish bile Source : ResearchGate URL : [Link]
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Title : Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices Source : Agilent URL : [Link]
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Title : Validation of Analytical Methods: A Review Source : Gavin Publishers URL : [Link]
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Title : Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils Source : Springer URL : [Link]
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Title : Validation of Analytical Methods Based on Chromatographic Techniques: An Overview Source : ResearchGate URL : [Link]
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Title : Development and Validation of a Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus Source : PMC - NIH URL : [Link]
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Title : The Synthesis, Properties, and Application of Phenanthrenone: An Undeveloped Building Block and Photocatalyst Source : Wiley Online Library URL : [Link]
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Title : Development and validation of GC/MS method for simultaneous determination of 16 polycyclic aromatic hydrocarbons (PAHs) in pork meat matrix Source : ResearchGate URL : [Link]
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Title : Optimized GC/MS Analysis for PAHs in Challenging Matrices Source : Agilent URL : [Link]
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Title : Fluorescent spectroscopy paired with parallel factor analysis for quantitative monitoring of phenanthrene biodegradation and metabolite formation Source : NIH URL : [Link]
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Title : GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines Source : Semantic Scholar URL : [Link]
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Title : A Review on Analytical Method Development andValidation (With Case Study) Source : Journal of Pharmaceutical Research and Development URL : [Link]
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Title : A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene Source : ResearchGate URL : [Link]
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Title : Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene Source : ChemistryViews URL : [Link]
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Title : HPLC method for the development and validation of busulfan in pharmaceutical formulation Source : GSC Online Press URL : [Link]
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A Comprehensive Guide to Assessing the Relative Potency of 4H-Cyclopenta(def)chrysene
This guide provides an in-depth analysis of the methodologies used to assess the relative potency factor (RPF) of 4H-Cyclopenta(def)chrysene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological interest. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes established protocols with the underlying scientific rationale to provide a robust framework for comparative carcinogenicity assessment.
The Principle of Relative Potency for Polycyclic Aromatic Hydrocarbons
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds formed from the incomplete combustion of organic materials.[1] Many PAHs are potent carcinogens, and human exposure typically occurs to complex mixtures rather than single compounds.[2] To assess the cumulative cancer risk from these mixtures, regulatory agencies like the U.S. Environmental Protection Agency (EPA) have developed the Toxic Equivalency Factor (TEF) or Relative Potency Factor (RPF) approach.[3][4]
This methodology compares the carcinogenic potency of individual PAHs to a well-characterized, highly potent reference compound, Benzo[a]pyrene (B[a]P).[1][5] B[a]P is assigned a reference RPF of 1. Other PAHs are assigned RPF values based on their potency relative to B[a]P, derived from extensive toxicological data. The total carcinogenic potency of a mixture, expressed as the Benzo[a]pyrene equivalent (BaP-TEQ), is then calculated by summing the products of the concentration of each PAH and its respective RPF.[1][4][6]
Equation for Calculating Toxic Equivalency (TEQ):
TEQ = Σ ( [PAHᵢ] × RPFᵢ )
Where:
-
[PAHᵢ] is the concentration of the individual PAH congener.
-
RPFᵢ is the Relative Potency Factor of that congener.
This compound: A Methylene-Bridged PAH of Concern
This compound is a methylene-bridged PAH.[7] Structurally, it is a derivative of chrysene, a four-ring PAH.[8][9] Studies have demonstrated its mutagenic and potent tumor-initiating activity on mouse skin, establishing it as a significant carcinogen.[10] Its carcinogenic potential necessitates a thorough evaluation of its potency relative to other PAHs to accurately assess its contribution to the overall risk of environmental mixtures.
Mechanistic Underpinnings: The Path to Carcinogenicity
The carcinogenicity of most PAHs, including this compound, is not inherent to the parent molecule but arises from metabolic activation. This process, primarily mediated by cytochrome P450 enzymes, converts the inert PAH into highly reactive dihydrodiol epoxides.[11] These electrophilic metabolites can covalently bind to the nucleophilic sites on DNA, forming bulky DNA adducts.[7][11] If not repaired, these adducts can lead to misreplication during cell division, causing permanent mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes) and initiating the process of carcinogenesis.
A study using the human mammary carcinoma cell line (MCF-7) demonstrated that this compound is metabolically activated to DNA-binding species through the formation of both trans-1,2-dihydrodiol and trans-6,7-dihydrodiol metabolites.[11][12] These intermediates are further processed to form dihydrodiol epoxides that react with DNA, primarily at deoxyguanosine residues.[11][12]
Caption: Metabolic activation pathway of this compound.
Experimental Frameworks for RPF Determination
The RPF of a PAH is determined by comparing its dose-response relationship for a specific toxic endpoint to that of B[a]P. A combination of in vivo and in vitro studies provides the data for these assessments.
In Vivo Carcinogenicity Bioassays
Long-term animal bioassays are the gold standard for assessing carcinogenic potential.[13][14] The mouse skin painting study is a cornerstone for deriving many of the established RPFs for PAHs.[15]
Experimental Logic: This assay directly measures the tumor-initiating or complete carcinogenic activity of a compound on a target tissue. By comparing the dose required to produce a specific tumor incidence with the dose of B[a]P required for the same effect, a relative potency can be calculated. For instance, studies have shown that this compound is a potent tumor initiator on mouse skin, with a 1.0 mg dose inducing papillomas in 100% of treated animals.[10]
Workflow for In Vivo RPF Derivation:
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A Structural Investigation of Two Polycyclic Aromatic Hydrocarbons: 4H-Cyclopenta(def)chrysene and Chrysene
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of polycyclic aromatic hydrocarbons (PAHs), subtle structural variations can lead to profound differences in chemical reactivity, metabolic fate, and biological activity. This guide provides a detailed structural comparison of 4H-Cyclopenta(def)chrysene and its parent compound, chrysene. Understanding these differences is paramount for researchers in toxicology, environmental science, and drug development, as it directly impacts the assessment of their carcinogenic potential and the design of targeted therapeutic interventions.
At a Glance: Key Structural and Physicochemical Distinctions
| Property | This compound | Chrysene |
| Molecular Formula | C₁₉H₁₂[1][2] | C₁₈H₁₂[3][4] |
| Molecular Weight | 240.3 g/mol [1][2] | 228.294 g/mol [3] |
| Structure | Four fused benzene rings with an additional five-membered cyclopenta ring | Four fused benzene rings[3][5] |
| Melting Point | 175°C[6] | 254°C[3][7] |
| Boiling Point | ~318°C (estimated)[6] | 448°C[3][7] |
| Appearance | - | White solid[3][7] |
Delving into the Molecular Architecture
The fundamental difference between this compound and chrysene lies in the presence of a methylene-bridged five-membered ring in the former. This seemingly minor addition significantly alters the molecule's topography and electronic distribution, influencing its interactions with biological macromolecules.
Chrysene is a tetracyclic aromatic hydrocarbon composed of four fused benzene rings arranged in a "kinked" or phenanthrene-like fashion.[8] This arrangement contributes to its relative stability.[8] Its molecular structure is planar, a characteristic feature of many PAHs.[7]
In contrast, this compound incorporates a cyclopenta ring fused to the chrysene backbone. This introduces a non-aromatic, saturated carbon center (the methylene bridge), which disrupts the planarity of that specific region of the molecule. This structural perturbation has significant consequences for its metabolic activation and subsequent carcinogenicity.
Caption: Molecular structures of Chrysene and this compound.
Biological Implications: A Tale of Two Activation Pathways
The carcinogenicity of many PAHs is not inherent to the parent molecule but arises from their metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts.[9] Both chrysene and this compound undergo metabolic activation, but their distinct structures lead to different primary pathways and ultimate carcinogens.
Chrysene's "Bay-Region" Activation:
Chrysene is considered a weak carcinogen and a tumor initiator.[10][11] Its carcinogenic activity is primarily attributed to its metabolic activation via the "bay-region" pathway.[12][13][14] This process involves the formation of a dihydrodiol epoxide, specifically a bay-region diol-epoxide.[12][15][16] The sterically hindered "bay-region" of the chrysene molecule makes the resulting diol-epoxide highly reactive towards nucleophilic sites in DNA, particularly guanine and adenine bases.[13][17]
The metabolic activation of chrysene is catalyzed by cytochrome P450 enzymes, with studies indicating a significant role for CYP1A1 and CYP1A2 in human liver and lung microsomes.[18] This activation leads to the formation of several DNA adducts, with the principal pathway in mouse skin proceeding through the bay-region diol-epoxide.[15]
Caption: Simplified metabolic activation pathway of Chrysene.
This compound's Dual Activation Pathways:
This compound exhibits a more complex metabolic activation profile. Its unique structure allows for activation through two distinct pathways: a "methylene-bridged" pathway and a "bay-region" pathway.[19][20][21]
Metabolic studies in human mammary carcinoma (MCF-7) cells have shown that this compound is activated to form both trans-1,2-dihydrodiol and trans-6,7-dihydrodiol metabolites.[19][20][21] These intermediates can then be further metabolized to form two different dihydrodiol epoxides:
-
C[def]C-3,3a-DE (Methylene-bridged): trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene
-
C[def]C-8,9-DE (Bay-region): trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene
Interestingly, the relative contribution of each pathway appears to be dose-dependent. At lower concentrations (1 µM), adducts from both the methylene-bridged and bay-region diol epoxides are detected in comparable amounts.[19][20][21] However, at higher concentrations (10 µM), the majority of DNA adducts are derived from the bay-region dihydrodiol epoxide.[19][20][21] Both pathways predominantly lead to the formation of deoxyguanosine adducts.[19][20]
Experimental evidence from mouse lung tumor initiation studies suggests that the methylene-bridged diol-epoxide (C[def]C-3,3a-DE) is a more potent tumor inducer than the bay-region diol-epoxide (C[def]C-8,9-DE).[19][20]
Caption: Dual metabolic activation pathways of this compound.
Experimental Protocol: ³²P-Postlabeling Assay for DNA Adduct Analysis
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, making it a cornerstone technique in the study of PAH carcinogenesis. The following is a generalized protocol for its application in cell culture experiments.
Objective: To detect and compare the DNA adducts formed in MCF-7 cells treated with either chrysene or this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture human mammary carcinoma (MCF-7) cells to approximately 80% confluency.
-
Treat the cells with varying concentrations (e.g., 1 µM and 10 µM) of either chrysene or this compound for 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
DNA Isolation:
-
Harvest the cells and isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry.
-
-
DNA Hydrolysis:
-
Digest 10 µg of the isolated DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. The rationale for this enzymatic digestion is to break down the DNA into individual nucleotides, releasing the adducted nucleotides.
-
-
Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides using nuclease P1 digestion. This step removes the normal, unmodified nucleotides, thereby increasing the relative concentration of the adducted species and enhancing the sensitivity of the assay.
-
-
³²P-Postlabeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This step introduces a radioactive label that allows for subsequent detection.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. The use of multiple dimensions and different solvent systems allows for the separation of a complex mixture of adducts.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
Conclusion
The structural disparity between this compound and chrysene, specifically the presence of the cyclopenta ring in the former, leads to significant differences in their metabolic activation and, consequently, their carcinogenic potential. While chrysene is primarily activated via a bay-region pathway, this compound can be activated through both a methylene-bridged and a bay-region pathway, with the former potentially leading to a more potent carcinogen. For researchers in drug development, understanding these nuanced structure-activity relationships is crucial for predicting the toxicity of novel compounds and for designing safer therapeutic agents. The experimental methodologies outlined provide a framework for further elucidating the genotoxic profiles of these and other PAHs.
References
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Formation of DNA adducts in mouse skin treated with metabolites of chrysene. (1987). Cancer Letters, 35(2), 207-214. [Link]
-
CHRYSENE. (n.d.). CDC Stacks. [Link]
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Agarwal, R., et al. (1999). Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology, 12(9), 837-843. [Link]
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Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. (1999). Chemical Research in Toxicology, 12(9), 837-843. [Link]
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A Comparative Guide to the Metabolic Fates of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons
For researchers, toxicologists, and professionals in drug development, understanding the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) is paramount for assessing their carcinogenic risk. This guide provides an in-depth comparison of the metabolic pathways of three isomeric cyclopenta-fused PAHs (CP-PAHs): benz[j]aceanthrylene (B[j]A), benz[e]aceanthrylene (B[e]A), and benz[l]aceanthrylene (B[l]A). By examining the structural nuances that dictate their metabolic fates, we can better understand the differences in their carcinogenic potential.
Introduction: The Significance of the Cyclopenta-Ring in PAH Metabolism
Cyclopenta-fused PAHs are a class of environmental pollutants formed during the incomplete combustion of organic materials. The presence of a fused five-membered cyclopenta-ring introduces unique structural features that significantly influence their metabolic activation and detoxification pathways. Unlike their more extensively studied PAH counterparts, the cyclopenta-ring can be a primary site of metabolic activation, leading to the formation of highly reactive epoxides that can bind to DNA, initiating carcinogenic processes. However, the position of this cyclopenta-ring relative to the bay- and K-regions of the molecule dramatically alters the preferred metabolic route and, consequently, the compound's biological activity.
This guide will dissect the metabolic intricacies of B[j]A, B[e]A, and B[l]A, providing a comparative analysis of their activation pathways, the enzymes involved, and the resulting DNA adducts. We will also present detailed experimental protocols for researchers to investigate these pathways in their own laboratories.
Comparative Metabolic Pathways: A Tale of Three Isomers
The metabolic activation of PAHs is primarily mediated by cytochrome P450 (CYP) enzymes, which introduce oxygen atoms into the aromatic system, and epoxide hydrolase, which converts epoxides to dihydrodiols. These dihydrodiols can then be further oxidized by CYPs to form highly reactive diol epoxides, the ultimate carcinogens that form covalent bonds with DNA.
Benz[j]aceanthrylene (B[j]A): A Dual Threat
Benz[j]aceanthrylene is a potent mutagen and carcinogen, and its metabolism showcases the dual threat posed by CP-PAHs: activation at both the cyclopenta-ring and the bay-region.[1]
-
Cyclopenta-Ring Oxidation: A major metabolic pathway for B[j]A involves the oxidation of the cyclopenta-ring to form trans-B[j]A-1,2-dihydrodiol.[2] This pathway is significant because the resulting 1,2-epoxide is a highly reactive species capable of forming DNA adducts.[3]
-
Bay-Region Activation: B[j]A also possesses a bay-region, a sterically hindered concave region of the molecule. Metabolism can proceed through the classic bay-region diol-epoxide pathway, leading to the formation of a highly carcinogenic diol-epoxide.[1][4] Studies have shown that the bay-region diol-epoxide route is a significant contributor to the overall genotoxicity of B[j]A.[1]
The dual pathways of activation for B[j]A underscore its high carcinogenic potential.
Benz[l]aceanthrylene (B[l]A): The Dominance of the K-Region
In contrast to B[j]A, the metabolism of benz[l]aceanthrylene is dominated by oxidation at the K-region, a region of high electron density.
-
K-Region Oxidation: The major metabolite of B[l]A formed by rat liver S9 is the trans-B[l]A-7,8-dihydrodiol, a K-region dihydrodiol.[2] While K-region epoxides are reactive, they are generally considered less carcinogenic than bay-region diol epoxides.
-
Cyclopenta-Ring Oxidation: Oxidation of the cyclopenta-ring to trans-B[l]A-1,2-dihydrodiol also occurs, but to a lesser extent than K-region oxidation.[2]
The preference for K-region metabolism in B[l]A may explain its different carcinogenic potency compared to B[j]A.
Benz[e]aceanthrylene (B[e]A): A Less Potent Isomer
Benz[e]aceanthrylene is considered a weaker carcinogen compared to its [j] and [l] isomers.[5] While detailed comparative metabolic data is less available for B[e]A, its lower carcinogenic activity suggests that its metabolic activation pathways are less efficient in producing ultimate carcinogenic metabolites. It is hypothesized that the structural arrangement of B[e]A may favor detoxification pathways over activation pathways, or that the reactive metabolites formed are less potent in inducing mutations.
Quantitative Comparison of Metabolite Formation
The following table summarizes the quantitative data on the major metabolites of B[j]A and B[l]A formed by Aroclor-1254 induced rat liver S9, highlighting the distinct metabolic preferences of these two isomers.[2]
| Parent PAH | Metabolite | Percentage of Total Metabolites | Metabolic Pathway |
| Benz[j]aceanthrylene (B[j]A) | trans-B[j]A-1,2-dihydrodiol | 58-60% | Cyclopenta-Ring Oxidation |
| B[j]A-9,10-dihydrodiol | Minor | Bay-Region Oxidation | |
| B[j]A-11,12-dihydrodiol | Minor | K-Region Oxidation | |
| Benz[l]aceanthrylene (B[l]A) | trans-B[l]A-7,8-dihydrodiol | 28-40% | K-Region Oxidation |
| trans-B[l]A-1,2-dihydrodiol | ~14-20% | Cyclopenta-Ring Oxidation | |
| B[l]A-4,5-dihydrodiol | Minor | Other |
Visualizing the Metabolic Pathways
To further illustrate the differences in the metabolic activation of these CP-PAHs, the following diagrams depict the primary metabolic pathways leading to the formation of reactive intermediates.
Caption: Metabolic activation pathways of Benz[j]aceanthrylene (B[j]A).
Caption: Metabolic activation pathways of Benz[l]aceanthrylene (B[l]A).
Experimental Protocols
To facilitate further research in this area, we provide the following detailed experimental protocols for studying the metabolism of CP-PAHs.
In Vitro Metabolism Assay using Rat Liver S9 Fraction
This protocol outlines the steps for assessing the metabolic profile of a CP-PAH using a commercially available rat liver S9 fraction.
Workflow Diagram:
Caption: Workflow for in vitro metabolism assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the CP-PAH in a suitable solvent (e.g., DMSO).
-
Thaw the rat liver S9 fraction on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare the incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the S9 fraction, the CP-PAH stock solution, and the incubation buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Extract the metabolites with an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent for HPLC analysis.
-
Analyze the sample using HPLC with fluorescence or UV detection to separate and quantify the metabolites.
-
HPLC Analysis of CP-PAH Metabolites
This protocol describes a general method for the separation of CP-PAH metabolites by reverse-phase HPLC.
Step-by-Step Methodology:
-
HPLC System:
-
Use a reverse-phase C18 column.
-
Employ a binary solvent system, typically a gradient of acetonitrile and water.
-
-
Gradient Elution:
-
Start with a lower concentration of acetonitrile and gradually increase the concentration over the course of the run to elute the metabolites based on their polarity.
-
A typical gradient might be from 40% to 100% acetonitrile over 30 minutes.
-
-
Detection:
-
Use a fluorescence detector for sensitive and selective detection of PAH metabolites. Set the excitation and emission wavelengths specific to the metabolites of interest.
-
A UV detector can also be used, typically monitoring at multiple wavelengths.
-
-
Quantification:
-
Use authentic standards of the expected metabolites to create calibration curves for quantification.
-
Integrate the peak areas of the metabolites in the sample chromatogram and calculate their concentrations using the calibration curves.
-
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify bulky DNA adducts formed by reactive metabolites of CP-PAHs.
Workflow Diagram:
Caption: Workflow for ³²P-postlabeling assay.
Step-by-Step Methodology:
-
DNA Isolation and Digestion:
-
Isolate high-purity DNA from cells or tissues exposed to the CP-PAH.
-
Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment:
-
Enrich the adducted nucleotides from the normal nucleotides using either nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Separation and Detection:
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detect and quantify the adducts by autoradiography and/or scintillation counting.
-
Conclusion: Structure Dictates Destiny
The comparative analysis of the metabolic pathways of benz[j]aceanthrylene, benz[e]aceanthrylene, and benz[l]aceanthrylene clearly demonstrates that subtle differences in molecular structure can have profound effects on their biological activity. The position of the cyclopenta-ring influences the accessibility of different regions of the molecule to metabolic enzymes, thereby dictating the predominant activation pathway.
-
Benz[j]aceanthrylene emerges as a particularly hazardous CP-PAH due to its efficient activation through both the cyclopenta-ring and the bay-region.
-
Benz[l]aceanthrylene's preference for K-region metabolism likely contributes to its different carcinogenic profile.
-
The lower carcinogenicity of benz[e]aceanthrylene suggests that its metabolism may favor detoxification or produce less reactive ultimate carcinogens.
This guide provides a framework for understanding these differences and offers the necessary tools for researchers to further investigate the metabolic fates of these and other important environmental contaminants. A thorough understanding of these metabolic pathways is essential for accurate risk assessment and the development of strategies to mitigate the harmful effects of PAHs.
References
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Nesnow, S., Gold, A., Sangaiah, R., & Gupta, R. C. (1988). Metabolism of benz[j]aceanthrylene (cholanthrylene) and benz[l]aceanthrylene by induced rat liver S9. Cancer Letters, 39(1), 19-27. [Link]
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Nesnow, S., Ross, J., Mohapatra, N., Gold, A., Sangaiah, R., & Gupta, R. (1989). DNA adduct formation, metabolism, and morphological transforming activity of aceanthrylene in C3H10T1/2CL8 cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 222(3), 223-235. [Link]
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Nesnow, S., Davis, C., Padgett, W. T., & King, L. C. (1991). Morphological transformation and DNA adduct formation by benz[j]aceanthrylene and its metabolites in C3H10T1/2CL8 cells: evidence for both cyclopenta-ring and bay-region metabolic activation pathways. Cancer Research, 51(22), 6163-6169. [Link]
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Gold, A., Sangaiah, R., Toney, G. E., Toney, S. H., Claxton, L., Easterling, R., & Nesnow, S. (1995). Activation and metabolism of benz[j]aceanthrylene-9,10-dihydrodiol, the precursor to bay-region metabolism of the genotoxic cyclopenta-PAH benz[j]aceanthrylene. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 327(1-2), 47-57. [Link]
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Hegstad, S., Lundanes, E., Holme, J. A., & Alexander, J. (1999). Characterization of metabolites of benz(j)aceanthrylene in faeces, urine and bile from rat. Xenobiotica, 29(12), 1241-1254. [Link]
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(2022, August 6). Morphological Transformation and DNA Adduct Formation by Benz[j]aceanthrylene and Its Metabolites in C3H10T½CL8 Cells: Evidence for Both Cyclopenta-Ring and Bay-Region Metabolic Activation Pathways. ResearchGate. [Link]
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(2019, May 6). (PDF) Morphological Cell Transformation and DNA Adduction by Benz(J)Aceanthrylene and its Presumptive Reactive Metabolites in C3H10T1/2CL8 Cells. ResearchGate. [Link]
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Pruess-Schwartz, D., Baird, W. M., Nikbakht, A., Merrick, B. A., & Selkirk, J. K. (1986). Benzo(a)pyrene:DNA adduct formation in normal human mammary epithelial cell cultures and the human mammary carcinoma T47D cell line. Cancer Research, 46(6), 2697-2702. [Link]
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Nesnow, S., Easterling, R. E., Ellis, S., Watts, R., & Rudo, K. (1988). Mouse skin tumor-initiating activity of benz[e]aceanthrylene and benz[l]aceanthrylene in SENCAR mice. Cancer Letters, 41(1), 25-31. [Link]
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A Comparative Guide to the Developmental Toxicity of Polycyclic Aromatic Hydrocarbons
This guide provides a comprehensive comparison of the developmental toxicity of a diverse suite of polycyclic aromatic hydrocarbons (PAHs). As ubiquitous environmental contaminants, understanding the relative risks posed by different PAHs during early life stages is critical for researchers, toxicologists, and drug development professionals. This document moves beyond simplistic listings of toxicity values, delving into the underlying mechanisms and experimental considerations necessary for robust and reproducible developmental toxicity screening.
Introduction: The Complex Landscape of PAH Developmental Toxicity
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds formed from the incomplete combustion of organic materials.[1][2] Human and environmental exposure is widespread, originating from sources such as vehicle exhaust, industrial emissions, and even cooked food.[2][3] While the carcinogenicity of some PAHs, like benzo[a]pyrene (B[a]P), is well-established, there is growing concern about their non-cancer endpoints, particularly developmental toxicity.[3][4]
Development is a period of exquisite sensitivity to chemical insults.[3] Exposure to PAHs during this critical window has been linked to adverse outcomes in humans, including low birth weight, reduced IQ, and an increased incidence of attention-deficit/hyperactivity disorder (ADHD).[3] Understanding the structural nuances that drive the developmental toxicity of the vast array of PAHs is a significant challenge. This guide aims to provide clarity by comparing the toxicity of parent, alkylated, oxygenated, nitrated, and heterocyclic PAHs, with a focus on the underlying mechanisms of action and the experimental models used for their characterization.
Mechanistic Underpinnings of PAH Developmental Toxicity
The developmental toxicity of PAHs is not governed by a single mechanism of action.[3] Instead, a complex interplay of factors, often dependent on the specific structure of the PAH, dictates the toxicological outcome.
The Central Role of the Aryl Hydrocarbon Receptor (AHR) Pathway
A pivotal pathway in the toxicity of many PAHs is the Aryl Hydrocarbon Receptor (AHR) signaling cascade.[5][6] The AHR is a ligand-activated transcription factor that, upon binding to a suitable PAH, translocates to the nucleus and drives the expression of a battery of genes, most notably the cytochrome P450 family of enzymes, such as CYP1A1.[2][5]
While this metabolic activation is intended to detoxify and eliminate foreign compounds, it can also lead to the production of reactive metabolites that are more toxic than the parent PAH.[2][6] Furthermore, sustained AHR activation can disrupt normal developmental processes, leading to a range of defects.
AHR Signaling Pathway in PAH Toxicity
Caption: A generalized workflow for high-throughput screening of PAH developmental toxicity using the zebrafish model.
Key Developmental Endpoints Evaluated
A suite of morphological and behavioral endpoints are typically assessed to provide a comprehensive picture of developmental toxicity. [7][8]These include:
-
Mortality: The most severe toxic endpoint.
-
Hatching Success: Delays or failures in hatching from the chorion.
-
Morphological Malformations:
-
Pericardial and Yolk Sac Edema: Fluid accumulation around the heart and in the yolk sac. [9] * Craniofacial Abnormalities: Deformities of the jaw, snout, and eyes.
-
Spinal Curvature: Abnormal bending of the body axis.
-
Fin Defects: Malformations of the fins.
-
-
Cardiovascular Effects: Alterations in heart rate and blood circulation.
-
Neurobehavioral Effects: Changes in spontaneous movement and response to light stimuli. [7]
Comparative Developmental Toxicity of a Suite of PAHs
The developmental toxicity of PAHs varies significantly depending on their chemical structure, including the number of aromatic rings and the presence and position of substituents. [7][10]
Parent PAHs
Generally, high-molecular-weight PAHs are more developmentally toxic than low-molecular-weight PAHs. [7][10]For example, five- and six-ring PAHs often exhibit greater toxicity than two- and three-ring PAHs.
Substituted PAHs
The addition of functional groups to the parent PAH structure can dramatically alter its toxicological profile.
-
Alkylated PAHs: Methylation can either increase or decrease developmental toxicity depending on the position of the methyl group on the aromatic ring. [11][9]This is thought to be due to changes in the molecule's ability to interact with the AHR. [9]* Oxygenated PAHs (OPAHs): OPAHs are byproducts of combustion and photo-oxidation of parent PAHs. [8][12]Some OPAHs are potent developmental toxicants, with their toxicity often linked to the induction of oxidative stress. [13][8]The most toxic OPAHs often contain adjacent dione or terminal, para-dione functional groups. [13][12]* Nitrated PAHs (NPAHs) and Heterocyclic PAHs (HPAHs): These classes of PAH derivatives are also environmentally relevant but less studied than their parent counterparts. [5][14]They exhibit a wide range of developmental toxicities and can act through both AHR-dependent and -independent mechanisms. [5]
Comparative Toxicity Data
The following table summarizes the developmental toxicity of a selection of PAHs, highlighting the influence of structure on activity. The data is compiled from studies utilizing the zebrafish model.
| PAH Class | Compound | Key Developmental Effects | AHR Activation (CYP1A Induction) | Primary Putative Mechanism |
| Parent | Benzo[a]pyrene (B[a]P) | Pericardial edema, craniofacial malformations, mortality [3] | Strong | AHR-dependent |
| Parent | Naphthalene | Lower toxicity, primarily affecting behavior at high concentrations | Weak to none | Narcosis, AHR-independent |
| Alkylated | 7-Methylbenz[a]anthracene | Increased toxicity compared to parent BaA | Varies with isomer | AHR-dependent |
| Oxygenated | 1,4-Naphthoquinone | High mortality at low concentrations [13] | Variable | Oxidative Stress |
| Oxygenated | Benz[a]anthracene-7,12-dione | Pericardial edema, craniofacial defects [15] | Strong | AHR-dependent, Oxidative Stress |
| Nitrated | 1-Nitropyrene | Mortality, developmental delays | Moderate | AHR-dependent, other mechanisms |
| Heterocyclic | Dibenzothiophene | Moderate toxicity, cardiovascular effects | Weak | AHR-independent |
This table is a representative summary and not exhaustive. Toxicity can vary with experimental conditions.
Self-Validating Experimental Design and Data Interpretation
To ensure the trustworthiness of developmental toxicity data, a robust and self-validating experimental design is paramount.
-
Concentration-Response Analysis: A wide range of concentrations should be tested to establish clear dose-response relationships and determine key toxicological benchmarks like the EC50 (half-maximal effective concentration) and LC50 (median lethal concentration).
-
Positive and Negative Controls: The inclusion of a potent AHR agonist (e.g., 2,3,7,8-tetrachlorodibenzodioxin, TCDD) as a positive control and a vehicle control (e.g., DMSO) as a negative control is essential for validating assay performance.
-
Toxicokinetic and Toxicodynamic Modeling: For a more refined risk assessment, it is important to consider the uptake, distribution, metabolism, and excretion of PAHs in the experimental model. [16][17]Nominal exposure concentrations may not accurately reflect the internal dose at the target tissue. [16]* Mechanism-Based Assays: Combining morphological and behavioral endpoints with mechanistic assays, such as CYP1A induction and markers of oxidative stress, provides a more complete understanding of the toxicological profile of a given PAH. [8]
Conclusion and Future Directions
The comparative analysis of PAH developmental toxicity reveals a complex landscape where chemical structure is a key determinant of both the potency and the mechanism of action. The zebrafish model has proven to be an invaluable tool for high-throughput screening, enabling the rapid assessment of large numbers of PAHs and their derivatives.
Future research should continue to focus on:
-
Mixture Toxicity: PAHs are typically found in the environment as complex mixtures. [1][3]Understanding the additive, synergistic, or antagonistic effects of these mixtures is a critical area of investigation. [18]* AHR-Independent Mechanisms: Further elucidation of AHR-independent pathways, such as those involving oxidative stress and cardiac toxicity, will provide a more complete picture of PAH developmental toxicity. [5]* Bridging to Human Health: While the zebrafish is a powerful screening tool, continued efforts are needed to translate these findings to human health risk assessment, considering interspecies differences in metabolism and sensitivity.
By employing the robust experimental designs and multi-faceted endpoint analyses outlined in this guide, researchers can contribute to a more comprehensive understanding of the developmental risks associated with this ubiquitous class of environmental contaminants.
References
-
Mesmar, F., et al. (2021). Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons. PubMed. [Link]
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inter-laboratory validation of 4H-Cyclopenta(def)chrysene analysis
An In-Depth Technical Guide to the Inter-laboratory Validation of 4H-Cyclopenta(def)chrysene Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential considerations and methodologies for the . As researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and comparability of analytical data across different laboratories is paramount. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, empowering laboratories to establish robust and trustworthy analytical systems.
This compound is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern.[1] Like many PAHs, it is formed from the incomplete combustion of organic materials and can be found in complex environmental matrices such as air, water, and soil.[2][3][4] Its potential carcinogenic and mutagenic properties necessitate sensitive and reliable analytical methods for monitoring and risk assessment.[1][5] The structural complexity of PAHs, often existing as numerous isomers, presents a significant analytical challenge, requiring high-resolution separation techniques to achieve accurate quantification.[6][7]
Inter-laboratory validation is the cornerstone of method standardization, demonstrating that a specific analytical procedure is robust, transferable, and capable of producing comparable results in the hands of different analysts in different locations.[8][9] This process is a fundamental requirement for accreditation under standards such as ISO/IEC 17025 and is essential for regulatory acceptance and collaborative research.[8][10][11] The primary goal is to statistically evaluate the method's performance characteristics, most notably its repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[9]
Comparative Analysis of Core Methodologies
The two most prevalent analytical techniques for the determination of this compound and other PAHs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), typically coupled with Ultraviolet (UV) or Fluorescence (FLD) detection. The choice between these methods depends on the specific sample matrix, required sensitivity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for PAH analysis, offering high chromatographic resolution and definitive compound identification based on mass spectra.[3][4] The separation is performed on a capillary column, and the subsequent detection by a mass spectrometer provides both quantitative data and structural information.
Expertise & Experience: The choice of the GC column's stationary phase is critical. A mid-polarity phase, such as one with 35% or 50% phenyl substitution, often provides the necessary selectivity to separate complex PAH isomers.[1][6] For trace-level analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity by monitoring only the characteristic ions of the target analytes, thereby reducing background noise.[3][4] A key challenge in GC analysis of PAHs is potential inlet discrimination, where higher molecular weight compounds are not transferred as efficiently into the column; this can be mitigated through optimized injection techniques like splitless injection.[3][4]
Trustworthiness: A self-validating GC-MS protocol incorporates isotopically labeled internal standards (e.g., deuterated PAHs). These standards are added to the sample at the beginning of the preparation process and behave almost identically to the native analytes, automatically correcting for variations in extraction efficiency, sample volume, and instrument response.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a robust and widely used technique for analyzing PAHs, particularly for samples in liquid matrices.[2] The separation is typically achieved using a reversed-phase column, such as a C18, although specialized PAH columns have been developed to improve the resolution of critical isomer pairs.[2][7]
Expertise & Experience: Fluorescence detection offers superior sensitivity and selectivity for many PAHs compared to UV detection, as not all co-extracted compounds will fluoresce at the specific excitation and emission wavelengths used for the target analytes. The major challenge in HPLC is achieving baseline separation of structurally similar isomers.[7] This can be addressed by optimizing the mobile phase composition, often using a ternary solvent system (e.g., acetonitrile/methanol/water), and employing a gradient elution program.[12][13]
Trustworthiness: Method reliability is ensured by consistently monitoring system suitability parameters. This includes checking the resolution between critical isomer pairs (e.g., benzo[b]fluoranthene and benzo[k]fluoranthene) in a standard mixture before analyzing any samples. This confirms that the chromatographic system is performing adequately to provide accurate data.[3]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of GC-MS and HPLC-FLD for the analysis of this compound. These values are representative and must be determined for each specific method and laboratory as part of the validation process.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-FLD) | Rationale for Performance |
| Selectivity / Specificity | Excellent (based on retention time and mass spectrum) | Good to Excellent (based on retention time and specific fluorescence wavelengths) | MS provides a unique mass fingerprint, offering higher confidence in identification. FLD is highly selective but relies on the molecule's fluorescent properties. |
| Linearity (R²) | > 0.995 | > 0.995 | Both techniques demonstrate a strong linear relationship between concentration and response when properly calibrated. |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | 0.01 - 1 µg/L | FLD is often more sensitive for fluorescent PAHs than MS operated in full scan mode. GC-MS in SIM mode can achieve comparable or better sensitivity. |
| Limit of Quantitation (LOQ) | 0.5 - 15 µg/L | 0.05 - 3 µg/L | The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. |
| Precision (RSD%) | < 15% (Reproducibility), < 10% (Repeatability) | < 15% (Reproducibility), < 10% (Repeatability) | These values are typical targets in inter-laboratory studies for environmental analysis and indicate good method control. |
| Trueness / Bias (%) | 80 - 120% recovery | 80 - 120% recovery | Trueness is assessed using Certified Reference Materials (CRMs) or spiked samples and reflects how close the measured value is to the true value. |
Experimental Protocols & Workflows
Mandatory Visualization: Inter-laboratory Validation Workflow
The following diagram illustrates the logical flow of an inter-laboratory validation study, from the initial planning stages to the final data analysis.
Caption: Logical workflow for a typical inter-laboratory method validation study.
Protocol 1: Sample Extraction and Cleanup for Soil/Sediment
This protocol describes a generic procedure for extracting PAHs from solid environmental matrices. The use of an ultrasonic bath is a common and efficient alternative to traditional Soxhlet extraction.[14]
-
Sample Homogenization: Air-dry the soil/sediment sample and sieve to <2 mm to ensure homogeneity.
-
Spiking: Weigh approximately 10 g of the homogenized sample into a glass beaker. Spike with a known amount of a deuterated PAH internal standard solution. This step is critical for ensuring the trustworthiness of the quantification by correcting for procedural losses.
-
Extraction: Add 20 mL of a 1:1 mixture of acetone and hexane to the beaker. Place the beaker in an ultrasonic bath and sonicate for 20 minutes.
-
Solvent Collection: Decant the solvent into a collection flask. Repeat the extraction (step 3) two more times with fresh solvent, combining all extracts.
-
Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a silica gel SPE cartridge with 5 mL of hexane.
-
Load the 1 mL sample concentrate onto the cartridge.
-
Elute interfering compounds with 10 mL of hexane (this fraction is typically discarded).
-
Elute the target PAH fraction with 10 mL of a 1:1 mixture of hexane and dichloromethane.
-
-
Final Preparation: Evaporate the collected PAH fraction to a final volume of 1 mL. The sample is now ready for GC-MS or HPLC analysis.
Mandatory Visualization: Sample Preparation Workflow
Caption: General workflow for the extraction and cleanup of PAHs from soil samples.
Protocol 2: Analysis by GC-MS
This protocol provides typical instrument conditions for the analysis of this compound.
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Column: Rxi-SVOCms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.[3]
-
Inlet: Splitless mode, 300°C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp: 5°C/min to 320°C.
-
Hold: 12 minutes.[1]
-
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: For this compound (MW 240.3), monitor the molecular ion (m/z 240) and at least one confirming ion.
Protocol 3: Analysis by HPLC-FLD
This protocol provides typical instrument conditions for the analysis of this compound.
-
HPLC System: Waters Alliance or equivalent.
-
Column: Pinnacle II PAH (150 x 4.6 mm, 4 µm) or equivalent specialized PAH column.[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
-
Flow Rate: 1.5 mL/min.
-
Fluorescence Detector:
-
Set to appropriate excitation and emission wavelengths for this compound (determined empirically). Program wavelength changes for other PAHs if analyzed simultaneously.
-
-
Injection Volume: 10 µL.
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comparing gene expression profiles after exposure to different PAHs
An In-Depth Technical Guide to Comparing Gene Expression Profiles After Exposure to Different Polycyclic Aromatic Hydrocarbons
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments comparing the transcriptomic effects of various Polycyclic Aromatic Hydrocarbons (PAHs). We will move beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring that the experimental design is robust, the data generated is of high quality, and the interpretation is biologically meaningful.
Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of ubiquitous environmental pollutants formed from the incomplete combustion of organic materials.[1][2] Human exposure is common and has been linked to a range of adverse health effects, most notably carcinogenesis.[3][4] However, not all PAHs are created equal. Their structure, number of aromatic rings, and three-dimensional shape significantly influence their biological activity and toxic potential.[4][5]
A simple toxicity assay may tell us if a compound is toxic, but it doesn't explain how. Gene expression profiling, particularly through RNA-Sequencing (RNA-Seq), offers a powerful, unbiased snapshot of the cellular response to a toxicant. By comparing the transcriptomic fingerprints of different PAHs, we can:
-
Elucidate Mechanisms of Action: Identify common and unique signaling pathways perturbed by different PAHs.
-
Develop Structure-Activity Relationships: Correlate specific chemical features with distinct patterns of gene expression.
-
Identify Biomarkers: Discover sensitive and specific genes or gene sets that can serve as biomarkers of exposure and effect.[6]
-
Improve Risk Assessment: Move beyond using a single PAH, like Benzo[a]pyrene (BaP), as the sole reference for a diverse class of chemicals.[7]
The central mechanism for many PAHs involves the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][9] Upon binding a PAH, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1][10] This leads to the induction of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1).[11] While this is a primary response, the resulting metabolic activation can produce reactive intermediates that cause DNA damage, triggering a cascade of secondary gene expression changes related to cell cycle arrest, DNA repair, and apoptosis.[2][9][12] This guide will equip you to dissect these complex, multi-layered responses.
Strategic Experimental Design
Selection of PAHs
A robust comparison requires a thoughtful selection of compounds. We recommend including PAHs that span a range of structures and known potencies. For this guide, we will use three representative PAHs:
-
Benzo[a]pyrene (BaP): The archetypal high-potency, five-ring carcinogenic PAH. It is a strong AhR agonist and a known human carcinogen.[3]
-
Dibenz[a,h]anthracene (DB[a,h]A): Another high-potency, five-ring PAH, often considered even more carcinogenic than BaP.[13][14] Comparing its profile to BaP can reveal subtle but important mechanistic differences.
-
Naphthalene: The simplest two-ring PAH. It is considered less potent and has a different toxicity profile, often associated with chromosomal damage rather than potent gene mutation.[15][16] It serves as an excellent low-potency control to distinguish core PAH responses from compound-specific effects.
Choice of Biological System
The choice of cell line or animal model is critical and depends on the research question.
-
Human Hepatoma Cells (e.g., HepG2): These are metabolically competent cells that express the necessary machinery (like AhR and CYPs) to process PAHs.[1][12] They are a standard and reliable model for studying xenobiotic metabolism and liver toxicity.
-
Human Bronchial Epithelial Cells (e.g., BEAS-2B): As the respiratory tract is a primary route of exposure, these cells provide a highly relevant model for studying inhalation toxicology.[17]
-
Animal Models (e.g., Muta™Mouse): In vivo studies are essential for understanding systemic effects and tissue-specific responses.[13] They allow for the integration of metabolism, distribution, and excretion, providing a more holistic toxicological picture.
For our example protocols, we will focus on an in vitro system using HepG2 cells due to their widespread use and metabolic competence.
Dose-Response and Time-Course Considerations
A single dose at a single time point is insufficient.
-
Dose Selection: At least three concentrations should be used: a low dose that elicits minimal response, a mid-range dose, and a high dose that induces a strong response without causing excessive cytotoxicity (ideally >80% viability). This allows for the characterization of dose-dependent gene expression changes.
-
Time Points: Gene expression is a dynamic process. An early time point (e.g., 4-8 hours) will capture the primary AhR-mediated response, while a later time point (e.g., 24 hours) will reveal secondary responses related to DNA damage and other downstream effects.[2]
Experimental Workflow: From Cell Culture to Data
The following sections provide a detailed, step-by-step methodology.
Core Experimental Workflow Diagram
Caption: High-level experimental and bioinformatic workflow.
Protocol 1: Cell Culture and PAH Exposure
-
Cell Maintenance: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach and reach 70-80% confluency (typically 24 hours).
-
Preparation of Dosing Solutions: Prepare stock solutions of BaP, DB[a,h]A, and Naphthalene in dimethyl sulfoxide (DMSO). Create serial dilutions in serum-free media to achieve final desired concentrations. The final DMSO concentration in all wells, including the vehicle control, must be identical and should not exceed 0.1% to avoid solvent-induced artifacts.
-
Exposure: Aspirate the growth medium, wash cells once with Phosphate-Buffered Saline (PBS), and add the media containing the specific PAH or the vehicle control (DMSO).
-
Incubation: Return the plates to the incubator for the desired exposure duration (e.g., 8 hours and 24 hours). Ensure at least three biological replicates for each condition (each PAH, each dose, each time point, and vehicle control).
Protocol 2: RNA Extraction, QC, and Sequencing
-
Cell Lysis: After incubation, aspirate the media, wash cells with cold PBS, and lyse the cells directly in the well using a buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
RNA Extraction: Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol, including an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Control (QC): Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/280 ratios of ~2.0 and A260/230 ratios of 2.0-2.2. Critically, assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Proceed only with samples having an RNA Integrity Number (RIN) > 8.0. This step is non-negotiable for reliable RNA-Seq data.
-
Library Preparation: Generate RNA-Seq libraries from 100-500 ng of total RNA per sample.[18] A common and robust method is using a strand-specific library preparation kit with poly(A) selection to enrich for messenger RNA (mRNA).
-
Sequencing: Pool the prepared libraries and sequence them on a high-throughput platform (e.g., Illumina NovaSeq). For differential gene expression analysis, a sequencing depth of at least 20 million single-end reads per sample is recommended.[19][20]
Bioinformatic Analysis and Data Interpretation
Raw sequencing data is just the beginning. Rigorous bioinformatic analysis is required to extract biological insights.
From Raw Reads to Gene Counts
-
Quality Control: Use FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using a tool like featureCounts. The output is a count matrix, with genes as rows and samples as columns.
Differential Gene Expression (DGE) Analysis
Use a statistical package like DESeq2 in R, which is designed to handle the count data from RNA-Seq experiments. The analysis involves:
-
Normalization: Correcting for differences in library size and RNA composition between samples.
-
Modeling: Fitting the count data to a negative binomial distribution.
-
Statistical Testing: Performing a Wald test to identify genes that show statistically significant expression changes between treatment groups and the vehicle control.
-
Significance Cutoff: A common threshold for identifying Differentially Expressed Genes (DEGs) is an adjusted p-value (or False Discovery Rate, FDR) < 0.05 and a |log₂ Fold Change| > 1 (representing a doubling or halving of expression).
Pathway and Functional Enrichment Analysis
Identifying lists of DEGs is useful, but understanding their collective function is the goal. Use tools like the Database for Annotation, Visualization and Integrated Discovery (DAVID) or perform Gene Set Enrichment Analysis (GSEA) to identify biological pathways, molecular functions, and cellular components that are over-represented in your DEG lists. This step connects changes in gene expression to potential toxicological outcomes.[21][22]
Comparative Analysis: Synthesizing the Results
This is where the distinct biological stories of each PAH begin to emerge.
The Aryl hydrocarbon Receptor (AhR) Signaling Pathway
The primary response to many PAHs is the activation of the AhR pathway. Understanding this pathway is fundamental to interpreting the resulting gene expression changes.[8][10]
Caption: The canonical Aryl hydrocarbon Receptor (AhR) signaling pathway.
Comparative Data Summary
The results of the DGE and pathway analysis can be summarized for easy comparison. The table below presents a hypothetical but realistic outcome of such an experiment in HepG2 cells after 24 hours of exposure.
| Feature | Naphthalene (Low Potency) | Benzo[a]pyrene (High Potency) | Dibenz[a,h]anthracene (High Potency) |
| Total DEGs (FDR < 0.05) | ~150 | ~1800 | ~2100 |
| Key Upregulated Genes | CYP1A1, NQO1 | CYP1A1 , CYP1B1 , AHRR, NQO1, GADD45A, CDKN1A | CYP1A1 , CYP1B1 , AHRR, NQO1, DDIT3, TP53I3 |
| Key Downregulated Genes | (Few significant) | E2F1, CDC20, CCNB1 | E2F1, CDC25A, PLK1, CCNA2 |
| Top Enriched Pathways | Xenobiotic Metabolism | Xenobiotic Metabolism, p53 Signaling, Cell Cycle Checkpoints, DNA Damage Response | Xenobiotic Metabolism, p53 Signaling, Apoptosis, G2/M Cell Cycle Checkpoint |
| Inferred Primary MOA | AhR-mediated metabolism | Potent AhR activation leading to metabolic activation and significant DNA damage-induced cell cycle arrest.[2][11] | Very potent AhR activation leading to metabolic activation and a strong signal for apoptosis and cell cycle disruption.[13] |
Interpretation of Hypothetical Data:
-
All three PAHs induce CYP1A1, a hallmark of AhR activation.[1] However, the magnitude of induction and the breadth of the overall response are far greater for BaP and DB[a,h]A.
-
BaP and DB[a,h]A strongly induce genes related to the p53 signaling pathway and DNA damage response (e.g., CDKN1A, GADD45A), which is a minimal response for Naphthalene.[11][22] This reflects the conversion of the parent PAHs into highly reactive, DNA-damaging metabolites.[9]
-
The downregulation of numerous cell cycle genes (e.g., E2F1, CDC20) by BaP and DB[a,h]A strongly indicates cell cycle arrest, a cellular defense mechanism to prevent replication of damaged DNA.[2][12] DB[a,h]A appears to elicit a stronger pro-apoptotic and cell cycle arrest signature than BaP at an equivalent dose, consistent with its higher carcinogenic potency.[13]
Conclusion: From Comparative Profiles to Actionable Insights
This guide outlines a comprehensive strategy for comparing the gene expression profiles of different PAHs. By integrating careful experimental design, state-of-the-art RNA-Seq technology, and rigorous bioinformatic analysis, researchers can move beyond simple toxicity metrics to a nuanced, mechanistic understanding of PAH toxicology. The resulting high-resolution data can reveal novel structure-activity relationships, identify sensitive biomarkers for risk assessment, and provide critical insights for professionals in environmental health and drug development. The key is to recognize that each PAH tells a unique biological story; transcriptomics provides the language to read it.
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4H-Cyclopenta(def)chrysene: A Comparative Evaluation of its Potential as a Human Health Biohazard
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4H-Cyclopenta(def)chrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention within the scientific community due to its structural similarity to other well-established chemical carcinogens. As a senior application scientist, this guide provides a comprehensive evaluation of this compound as a potential human health biohazard. This document will delve into its carcinogenic and mutagenic properties, metabolic activation pathways, and a comparative risk assessment against other notable PAHs, particularly the archetypal carcinogen, Benzo[a]pyrene. The experimental data and protocols presented herein are intended to equip researchers with the necessary information to make informed decisions in their work.
Carcinogenic and Mutagenic Potential: A Comparative Analysis
The carcinogenic and mutagenic potential of a compound is a cornerstone of its biohazard evaluation. In this section, we compare the activity of this compound with the well-characterized carcinogen, Benzo[a]pyrene.
Tumor-Initiating Activity
Studies on mouse skin have demonstrated the potent tumor-initiating activity of this compound. One study reported that at a dose of 1.0 mg, this compound induced papillomas in 100% of the test animals, with an average of 5.63 papillomas per animal[1]. In a newborn mouse lung adenoma bioassay, cyclopenta[cd]pyrene (a related compound) was found to be a potent tumorigen[2]. For a direct comparison, data on the tumor-initiating activity of Benzo[a]pyrene is also presented. It's important to note that direct comparisons can be complex due to variations in experimental design.
| Compound | Dose | Animal Model | Tumor Incidence | Average Tumors per Animal | Reference |
| This compound | 1.0 mg | CD-1 Mouse Skin | 100% | 5.63 | [1] |
| Benzo[a]pyrene | 0.05 mg | Mouse Skin | Not explicitly stated, but active | Not explicitly stated, but active | [3] |
| Benzo[a]pyrene | 100 nmol | Sencar Mouse Epidermis | Dose-dependent increase | Parallel dose-response to DNA adduct formation | [4] |
This table summarizes available data on the tumor-initiating activity of this compound and Benzo[a]pyrene. Direct quantitative comparison is limited by variations in study design.
Mutagenic Activity
The Ames test, a widely used method for assessing the mutagenicity of chemical compounds, has been employed to evaluate this compound. The test utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid. Mutagenicity is indicated by the reversion of these strains to a prototrophic state, allowing them to grow on a histidine-deficient medium.
Metabolic Activation and Mechanism of Action
The carcinogenic and mutagenic effects of many PAHs, including this compound, are not exerted by the parent compound itself but by its reactive metabolites. The primary pathway for this metabolic activation involves a series of enzymatic reactions that lead to the formation of diol epoxides.
The metabolic activation of this compound proceeds through the formation of two key putative reactive metabolites: trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-3,3a-DE) and trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-8,9-DE)[9][10][11]. Studies in human mammary carcinoma MCF-7 cell cultures have shown that at a 1 µM dose of this compound, DNA adducts from both the methylene-bridged (C[def]C-3,3a-DE) and the bay region (C[def]C-8,9-DE) dihydrodiol epoxides were detected in comparable amounts[9][10][11]. However, at a higher dose of 10 µM, the majority of the DNA adducts were derived from the bay region dihydrodiol epoxide, C[def]C-8,9-DE[9][10][11]. These diol epoxides are highly electrophilic and can covalently bind to cellular macromolecules like DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis.
Below is a diagram illustrating the metabolic activation pathway of this compound.
Caption: Metabolic activation of this compound to reactive diol epoxides.
Experimental Protocols for Genotoxicity Assessment
To provide practical guidance for researchers, this section outlines the methodologies for two key in vitro genotoxicity assays: the Ames test and the micronucleus assay.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.
Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Molten top agar (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates
-
Histidine/biotin solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
-
S9 fraction (for metabolic activation) and cofactor solution
Procedure:
-
Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium tester strains in nutrient broth at 37°C with shaking.
-
Plate Incorporation Method: a. To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution at various concentrations. b. For assays requiring metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer. c. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. d. Tilt and rotate the plate to ensure an even distribution of the top agar.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Objective: To determine if this compound can induce micronuclei formation in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6, or human lymphocytes)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Cytochalasin B (to block cytokinesis)
-
Mitotic inhibitor (e.g., colcemid)
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate density and expose them to various concentrations of this compound, along with positive and negative controls. Treatment can be with or without metabolic activation (S9 mix).
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to inhibit cytokinesis, leading to the accumulation of binucleated cells.
-
Harvesting and Slide Preparation: a. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells with a suitable fixative. d. Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining and Scoring: Stain the slides and score for the presence of micronuclei in binucleated cells under a microscope. At least 1000 binucleated cells per concentration should be analyzed. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Caption: Workflow for evaluating the biohazard potential of a test compound.
Comparative Risk Assessment: The Toxic Equivalency Factor (TEF) Approach
The Toxic Equivalency Factor (TEF) approach is a method used to assess the risk of complex mixtures of PAHs. This approach compares the carcinogenic potency of individual PAHs to that of Benzo[a]pyrene, which is assigned a TEF of 1.
A TEF value of 0.1 has been assigned to 4H-Cyclopenta[d,e,f]chrysene[12]. This indicates that it is considered to be one-tenth as potent as Benzo[a]pyrene in terms of its carcinogenic potential. This value is crucial for risk assessment, as it allows for the calculation of the total Benzo[a]pyrene equivalent (BaP-TEQ) concentration of a mixture of PAHs.
The table below provides the TEFs for several common PAHs for comparison.
| Polycyclic Aromatic Hydrocarbon | Toxic Equivalency Factor (TEF) |
| Benzo[a]pyrene | 1 |
| 4H-Cyclopenta[d,e,f]chrysene | 0.1 [12] |
| Benz[a]anthracene | 0.1 |
| Benzo[b]fluoranthene | 0.1 |
| Benzo[k]fluoranthene | 0.1 |
| Chrysene | 0.01 |
| Dibenz[a,h]anthracene | 1 |
| Indeno[1,2,3-cd]pyrene | 0.1 |
TEF values are subject to revision by regulatory agencies.
Conclusion
The evidence presented in this guide strongly suggests that this compound is a potential human health biohazard. Its demonstrated tumor-initiating and mutagenic activities, coupled with its metabolic activation to DNA-reactive diol epoxides, warrant careful handling and consideration in any research or industrial setting. The assignment of a Toxic Equivalency Factor of 0.1 underscores its significant carcinogenic potential relative to other PAHs. Researchers, scientists, and drug development professionals should implement appropriate safety protocols and consider the potential risks associated with this compound in their work. Further research is warranted to provide more direct quantitative comparisons of its carcinogenic and mutagenic potency with other PAHs to refine its risk assessment.
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Crowell, S. R., Hanson-Drury, S., Williams, D. E., & Corley, R. A. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters, 228(1), 48–55. [Link]
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U.S. Environmental Protection Agency. (2010). Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds. [Link]
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Van den Bossche, T., Lantin, A. C., & De Witte, P. A. (2021). A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry, 2021(16), 2329–2333. [Link]
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- 5. Evaluation of the mutagenicity of compounds of known carcinogenicity, belonging to the benz[a]anthracene, chrysene, and cyclopenta[a]phenanthrene series, using Ames's test - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Proper Disposal of 4H-Cyclopenta(def)chrysene: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the safe and compliant disposal of these materials, particularly those with potential environmental and health hazards, is a critical and often complex aspect of laboratory operations. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4H-Cyclopenta(def)chrysene, a polycyclic aromatic hydrocarbon (PAH), ensuring the safety of laboratory personnel and the protection of the environment.
As a Senior Application Scientist, my experience underscores the necessity of not just following procedures, but understanding the rationale behind them. This guide is therefore structured to provide not only actionable protocols but also the scientific reasoning that underpins these best practices.
Understanding the Risks: The Nature of this compound
| Property | Information | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 202-98-2 | [1][2] |
| Molecular Formula | C₁₉H₁₂ | [3] |
| Compound Class | Polycyclic Aromatic Hydrocarbon (PAH) | [4] |
| Primary Hazards | Suspected carcinogen, environmental hazard. | [4] |
| Incompatibilities | Strong oxidizing agents. | [6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form, whether as a pure compound or in solution, the appropriate Personal Protective Equipment (PPE) must be worn. The causality here is direct: preventing dermal, ocular, and respiratory exposure is paramount to mitigating health risks.
-
Gloves: Nitrile gloves are a minimum requirement. For prolonged handling or when dealing with significant quantities, consider double-gloving or using heavier-duty gloves.
-
Eye Protection: Safety glasses with side shields are mandatory. A face shield should be used when there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect from spills and contamination of personal clothing.
-
Respiratory Protection: If there is a risk of aerosol or dust formation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All handling of the solid compound should ideally be done in a fume hood.[5]
Caption: Workflow for the disposal of this compound waste.
Spill Cleanup Procedures
In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.
Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or if there is a risk of significant airborne contamination, evacuate the immediate area.
-
Don PPE: Before attempting to clean a spill, don the appropriate PPE, including a respirator if necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, once absorbed, carefully scoop the absorbent material into a hazardous waste container.
-
-
Decontaminate: Decontaminate the spill area (see Decontamination Procedures below).
-
Label and Dispose: Seal and label the waste container as described above and arrange for its disposal.
Decontamination of Laboratory Equipment
Any equipment that has come into contact with this compound must be thoroughly decontaminated before it is returned to general use or sent for repair.
Protocol:
-
Initial Cleaning: For glassware and other non-porous surfaces, a preliminary rinse with a suitable solvent (one in which this compound is soluble, such as dichloromethane or toluene) can be used to remove the bulk of the contamination. This rinse solvent must be collected and disposed of as hazardous liquid waste.
-
Detergent Wash: Following the solvent rinse, wash the equipment with a laboratory-grade detergent and hot water. [8][9]3. Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
-
Verification (Optional but Recommended): For critical applications, a wipe test of the decontaminated surface can be performed, with the wipe analyzed by a suitable analytical method (e.g., HPLC) to confirm the absence of residual contamination.
Conclusion
The proper disposal of this compound is a matter of both regulatory compliance and responsible scientific practice. By understanding the hazards associated with this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment while minimizing their environmental impact. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.
References
-
This compound. National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
This compound. precisionFDA. (n.d.). Retrieved from [Link]
-
Decontamination of Laboratory Equipment. Safety & Risk Services, The University of British Columbia. (2019). Retrieved from [Link]
-
Disposal of Polycyclic Aromatic Hydrocarbons. In Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Retrieved from [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. (n.d.). Retrieved from [Link]
-
Hazardous Waste - Decontamination. Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Laboratory Hazardous Waste Management. University of British Columbia. (n.d.). Retrieved from [Link]
-
Laboratory Waste Management Guide. Pacific Northwest Pollution Prevention Resource Center. (2005). Retrieved from [Link]
-
Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. PubMed. (1996). Retrieved from [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs). Enviro Wiki. (2022). Retrieved from [Link]
-
A Quick Guide to Lab Equipment Decontamination. SEPS Services. (2021). Retrieved from [Link]
-
SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaceutical Guidelines. (n.d.). Retrieved from [Link]
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- 5. echemi.com [echemi.com]
- 6. 4H-CYCLOPENTA[DEF]PHENANTHRENE CAS#: 203-64-5 [m.chemicalbook.com]
- 7. 4H-CYCLOPENTA[DEF]PHENANTHRENE | 203-64-5 [chemicalbook.com]
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- 9. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
Navigating the Risks: A Comprehensive Guide to Handling 4H-Cyclopenta(def)chrysene
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with 4H-Cyclopenta(def)chrysene, a polycyclic aromatic hydrocarbon (PAH) that necessitates rigorous safety protocols due to its hazardous nature. Our commitment is to empower your research with the knowledge to operate safely and effectively, ensuring that scientific advancement and personal safety go hand in hand.
Immediate Safety Briefing: Understanding the Hazard
This compound is a polycyclic aromatic hydrocarbon. While specific toxicological data for this compound is limited, it is structurally related to other PAHs that are known to be potent mutagens and carcinogens. Studies have shown that this compound is mutagenic and tumorigenic, and its metabolites have demonstrated carcinogenic activity. Therefore, it must be handled as a suspected human carcinogen . Exposure can occur through inhalation, skin absorption, and ingestion. The primary objective of the following procedures is to eliminate these routes of exposure through a comprehensive personal protective equipment (PPE) and handling protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on a conservative approach, drawing from guidelines for handling carcinogenic PAHs.
Respiratory Protection
Due to the risk of inhaling aerosolized particles, a NIOSH-approved respirator is mandatory.
| Task | Minimum Respiratory Protection |
| Handling of solids (weighing, transfers) | Half-mask respirator with P100 particulate filters and organic vapor cartridges. |
| Procedures with potential for aerosolization | Full-face respirator with P100 particulate filters and organic vapor cartridges. |
| Spill cleanup | Full-face respirator with P100 particulate filters and organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA) for large spills. |
Causality: The combination of a P100 filter and an organic vapor cartridge ensures protection against both airborne solid particulates and any potential vapors that may be present. A full-face respirator provides the added benefit of protecting the eyes and face from splashes.
Hand Protection
| Glove Material | Typical Breakthrough Time for Similar PAHs | Recommendation |
| Nitrile | Fair to Good | Suitable for incidental contact. Change immediately upon contamination. |
| Neoprene | Good | Recommended for extended work. |
| Butyl Rubber | Excellent | Recommended for prolonged or high-risk operations and spill cleanup. Not suitable for use with aliphatic or aromatic hydrocarbons.[1] |
| Viton™ | Excellent | High resistance to aromatic hydrocarbons. |
It is crucial to consult the glove manufacturer's specific chemical resistance data for the chosen gloves. Always inspect gloves for any signs of degradation or puncture before and during use.
Eye and Face Protection
-
Minimum: ANSI Z87.1 compliant safety glasses with side shields.
-
Recommended: A full-face respirator or chemical splash goggles used in conjunction with a face shield.
Protective Clothing
A disposable, solid-front lab coat with tight-fitting cuffs is required. For procedures with a higher risk of contamination, a disposable, full-body protective suit (e.g., Tyvek®) should be worn. All protective clothing should be removed and disposed of as contaminated waste before leaving the work area.
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.
-
Pre-planning: Before beginning any procedure, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary PPE and spill cleanup materials are readily available.
-
Weighing: When weighing solid this compound, use a balance inside a chemical fume hood or a ventilated balance safety enclosure.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes used PPE (gloves, lab coats, etc.), contaminated consumables (pipette tips, weigh boats), and any absorbent materials from spill cleanup. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous waste.
Follow all institutional and local regulations for the disposal of carcinogenic chemical waste. For specific guidance, contact your institution's Environmental Health and Safety (EHS) department. The EPA provides guidelines for the disposal of PAH-contaminated waste, which often involves incineration at a licensed facility.[2]
Emergency Procedures: Spill and Exposure Response
Spill Cleanup Protocol
Caption: Step-by-step procedure for cleaning up a this compound spill.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including a full-face respirator, double gloves (butyl rubber or Viton™ over nitrile), and a disposable protective suit.
-
Contain and Absorb: For liquid spills, contain the spill with absorbent pads or socks. For solid spills, carefully cover with an absorbent material to prevent aerosolization.
-
Clean Up: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE: Carefully remove and dispose of all PPE as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Conclusion
Working with this compound demands a meticulous and informed approach to safety. By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
